Dip-Cl
Description
The exact mass of the compound 2,6-Bis(bis-(2-chloroethyl)amino)-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
135048-70-3 |
|---|---|
Molecular Formula |
C24H36Cl4N8 |
Molecular Weight |
578.4 g/mol |
IUPAC Name |
2-N,2-N,6-N,6-N-tetrakis(2-chloroethyl)-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,6-diamine |
InChI |
InChI=1S/C24H36Cl4N8/c25-7-15-35(16-8-26)23-30-20-19(21(31-23)33-11-3-1-4-12-33)29-24(36(17-9-27)18-10-28)32-22(20)34-13-5-2-6-14-34/h1-18H2 |
InChI Key |
RTLMATDNIKWIIO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCCl)CCCl)N(CCCl)CCCl |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCCl)CCCl)N(CCCl)CCCl |
Other CAS No. |
135048-70-3 |
Synonyms |
2,6-BCDPP 2,6-bis(bis-(2-chloroethyl)amino)-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine DIP-Cl |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Diisopinocampheylchloroborane (DIP-Chloride) in Organic Synthesis
Introduction
Diisopinocampheylchloroborane, commonly abbreviated as DIP-Chloride (Dip-Cl), is a chiral organoborane reagent renowned for its efficacy and selectivity in asymmetric synthesis.[1] Derived from the readily available chiral natural product α-pinene, DIP-Chloride exists as two enantiomers: (+)-DIP-Chloride and (-)-DIP-Chloride.[2] This reagent has become an invaluable tool for the stereocontrolled synthesis of chiral molecules, particularly in the pharmaceutical industry for the preparation of enantiomerically pure drug candidates.[3] Its primary applications include the asymmetric reduction of prochiral ketones, the synthesis of β-amino alcohols, enantioselective aldol reactions, and as a chiral Lewis acid catalyst in reactions like the Pictet-Spengler cyclization.[1][4]
Core Physicochemical Properties
| Property | Value |
| Chemical Formula | C₂₀H₃₄BCl |
| Molecular Weight | 320.75 g/mol |
| Appearance | Colorless to light-yellow solid or solution |
| Melting Point | 52-56 °C |
| Solubility | Soluble in common aprotic organic solvents (e.g., THF, diethyl ether, dichloromethane) |
| CAS Number | 85116-37-6 for (-)-DIP-Chloride; 112246-73-8 for (+)-DIP-Chloride |
Key Applications in Asymmetric Synthesis
Asymmetric Reduction of Prochiral Ketones
One of the most prominent applications of DIP-Chloride is the highly enantioselective reduction of a wide range of prochiral ketones to their corresponding chiral secondary alcohols. This transformation is particularly effective for aryl alkyl ketones, α,β-acetylenic ketones, and ketones bearing heteroaromatic or sterically demanding groups.[1][4] The reaction proceeds through a six-membered ring transition state, where the steric bulk of the isopinocampheyl groups effectively shields one face of the ketone, leading to a highly stereoselective hydride transfer.
Quantitative Data for Asymmetric Ketone Reduction
| Ketone Substrate | Product | Reagent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Acetophenone | (S)-1-Phenylethanol | (-)-DIP-Chloride | - | 98 | [5] |
| 1-Acetonaphthone | (S)-1-(Naphthalen-1-yl)ethanol | (-)-DIP-Chloride | - | 95 | [5] |
| 2-Acetylpyridine | (S)-1-(Pyridin-2-yl)ethanol | (-)-DIP-Chloride | - | 92 | [5] |
| 4,4-Dimethyl-1-phenyl-1-pentyn-3-one | (S)-4,4-Dimethyl-1-phenyl-1-pentyn-3-ol | (-)-DIP-Chloride | - | ≥99 | [1] |
| Methyl 2-acetylbenzoate | 3-Methylphthalide | (-)-DIP-Chloride | 87 | 97 | [1] |
Experimental Protocol: Asymmetric Reduction of Acetophenone
-
A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar is charged with a solution of (-)-DIP-Chloride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere of argon.
-
The solution is cooled to -25 °C in a cryocool.
-
A solution of acetophenone (1.0 equivalent) in anhydrous THF is added dropwise to the stirred DIP-Chloride solution over 15 minutes.
-
The reaction mixture is stirred at -25 °C for 3 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of diethanolamine (2.5 equivalents).
-
The mixture is allowed to warm to room temperature and stirred for an additional hour.
-
The solvent is removed under reduced pressure, and the residue is partitioned between diethyl ether and 1 M HCl.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by flash column chromatography on silica gel to afford the desired (S)-1-phenylethanol.
Reaction Workflow: Asymmetric Ketone Reduction
Synthesis of β-Amino Alcohols
DIP-Chloride is also utilized in the stereoselective synthesis of β-amino alcohols, which are important chiral building blocks in many biologically active molecules.[1] The reaction typically involves the deprotonation of an imine followed by a metathetic exchange with DIP-Chloride and subsequent reaction with an aldehyde.
Quantitative Data for β-Amino Alcohol Synthesis
| Imine Substrate | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1,1-Diphenyl-2-aza-1,4-pentadiene | Benzaldehyde | anti-β-Amino alcohol | - | - | [1] |
| 2-Amino acetophenone derivatives | - | Chiral β-amino alcohols | Good | 75-99% ee | [1] |
Experimental Protocol: Synthesis of anti-β-Amino Alcohols
-
To a solution of 1,1-diphenyl-2-aza-1,4-pentadiene (1.0 equivalent) in anhydrous THF at -78 °C under argon is added a solution of lithium diisopropylamide (LDA) (1.1 equivalents).
-
The mixture is stirred for 30 minutes, after which a solution of (-)-DIP-Chloride (1.2 equivalents) in THF is added.
-
The reaction is stirred for another 30 minutes, followed by the addition of the desired aldehyde (1.0 equivalent).
-
The mixture is stirred at -78 °C for 4 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
After removal of the solvent, the crude product is deprotected to yield the anti-β-amino alcohol, which is then purified by chromatography.
Asymmetric Aldol Reactions
DIP-Chloride can be used to mediate asymmetric aldol reactions, leading to the formation of β-hydroxy ketones with high diastereoselectivity and enantioselectivity.[1] The reaction proceeds through a boron enolate intermediate.
Reaction Mechanism: DIP-Chloride Mediated Aldol Reaction
Enantioselective Pictet-Spengler Reaction
DIP-Chloride can act as a chiral Lewis acid to catalyze the enantioselective Pictet-Spengler reaction, a powerful method for the synthesis of tetrahydro-β-carbolines and related heterocyclic structures.[1] This application is particularly valuable in the synthesis of alkaloids and other complex natural products.
Logical Relationship: Catalytic Cycle of Pictet-Spengler Reaction
Preparation of DIP-Chloride
While commercially available, DIP-Chloride can also be prepared in the laboratory from its parent borane, (diisopinocampheyl)borane ((Ipc)₂BH), which is synthesized from α-pinene and borane dimethyl sulfide complex.
Experimental Protocol: Preparation of (Diisopinocampheyl)borane ((Ipc)₂BH)
-
A flame-dried, two-necked round-bottom flask is charged with anhydrous THF and borane-methyl sulfide complex under an argon atmosphere.[6]
-
The solution is cooled to 0 °C, and (+)-α-pinene (for (-)-(Ipc)₂BH) is added dropwise.[6]
-
The reaction mixture is stirred at 0 °C for several hours, during which a white precipitate of (Ipc)₂BH forms.[6]
-
The solid is collected by filtration under argon, washed with cold anhydrous diethyl ether, and dried under vacuum to yield crystalline (Ipc)₂BH.[6]
-
(Ipc)₂BH can then be converted to DIP-Chloride by treatment with a suitable chlorine source, such as hydrogen chloride.[3]
DIP-Chloride is a versatile and powerful reagent for asymmetric synthesis, enabling the stereocontrolled formation of a variety of important chiral synthons. Its high enantioselectivity, operational simplicity, and the commercial availability of both enantiomers have solidified its position as a staple in the synthetic organic chemist's toolbox. The continued development of new applications for DIP-Chloride and related organoborane reagents promises to further advance the field of asymmetric catalysis and the efficient synthesis of complex chiral molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective reductions. 59. Effective intramolecular asymmetric reductions of alpha-, beta-, and gamma-keto acids with diisopinocampheylborane and intermolecular asymmetric reductions of the corresponding esters with B-chlorodiisopinocampheylborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to (+)- and (-)-DIP-Chloride: Chiral Reducing Agents for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of the enantiomeric pair of chiral reducing agents, (+)- and (-)-B-chlorodiisopinocampheylborane, commonly known as (+)-DIP-Chloride and (-)-DIP-Chloride. These reagents are renowned for their efficacy in the asymmetric reduction of prochiral ketones to yield enantiomerically enriched secondary alcohols, which are critical chiral building blocks in the pharmaceutical industry.
Introduction and Physicochemical Properties
(+)- and (-)-DIP-Chloride are derived from the hydroboration of the readily available natural products (-)-α-pinene and (+)-α-pinene, respectively, followed by treatment with hydrogen chloride. This origin from the chiral pool makes them accessible and cost-effective reagents for stereoselective synthesis.[1] Their primary utility lies in the highly enantioselective reduction of a wide array of prochiral ketones, including aralkyl, acetylenic, and fluorinated ketones.[2]
The choice between the (+) and (-) enantiomer of DIP-Chloride directly dictates the stereochemical outcome of the reduction, allowing for the selective synthesis of either the (R) or (S) alcohol product. This predictable control is fundamental to modern asymmetric synthesis and drug development.
Table 1: Physicochemical Properties of DIP-Chloride
| Property | (+)-DIP-Chloride | (-)-DIP-Chloride |
| Synonym | l-Ipc₂BCl | d-Ipc₂BCl |
| CAS Number | 112332-47-3 | 85116-37-6 |
| Molecular Formula | C₂₀H₃₄BCl | C₂₀H₃₄BCl |
| Molecular Weight | 320.75 g/mol | 320.75 g/mol |
| Appearance | Solid | Solid |
| Melting Point | 53-55 °C | 52-56 °C |
| Chiral Precursor | (-)-α-pinene | (+)-α-pinene |
Mechanism of Asymmetric Reduction
The enantioselectivity of DIP-Chloride reductions is explained by a well-accepted stereochemical model involving a rigid, six-membered boat-like transition state.[3] This contrasts with the chair-like transition state often invoked in other asymmetric reactions like the Zimmerman-Traxler model for aldol additions.
The reduction proceeds via the following steps:
-
Coordination: The Lewis acidic boron atom of DIP-Chloride coordinates to the carbonyl oxygen of the ketone substrate.
-
Hydride Transfer: A hydride ion is formally transferred from the β-carbon of one of the isopinocampheyl groups to the carbonyl carbon. This occurs through a concerted, pericyclic transition state.[1]
-
Stereochemical Control: The bulky, bicyclic isopinocampheyl ligands create a highly constrained steric environment. The prochiral ketone orients itself in the transition state to minimize steric repulsion between its larger (RL) and smaller (RS) substituents and the chiral ligands. The favored transition state is the one where the larger substituent (RL) is positioned away from the bulky framework, leading to hydride delivery to a specific face of the ketone.
As a direct consequence of this mechanism, the two enantiomers of DIP-Chloride provide predictable and opposite stereochemical outcomes:
-
(-)-DIP-Chloride (from (+)-α-pinene) typically delivers the hydride to the Re face of the ketone, yielding the (S)-alcohol .[3]
-
(+)-DIP-Chloride (from (-)-α-pinene) typically delivers the hydride to the Si face of the ketone, yielding the (R)-alcohol .
Comparative Performance Data
DIP-Chloride reagents are particularly effective for the reduction of ketones where there is a significant steric or electronic difference between the two substituents on the carbonyl group, such as aralkyl ketones.[4] The enantiomeric excess (ee) achieved is consistently high, often exceeding 90%.
Table 2: Asymmetric Reduction of Various Prochiral Ketones with (+)- and (-)-DIP-Chloride
| Substrate (Ketone) | Reagent | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) | Reference(s) |
| Acetophenone | (-)-DIP-Chloride | (S)-1-Phenylethanol | - | 98% | [3] |
| Propiophenone | (-)-DIP-Chloride | (S)-1-Phenylpropanol | - | 95% | [3] |
| 1-Acetonaphthone | (-)-DIP-Chloride | (S)-Alcohol | - | 92% | [3] |
| Methyl 2-acetylbenzoate | (-)-DIP-Chloride | (S)-3-Methylphthalide | 87% | 97% | [5] |
| 1,1,1-Trifluoro-2-octanone | (-)-DIP-Chloride | (S)-Alcohol | - | 91% | [5] |
| 3-Chloro-1-phenylpropan-1-one | (+)-DIP-Chloride | (S)-Alcohol* | - | High (>92%) | [6] |
*Note: The product configuration for the reduction of 3-chloro-1-phenylpropan-1-one is reported as (S) due to CIP priority rules, but the hydride addition follows the expected facial selectivity for (+)-DIP-Chloride.
Detailed Experimental Protocol
The following is a general procedure for the asymmetric reduction of a prochiral ketone using DIP-Chloride. This protocol is based on established methods and should be adapted for specific substrates.
Materials:
-
Prochiral ketone
-
Anhydrous solvent (e.g., diethyl ether, THF)
-
(+)- or (-)-DIP-Chloride (typically as a solid or solution in hexane)
-
Diethanolamine
-
Pentane or Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (oven-dried, under inert atmosphere)
References
- 1. Stoichiometric Boron Reagents - Wordpress [reagents.acsgcipr.org]
- 2. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. Selective reductions. 59. Effective intramolecular asymmetric reductions of alpha-, beta-, and gamma-keto acids with diisopinocampheylborane and intermolecular asymmetric reductions of the corresponding esters with B-chlorodiisopinocampheylborane - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Diisopinocampheylchloroborane (DIP-Chloride) for Researchers and Drug Development Professionals
Introduction: Diisopinocampheylchloroborane, commonly known as DIP-Chloride, is a chiral organoborane reagent renowned for its efficacy in asymmetric synthesis. Its ability to achieve high enantioselectivity in the reduction of prochiral ketones and in the formation of chiral alcohols has made it an invaluable tool in the synthesis of complex stereospecific molecules, including active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of DIP-Chloride, including its chemical properties, applications, and detailed experimental methodologies.
Chemical and Physical Properties
DIP-Chloride is commercially available as two enantiomers, (-)-DIP-Chloride and (+)-DIP-Chloride, derived from (+)-α-pinene and (-)-α-pinene, respectively. The choice of enantiomer dictates the stereochemical outcome of the reaction.
| Property | (-)-DIP-Chloride | (+)-DIP-Chloride |
| Synonyms | (-)-B-Chlorodiisopinocampheylborane, (-)-Ipc2BCl | (+)-B-Chlorodiisopinocampheylborane, (+)-Ipc2BCl |
| CAS Number | 85116-37-6[1][2][3] | 112246-73-8[4][5][6] |
| Molecular Formula | C20H34BCl | C20H34BCl |
| Molecular Weight | 320.75 g/mol [1][2] | 320.75 g/mol [4][5] |
| Appearance | Solid[1] | Solid |
| Melting Point | 52-56 °C[1] | 53-55 °C |
| Solubility | Soluble in ethers (e.g., THF, diethyl ether) | Soluble in ethers (e.g., THF, diethyl ether) |
Applications in Asymmetric Synthesis
DIP-Chloride is a versatile reagent with broad applications in asymmetric synthesis, primarily in the stereoselective reduction of a variety of ketones.
Asymmetric Reduction of Prochiral Ketones
One of the most prominent applications of DIP-Chloride is the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. This reaction is pivotal in establishing stereocenters in molecules of pharmaceutical interest.
Quantitative Data on Asymmetric Ketone Reduction:
| Substrate | Reagent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Methyl 2-acetylbenzoate | (-)-DIP-Chloride | -25 | - | 87 | 97 | [1] |
| 1,1,1-Trifluoro-2-octanone | (-)-DIP-Chloride | - | - | - | 91 (S) | [1] |
| 4,4-Dimethyl-1-phenyl-1-pentyn-3-one | (-)-DIP-Chloride | - | - | - | ≥99 | [1] |
| 1,1,1-Trifluoro-4-phenyl-3-butyn-2-one | (-)-DIP-Chloride | -25 | 0.25-2 | - | 98 | [1] |
Synthesis of Chiral β-Amino Alcohols
DIP-Chloride is also employed in the synthesis of chiral β-amino alcohols, which are important structural motifs in many biologically active compounds. The process often involves the reaction of an imine derivative with an aldehyde mediated by DIP-Chloride.
Experimental Protocols
General Protocol for Asymmetric Reduction of a Prochiral Ketone
The following is a representative experimental protocol for the asymmetric reduction of a prochiral ketone using (-)-DIP-Chloride.
Materials:
-
(-)-DIP-Chloride
-
Prochiral ketone
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Diethanolamine
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A solution of the prochiral ketone in anhydrous diethyl ether is cooled to -25 °C under an inert atmosphere.
-
A solution of (-)-DIP-Chloride in anhydrous diethyl ether is added dropwise to the ketone solution with constant stirring.
-
The reaction mixture is stirred at -25 °C and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is warmed to 0 °C and diethanolamine is added to quench the reaction and precipitate the boron species.
-
The mixture is stirred for an additional 30 minutes.
-
The precipitate is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the chiral alcohol.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
Application in Drug Development: Synthesis of (S)-Montelukast
A notable application of DIP-Chloride in drug development is in the synthesis of (S)-Montelukast, the active ingredient in the asthma medication Singulair®. The key stereocenter in Montelukast is established via an asymmetric reduction of a ketone precursor using (+)-DIP-Chloride.
Synthetic Workflow for (S)-Montelukast
This workflow illustrates the critical role of (+)-DIP-Chloride in establishing the desired stereochemistry of the alcohol intermediate, which is then carried through subsequent synthetic steps to yield the final API, (S)-Montelukast. The use of (+)-DIP-chloride is crucial for producing the enantiomerically pure pharmaceutical compound.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric synthesis of syn- and anti-1,3-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20100081688A1 - Process for the preparation of montelukast, and intermediates therefor - Google Patents [patents.google.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. researchgate.net [researchgate.net]
A Technical Guide to Chiral Reducing Agents in Organic Chemistry for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the control of stereochemistry is paramount. Chiral molecules, which are non-superimposable mirror images of each other known as enantiomers, often exhibit vastly different biological activities.[1][2][3] Consequently, the ability to selectively synthesize one enantiomer over the other is a critical challenge and a significant area of research.[4] Asymmetric reduction of prochiral ketones and other carbonyl compounds stands out as one of the most fundamental and efficient methods for creating stereogenic centers, yielding valuable chiral alcohols and amines.[5][6][7] This technical guide provides an in-depth overview of the core principles, mechanisms, and practical applications of the most prominent chiral reducing agents employed in organic chemistry today.
Core Principles of Chiral Reduction
The fundamental principle of asymmetric reduction lies in the use of a chiral reagent or catalyst that interacts with the prochiral substrate to create a diastereomeric transition state. The difference in the activation energies of these diastereomeric transition states directs the reaction pathway to preferentially form one enantiomer of the product over the other. The efficacy of a chiral reducing system is primarily evaluated by its enantioselectivity, expressed as enantiomeric excess (ee), and its chemical yield.[8][9]
Major Classes of Chiral Reducing Agents
Chiral reducing agents can be broadly categorized into stoichiometric and catalytic reagents. While stoichiometric reagents often provide high enantioselectivity, the need for a full equivalent of the chiral molecule can be a drawback.[5] Catalytic methods, on the other hand, offer a more atom-economical and sustainable approach.[10][11]
Boron-Based Reagents
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of a broad range of ketones.[12][13] The catalyst is a chiral oxazaborolidine, typically derived from a chiral amino alcohol like (S)-prolinol.[11][14]
Mechanism of Action: The reaction proceeds through a highly organized six-membered ring transition state. The borane (BH₃) coordinates to the nitrogen atom of the oxazaborolidine catalyst, which in turn coordinates to the ketone.[12][15] This coordination orients the ketone in a way that one of its prochiral faces is preferentially shielded, leading to a highly selective hydride transfer from the borane to the carbonyl carbon.[16][17]
These reagents are derived from the readily available chiral natural product, α-pinene.[5][18] They are particularly effective for the reduction of sterically hindered ketones. The mechanism involves a transfer hydrogenation where a hydride is delivered from the boron reagent to the ketone via a six-membered transition state.[18]
Aluminum-Based Reagents
BINAL-H reagents are prepared from 1,1'-bi-2-naphthol (BINOL), lithium aluminum hydride (LAH), and an alcohol.[1][18] These reagents are highly effective for the asymmetric reduction of ketones that have a π-system on one side of the carbonyl group.[18][19]
Mechanism of Action: The reaction is believed to proceed through a chair-like transition state where the π-system of the ketone preferentially occupies an equatorial position to avoid steric repulsion with the lone pair of an oxygen atom on the BINAL-H complex.[18][20] A simple mnemonic for predicting the stereochemical outcome is that (S)-BINAL-H yields the (S)-alcohol, and (R)-BINAL-H gives the (R)-alcohol.[18][21]
Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation offers a highly efficient and atom-economical route to chiral alcohols and amines. These methods typically employ transition metal catalysts, such as ruthenium, rhodium, or iridium, in combination with chiral ligands.
Developed by Nobel laureate Ryoji Noyori, this method utilizes ruthenium catalysts bearing the chiral diphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[7][22][23] It is particularly effective for the hydrogenation of functionalized ketones, such as β-keto esters, and simple ketones.[10][11][24]
Mechanism of Action: The Noyori hydrogenation proceeds via a metal-ligand bifunctional mechanism. The active catalyst contains a Ru-H and an N-H bond. The substrate ketone interacts with this complex, and the hydride from ruthenium and a proton from the amine ligand are transferred to the carbonyl group in a concerted manner through a six-membered pericyclic transition state.
Asymmetric transfer hydrogenation is a convenient alternative to using high-pressure hydrogen gas.[5] In this method, a hydrogen donor, such as isopropanol or formic acid, is used in the presence of a chiral transition metal catalyst, typically based on ruthenium or rhodium.[6][20] The mechanism is similar to that of the Noyori hydrogenation, involving a metal-ligand bifunctional catalyst.
Quantitative Data Presentation
The following tables summarize the performance of various chiral reducing agents in the asymmetric reduction of representative ketones.
Table 1: Asymmetric Reduction of Acetophenone
| Reagent/Catalyst System | Stoichiometric/Catalytic | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | ee (%) | Ref. |
| (R)-CBS | Catalytic (10 mol%) | BH₃·THF | THF | 23 | 97 | 97 (S) | |
| (S)-BINAL-H | Stoichiometric | LiAlH₄ | THF | -78 | 90 | 95 (S) | [18] |
| RuCl₂[(S)-xylbinap][(S)-daipen] | Catalytic | H₂ (8 atm) | CH₃OH | 25 | >99 | 99 (R) | [10] |
| [RuCl₂(p-cymene)]₂ / (1R,2R)-TsDPEN | Catalytic | HCOOH/Et₃N | DMF | 28 | 95 | 97 (R) | |
| Chitosan-Ru(II) | Catalytic | HCOONa | H₂O | 50 | 92 | 86 (R) | [2] |
Table 2: Asymmetric Reduction of Various Ketones
| Substrate | Reagent/Catalyst System | Reducing Agent | Yield (%) | ee (%) | Product Configuration | Ref. |
| 1-Tetralone | (R)-CBS / BH₃·THF | BH₃·THF | 90 | 93 | S | [12] |
| 2-Chloroacetophenone | (S)-CBS / BH₃·THF | BH₃·THF | 85 | 95 | R | [14] |
| Pinacolone | RuCl₂--INVALID-LINK-- / H₂ | H₂ | 94 | 98 | S | [10] |
| 4-Chromanone | MsDPEN–Cp*Ir / H₂ | H₂ | >99 | 99 | - | [10] |
| Ethyl acetoacetate | Ru/BINAP / H₂ | H₂ | - | 99 | - | [11][24] |
| Phenylglyoxal diethylacetal | RuCl₂[(S)-tolbinap][(R)-dmapen] / H₂ | H₂ | 98 | 96 | R | [10] |
Experimental Protocols
General Experimental Workflow for Asymmetric Reduction
Detailed Protocol for the CBS Reduction of Acetophenone
This protocol is adapted from literature procedures.[14]
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (CBS catalyst precursor)
-
Trimethylborate
-
Borane-THF complex (1 M solution)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 N)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
Catalyst Preparation: To a dry, argon-flushed round-bottom flask containing a magnetic stir bar, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.05 equiv.). Add anhydrous THF, followed by trimethylborate (0.055 equiv.). Stir the solution at room temperature for 30 minutes. Add 1 M borane-THF solution (1.0 equiv.) and continue stirring.[14]
-
Reduction: Slowly add a solution of acetophenone (1.0 equiv.) in anhydrous THF to the catalyst mixture over a period of 10-15 minutes at room temperature. Stir the reaction for 30-60 minutes.[14]
-
Quenching and Workup: Carefully quench the reaction by the slow addition of methanol. The mixture is then acidified with 1 N HCl. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
Purification and Analysis: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., 80:20 hexane/ethyl acetate).[14] The yield and enantiomeric excess of the resulting 1-phenylethanol are determined by ¹H NMR and chiral HPLC or GC analysis.[14]
Conclusion
Chiral reducing agents are indispensable tools in modern organic synthesis, enabling the efficient and selective production of enantiomerically pure compounds. The choice of reagent or catalyst depends on the specific substrate, desired stereochemical outcome, and reaction scale. The methods outlined in this guide, from the well-established CBS and Noyori reductions to the versatile transfer hydrogenation reactions, provide a powerful toolkit for chemists in research and industry. As the demand for enantiopure pharmaceuticals and advanced materials continues to grow, the development of new and improved chiral reducing agents will undoubtedly remain a vibrant and impactful area of chemical research.
References
- 1. organicreactions.org [organicreactions.org]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. nobelprize.org [nobelprize.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]
- 8. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ethz.ch [ethz.ch]
- 10. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. uwindsor.ca [uwindsor.ca]
- 15. reaction mechanism - Reduction of unsymmetrical ketones using BINAL-H (Enantioselectivity) - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. webofproceedings.org [webofproceedings.org]
- 17. dnrcollege.org [dnrcollege.org]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. researchgate.net [researchgate.net]
- 20. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 21. Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst [organic-chemistry.org]
- 22. Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]
- 24. researchgate.net [researchgate.net]
The Core Mechanism of Asymmetric Borane Reductions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, critical in the development of pharmaceuticals and other complex chiral molecules. Among the most robust and widely utilized methods is the asymmetric reduction using borane reagents, facilitated by chiral catalysts. This technical guide provides an in-depth exploration of the mechanism, application, and experimental protocols of this powerful transformation, with a particular focus on the celebrated Corey-Bakshi-Shibata (CBS) reduction.
Introduction to Asymmetric Borane Reduction
The challenge in the reduction of a prochiral ketone lies in controlling the facial selectivity of hydride delivery to the carbonyl group. Chiral borane reagents and catalysts create a diastereomeric transition state with the substrate, leading to a preferential attack on one of the two enantiotopic faces of the ketone. This results in the formation of one enantiomer of the alcohol in excess.
The most significant breakthrough in this field was the development of chiral oxazaborolidine catalysts by Itsuno and later refined and popularized by Corey, Bakshi, and Shibata.[1][2][3] These catalysts, when used in stoichiometric or, more importantly, catalytic amounts in conjunction with a borane source like borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), afford high levels of enantioselectivity for a broad range of ketones.[2][4]
The Catalytic Cycle of the Corey-Bakshi-Shibata (CBS) Reduction
The widely accepted mechanism for the CBS reduction involves a well-defined catalytic cycle that elegantly explains the origin of the high enantioselectivity. The key catalytic species is a chiral oxazaborolidine, typically derived from a chiral amino alcohol such as (S)-diphenylprolinol.[5][6]
The catalytic cycle can be visualized as follows:
Mechanism Breakdown:
-
Catalyst Activation: The cycle begins with the coordination of a molecule of borane (a Lewis acid) to the lone pair of the nitrogen atom (a Lewis base) within the oxazaborolidine catalyst.[4][7] This coordination enhances the Lewis acidity of the endocyclic boron atom, making it a more effective binding site for the ketone.[4]
-
Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis-acidic endocyclic boron atom of the activated catalyst. Steric interactions between the ketone's substituents (RL for the larger group and RS for the smaller group) and the chiral scaffold of the catalyst dictate a preferred orientation. The ketone typically binds with its more sterically demanding substituent (RL) oriented away from the bulky group on the catalyst.[5]
-
Intramolecular Hydride Transfer: This is the rate-determining and stereochemistry-defining step. The hydride from the coordinated borane is transferred to the carbonyl carbon of the ketone via a six-membered, chair-like transition state.[4][7] The facial selectivity is established by the preferred orientation of the ketone in the preceding step.
-
Product Release and Catalyst Regeneration: After hydride transfer, the resulting alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated by coordinating with another molecule of borane, thus completing the catalytic cycle.
-
Workup: The alkoxyborane intermediate is hydrolyzed during the workup step (e.g., with methanol or aqueous acid) to yield the final chiral secondary alcohol.[4]
Quantitative Data on CBS Reductions
The CBS reduction is highly effective for a wide variety of ketones, including aromatic, aliphatic, and α,β-unsaturated ketones. The enantioselectivity is often excellent, with enantiomeric excesses (ee) typically exceeding 90%. Below is a summary of representative data.
| Ketone Substrate | Catalyst (mol%) | Borane Source | Temp. (°C) | Time | Yield (%) | ee (%) | Reference |
| Aromatic Ketones | |||||||
| Acetophenone | 10 | BH₃·THF | 25 | 5 min | 95 | 97 (R) | [1] |
| 1-Acetonaphthone | 10 | BH₃·THF | 25 | 5 min | 92 | 98 (R) | [1] |
| 2-Chloroacetophenone | 10 | BH₃·THF | 25 | 5 min | 96 | 91 (S) | [1] |
| α-Tetralone | 10 | BH₃·THF | 25 | 5 min | 90 | 85 (R) | [1] |
| Aliphatic Ketones | |||||||
| Benzylacetone | 10 | BH₃·THF | 25 | - | - | 69 (R) | [1] |
| Cyclohexyl methyl ketone | 10 | BH₃·THF | -20 | - | - | 76 (R) | [1] |
| 3-Methyl-2-butanone | 10 | BH₃·THF | -20 | - | - | 70 (R) | [1] |
| α,β-Unsaturated Ketones | |||||||
| Benzalacetone | 10 | BH₃·THF | -40 | - | 88 | 90 (R) | [1] |
| 4-(1-Naphthyl)-3-buten-2-one | 10 | BH₃·THF | -40 | - | 85 | 86 (R) | [1] |
| 1-Acetylcyclohexene | 10 | BH₃·THF | -40 | - | 82 | 85 (R) | [1] |
| Trifluoromethyl Ketones | |||||||
| 2,2,2-Trifluoroacetophenone | 10 | BH₃·THF/BF₃ | 25 | - | 85 | 82 (S) | [1] |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for achieving high enantioselectivity and reproducibility. Below are representative protocols for the in situ generation of the CBS catalyst and the subsequent asymmetric reduction of a model ketone.
In Situ Generation of the CBS Catalyst and Asymmetric Reduction of Acetophenone
This procedure describes the convenient generation of the CBS catalyst from a chiral lactam alcohol precursor followed by the asymmetric reduction of acetophenone.[1]
Materials:
-
(S)-5-(Diphenylhydroxymethyl)pyrrolidin-2-one (chiral lactam alcohol)
-
Borane-tetrahydrofuran complex (1.0 M solution in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral lactam alcohol (0.1 equivalents).
-
Add anhydrous THF to dissolve the lactam alcohol.
-
To this solution, add the borane-THF complex (1.0 equivalent) dropwise at room temperature. The mixture is stirred for 5 minutes to allow for the in situ formation of the active oxazaborolidine catalyst.[1]
-
In a separate flask, prepare a solution of acetophenone (1.0 equivalent) in anhydrous THF.
-
Add the acetophenone solution to the catalyst mixture dropwise over a period of 10-15 minutes.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the chiral 1-phenylethanol.
-
The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis.
Conclusion
The asymmetric reduction of prochiral ketones with boranes, particularly through the CBS methodology, stands as a powerful and versatile tool in modern organic synthesis. Its high enantioselectivity, broad substrate scope, and predictable stereochemical outcome have made it indispensable for the synthesis of chiral alcohols, which are vital building blocks in the pharmaceutical and fine chemical industries. A thorough understanding of the underlying mechanism and adherence to meticulous experimental protocols are paramount to successfully harnessing the full potential of this remarkable transformation.
References
- 1. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Reagent of the month – CBS oxazaborolidine - Santiago lab [santiago-lab.com]
- 6. ias.ac.in [ias.ac.in]
- 7. youtube.com [youtube.com]
Introduction: The Imperative of Chirality in Modern Chemistry
An In-depth Technical Guide to Chiral Lewis Acids for Researchers and Drug Development Professionals
In the realms of pharmaceutical sciences and fine chemical synthesis, the stereochemical architecture of a molecule is not a trivial detail but a critical determinant of its biological activity and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different physiological effects. One enantiomer may be a potent therapeutic agent, while its counterpart could be inert or, in the worst cases, dangerously toxic. This reality necessitates the development of synthetic methodologies that can selectively produce a single desired enantiomer, a field known as asymmetric synthesis.
Chiral Lewis acids (CLAs) have emerged as one of the most powerful and versatile tools for achieving high levels of enantioselectivity in a vast array of chemical transformations.[1] These catalysts are Lewis acids—electron-pair acceptors—that incorporate a chiral ligand or scaffold. By coordinating to a substrate, a CLA creates a defined, three-dimensional chiral environment that preferentially stabilizes the transition state leading to one enantiomer over the other, thereby directing the stereochemical outcome of the reaction.[2] This guide provides a technical overview of the core principles, applications, and experimental considerations of chiral Lewis acid catalysis for professionals in research and drug development.
The Mechanism of Asymmetric Induction
The fundamental role of a Lewis acid in catalysis is to activate a substrate by withdrawing electron density, making it more susceptible to nucleophilic attack.[1] For example, in a carbonyl addition reaction, the Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
A chiral Lewis acid performs this activation within a sterically and electronically defined chiral pocket.[3] The mechanism of enantioselection relies on creating a significant energy difference (ΔΔG‡) between the two diastereomeric transition states that lead to the respective R and S enantiomers. This is typically achieved through steric hindrance, where one approach of the incoming nucleophile is favored over the other due to repulsive interactions with the bulky groups of the chiral ligand.[2]
The general catalytic cycle, a cornerstone of CLA-mediated reactions, can be visualized as follows:
Figure 1: General Catalytic Cycle of a Chiral Lewis Acid
Classes of Chiral Lewis Acids and Key Reactions
CLAs are often categorized by their central metal atom. The choice of metal and the design of the chiral ligand are crucial for catalytic activity and selectivity. Common metals include boron, aluminum, titanium, copper, zinc, and rhodium.[2][4][5]
Boron-Based CLAs
Chiral (acyloxy)borane (CAB) complexes are effective catalysts for Diels-Alder and aldol reactions.[2] These catalysts are typically generated in situ and leverage the steric environment created by ligands derived from tartaric acid or amino acids to induce high enantioselectivity.[6]
Aluminum-Based CLAs
Aluminum-based CLAs, often utilizing ligands like BINOL (1,1'-bi-2-naphthol), are powerful catalysts known for their high reactivity.[6] They have been successfully applied in a range of transformations, including hetero-Diels-Alder reactions and enantioselective ene reactions.[2][6]
Copper and Iron-Based CLAs with Bis(oxazoline) Ligands
Bis(oxazoline), or "BOX," ligands are a class of privileged, C2-symmetric chiral ligands that form highly effective CLA catalysts with metals like copper(II) and iron(II).[4] These complexes are renowned for their performance in Diels-Alder, aldol, and Michael addition reactions, often providing excellent yields and enantioselectivities.[4]
Rhodium and Iridium-Based CLAs
More recent developments include octahedral chiral-at-metal complexes of rhodium and iridium.[4][5] In these catalysts, the chirality originates from the fixed arrangement of ligands around the metal center itself, rather than from a chiral organic ligand.[4] These robust catalysts have shown exceptional activity in Michael additions and α-aminations, often requiring very low catalyst loadings.[5]
Data Presentation: Performance of Chiral Lewis Acids in Asymmetric Reactions
The efficacy of a chiral catalyst is measured by its ability to produce the desired product with high yield and stereoselectivity. The key metrics are enantiomeric excess (ee) and diastereomeric ratio (dr). The following tables summarize representative data from the literature.
| Reaction Type | Catalyst System | Substrates | Yield (%) | ee (%) | dr | Reference |
| Diels-Alder | (S,S)-diazaaluminolide (10 mol%) | 5-(benzyloxymethyl)-cyclopentadiene + 3-acryloyl-1,3-oxazolidin-2-one | 94 | 95 | 97:3 | [7] |
| Diels-Alder | Chiral Boron Complex (20 mol%) | Methacrolein + Cyclopentadiene | N/A | 97 | N/A | [8] |
| Allylation | SiCl₄ + Bisphosphoramide L5 (5 mol%) | Aldehyde + Allylating Agent | 89 | 93 | N/A | [3] |
| Michael Addition | Δ-Rh Complex (1 mol%) | 2-Acyl imidazole + Nitrostyrene | >99 | 98 | 99:1 | [5] |
| α-Amination | Δ-Rh Complex (1 mol%) | 2-Acyl imidazole + Azodicarboxylate | 99 | 97 | N/A | [5] |
| Application in Pharmaceutical Synthesis | Catalyst System | Key Transformation | Yield (%) | ee (%) | dr | Target Building Block | Reference |
| Cyanosilylation | Lewis acid-Lewis base catalyst 2 (1 mol%) | Diastereoselective cyanosilylation of Boc-protected phenylalaninal | N/A | N/A | 97:3 | HIV Protease Inhibitor (Atazanavir) | [9] |
| Cyanosilylation | Lewis acid-Lewis base catalyst 1 (9 mol%) | Enantioselective cyanosilylation of 3-chlorobenzaldehyde | N/A | 92 | N/A | β3-Adrenergic Receptor Agonist | [9] |
Experimental Protocols
Successful asymmetric catalysis requires meticulous experimental technique. Below are generalized protocols for the synthesis of a common ligand, its use in a catalytic reaction, and the analysis of the product.
Synthesis of a Chiral Bis(oxazoline) (BOX) Ligand
The synthesis of BOX ligands typically involves the condensation of a dicarboxylic acid derivative with a chiral β-amino alcohol.[3][4]
Methodology:
-
Amide Formation: A disubstituted malonyl dichloride is added dropwise to a solution of a chiral amino alcohol (e.g., (S)-valinol) and a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent like dichloromethane (DCM) at 0 °C. The reaction is stirred and allowed to warm to room temperature.
-
Activation: The resulting bis-amide is then treated with thionyl chloride (SOCl₂) or methanesulfonyl chloride (MsCl) to activate the hydroxyl groups for cyclization.[3]
-
Cyclization: The activated intermediate is subjected to basic conditions (e.g., NaOH or K₂CO₃) to induce intramolecular cyclization, forming the two oxazoline rings.
-
Purification: The crude BOX ligand is purified via column chromatography on silica gel to yield the final product.
General Protocol for a CLA-Catalyzed Diels-Alder Reaction
This protocol outlines a typical procedure for a Diels-Alder reaction between cyclopentadiene and an α,β-unsaturated dienophile.
Methodology:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), the chiral ligand (e.g., a BOX ligand, 10 mol%) and a metal salt (e.g., Cu(OTf)₂, 10 mol%) are stirred in an anhydrous solvent (e.g., DCM) for 1-2 hours at room temperature to allow for complex formation.
-
Reaction Setup: The flask is cooled to the desired temperature (e.g., -78 °C). The dienophile (1.0 eq) is added, followed by the dropwise addition of the diene (1.2-2.0 eq).
-
Monitoring: The reaction is stirred at the low temperature and monitored by Thin Layer Chromatography (TLC) until the dienophile is consumed.
-
Workup: The reaction is quenched with a saturated aqueous solution of NaHCO₃ or NH₄Cl. The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.
Determination of Enantiomeric Excess (ee) by Chiral HPLC
The enantiomeric excess of the product is the most critical measure of success and is typically determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[2][6][9]
Methodology:
-
Sample Preparation: A dilute solution of the purified product is prepared in the mobile phase solvent. A sample of the corresponding racemic product is also prepared as a reference.
-
Method Development: A suitable chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) and mobile phase (typically a mixture of hexanes and isopropanol) are selected to achieve baseline separation of the two enantiomers in the racemic sample.[10]
-
Analysis: The purified product sample is injected into the HPLC system. The chromatogram will show two peaks corresponding to the two enantiomers.
-
Calculation: The area under each peak is integrated. The enantiomeric excess is calculated using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100
The following diagram illustrates a typical workflow for catalyst screening and reaction optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. uma.es [uma.es]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]
- 5. orgsyn.org [orgsyn.org]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. scielo.br [scielo.br]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. researchgate.net [researchgate.net]
- 10. banglajol.info [banglajol.info]
Dip-Cl structure and stereochemistry
An In-depth Technical Guide to the Structure and Stereochemistry of Dip-Cl
Introduction
B-Chlorodiisopinocampheylborane, commonly known as Dip-Chloride™ (this compound), is a highly versatile and selective chiral reducing agent employed extensively in asymmetric synthesis.[1] Its ability to achieve high levels of enantioselectivity in the reduction of prochiral ketones and other functional groups has made it an invaluable tool for chemists in academic research and the pharmaceutical industry.[2] This guide provides a comprehensive overview of the structure, stereochemistry, and experimental protocols associated with this compound.
Chemical Structure and Properties
This compound is an organoborane reagent. The structure consists of a central boron atom bonded to a chlorine atom and two isopinocampheyl (Ipc) ligands. The isopinocampheyl ligand is derived from α-pinene, a chiral bicyclic monoterpene. The specific stereoisomer of α-pinene used in the synthesis dictates the stereochemistry of the resulting this compound reagent.[1]
Table 1: Chemical Identifiers and Properties of (-)-Dip-Chloride
| Property | Value | Reference(s) |
| IUPAC Name | chloro-bis[(1R,2S,3R,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane | [3] |
| CAS Number | 85116-37-6 | [3][4][5] |
| Molecular Formula | C20H34BCl | [3][4][5] |
| Molecular Weight | 320.75 g/mol | [4][5] |
| Melting Point | 52-56 °C | [4] |
| Boiling Point | 66-69 °C | [4] |
| Density | 0.954 g/mL at 25 °C | [4] |
| Appearance | Colorless to almost colorless clear liquid or solid | [4] |
| Solubility | Typically supplied as a solution in hexane or heptane | [2] |
Stereochemistry of this compound
The stereochemical outcome of reactions involving this compound is directly linked to its own chirality, which originates from the α-pinene starting material. There are two enantiomers of this compound:
-
(-)-Dip-Chloride (dIpc2BCl): This enantiomer is synthesized from (+)-α-pinene .[1]
-
(+)-Dip-Chloride (lIpc2BCl): This enantiomer is synthesized from (-)-α-pinene .[1]
When this compound is prepared from enantiomerically impure α-pinene, a mixture of three stereoisomers is formed:[6]
-
Homochiral isomers: These are (+,+)-Dip-Cl and (–,–)-Dip-Cl, where both isopinocampheyl groups are derived from the same enantiomer of α-pinene.
-
Heterochiral isomer: This is (+,–)-Dip-Cl, where the two isopinocampheyl groups are derived from opposite enantiomers of α-pinene.
Interestingly, the formation of these stereoisomers is not statistical. There is a preference for the formation of the heterochiral ((+,−)-Dip-Cl) isomer.[6] This phenomenon is crucial for the process of asymmetric amplification, where the enantiomeric excess of the product can be higher than the enantiomeric excess of the chiral reagent. The less reactive heterochiral isomer effectively sequesters the minor enantiomer of α-pinene, thereby increasing the effective concentration of the more reactive homochiral this compound.[2][6]
Experimental Protocols
Synthesis of Dip-Chloride
The synthesis of this compound is achieved through the hydroboration of α-pinene followed by chlorination. Rigorously anhydrous conditions are essential throughout the process due to the moisture sensitivity of the intermediates and the final product.[2]
Protocol 1: Synthesis from Borane Dimethyl Sulfide (BMS)
-
Hydroboration: A solution of α-pinene in an anhydrous solvent (e.g., tetrahydrofuran, THF) is cooled to 25°C. Borane-dimethyl sulfide complex (BMS) is added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for a specified period to ensure the complete formation of the diisopinocampheylborane intermediate.[2]
-
Chlorination: The resulting diisopinocampheylborane solution is cooled, typically to below 10°C in a jacketed reactor. Dry hydrogen chloride (HCl) gas is then bubbled through the solution. The temperature is carefully controlled during the exothermic chlorination step. The reaction is monitored until completion to yield B-Chlorodiisopinocampheylborane (this compound) in solution.[2]
Protocol 2: In situ Preparation
An alternative, more economical method involves the in situ preparation of this compound from sodium borohydride (NaBH4), boron trichloride (BCl3), and α-pinene.[7] This method avoids the isolation of the borane intermediate.
Analysis of Stereoisomeric Purity
Quantitative analysis of the stereoisomeric composition of this compound can be performed using chiral High-Performance Liquid Chromatography (HPLC).
Protocol 3: Chiral HPLC Analysis
-
Complexation: To create a stable derivative suitable for HPLC analysis, the this compound sample is complexed with 8-hydroxyquinoline. This forms air- and moisture-stable complexes.[6]
-
HPLC Analysis: The resulting solution of the Dip-quinoline complexes is injected onto a chiral HPLC column. The different stereoisomers (homochiral and heterochiral) are separated and quantified, allowing for the determination of the stereoisomeric distribution.[6]
Applications in Asymmetric Synthesis
This compound is a cornerstone reagent for the asymmetric reduction of a wide range of prochiral ketones, including aralkyl and α-hindered ketones, to produce chiral alcohols with high enantiomeric excess.[2] It is also utilized in asymmetric aldol reactions and the synthesis of various chiral molecules, such as β-amino alcohols, chiral epoxides, and C2-symmetric diols, which can serve as chiral auxiliaries in other transformations.[2][6]
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | 135048-70-3 | Benchchem [benchchem.com]
- 3. (-)-Diisopinocampheyl chloroborane | C20H34BCl | CID 11131038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (-)-Diisopinocampheyl chloroborane | 85116-37-6 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. collaborate.princeton.edu [collaborate.princeton.edu]
A Comprehensive Guide to the Safe Handling of Pyyrophoric Reagents for Researchers and Drug Development Professionals
An in-depth technical guide on the core principles and practices for the safe handling, storage, and disposal of pyrophoric reagents in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals.
Pyrophoric reagents are substances that ignite spontaneously on contact with air.[1][2] They are highly reactive and pose significant fire hazards, especially when handled improperly. This guide provides a comprehensive overview of the necessary precautions, procedures, and engineering controls required to mitigate the risks associated with these hazardous materials. Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and the integrity of research facilities.
Understanding Pyrophoric Reagents
Pyrophoric materials can be solids, liquids, or gases and are integral to many chemical syntheses.[2][3] Their reactivity stems from a strong affinity for oxygen. Common classes of pyrophoric reagents used in research and drug development include:
-
Organolithium Reagents: Such as n-butyllithium, sec-butyllithium, and tert-butyllithium, are some of the most commonly encountered pyrophoric substances in synthetic chemistry.[4]
-
Metal Alkyls and Aryls: Including triethylaluminium and diethylzinc.
-
Metal Hydrides: Such as sodium hydride and potassium hydride, particularly in their finely divided, oil-free forms.[5]
-
Finely Divided Metals: Powders of metals like iron, magnesium, and zirconium can be pyrophoric.[6]
-
Non-metal Hydrides: Gases like silane and phosphine are highly pyrophoric.
Hazards Associated with Pyrophoric Reagents
The primary hazard of pyrophoric reagents is their ability to ignite spontaneously upon exposure to air.[2] Many are also highly reactive with water and other protic solvents, producing flammable gases such as hydrogen.[7] The solvents in which these reagents are often supplied, such as hexane or tetrahydrofuran (THF), are themselves highly flammable, compounding the fire risk.[5]
Prudent Handling Practices and Engineering Controls
Safe handling of pyrophoric reagents necessitates a combination of proper personal protective equipment (PPE), robust engineering controls, and well-defined procedures.
Personal Protective Equipment (PPE)
Appropriate PPE is the final line of defense against exposure and injury. The following should be considered mandatory when working with pyrophoric materials:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[8][9] | Protects against splashes and fires. |
| Hand Protection | Flame-resistant (e.g., Nomex®) gloves worn over chemically resistant gloves (e.g., nitrile).[8] | Provides both fire and chemical protection. |
| Body Protection | A flame-resistant lab coat.[8][10] | Protects the body from fire and chemical splashes. |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Engineering Controls
Engineering controls are designed to minimize the risk of exposure and fire by containing the hazard.
-
Fume Hood: All manipulations of pyrophoric reagents should be performed in a well-ventilated fume hood with the sash at the lowest practical height.[8]
-
Glovebox: For particularly sensitive operations or when working with pyrophoric solids, a glovebox with an inert atmosphere (e.g., argon or nitrogen) is the preferred engineering control.[11]
-
Schlenk Line: A Schlenk line allows for the manipulation of air-sensitive reagents under an inert atmosphere.
Standard Operating Procedures for Handling Pyrophoric Liquids
The transfer of pyrophoric liquids requires meticulous attention to detail to prevent exposure to air. The two primary methods for transferring these reagents are via syringe and cannula.
Syringe Transfer (for volumes < 50 mL)
Syringe transfers are suitable for smaller volumes of pyrophoric liquids.
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere. The syringe and needle should be dried and purged with an inert gas.
-
Inert Atmosphere: The reagent bottle must be under a positive pressure of an inert gas (argon or nitrogen). This is typically achieved by inserting a needle connected to a gas bubbler into the septum of the bottle.
-
Filling the Syringe:
-
Depress the plunger of the syringe completely.
-
Insert the needle through the septum of the reagent bottle and into the liquid.
-
Slowly withdraw the desired volume of the reagent. It is advisable to withdraw slightly more than the required amount.
-
To remove any gas bubbles, invert the syringe and gently push the excess reagent and gas back into the bottle.
-
-
Transfer:
-
Withdraw the needle from the reagent bottle.
-
Quickly insert the needle into the septum of the reaction flask, which is also under an inert atmosphere.
-
Slowly dispense the reagent into the reaction vessel.
-
-
Cleaning:
-
Immediately after transfer, rinse the syringe and needle with a dry, inert solvent (e.g., hexane or toluene).
-
The solvent rinse should be quenched carefully (see Section 5).
-
Cannula Transfer (for volumes > 50 mL)
For larger volumes, a double-tipped needle (cannula) transfer is the safer and preferred method.
-
Preparation: Both the reagent bottle and the receiving flask must be equipped with septa and be under a positive pressure of an inert gas. All glassware and the cannula must be scrupulously dry.[12]
-
Pressurization: The reagent bottle should be at a slightly higher pressure than the receiving flask to facilitate the transfer. This can be achieved by adjusting the gas flow from the Schlenk line.
-
Initiating Transfer:
-
Insert one end of the cannula through the septum of the reagent bottle, ensuring the tip is submerged in the liquid.
-
Insert the other end of the cannula through the septum of the receiving flask. The flow of liquid will begin.
-
-
Controlling the Transfer: The rate of transfer can be controlled by adjusting the pressure difference between the two flasks.
-
Stopping the Transfer: To stop the transfer, remove the cannula from the reagent bottle first, and then from the receiving flask.
-
Cleaning: The cannula should be immediately rinsed with a dry, inert solvent, and the rinsings carefully quenched.
Caption: Workflow for Syringe Transfer of Pyrophoric Liquids.
Storage and Disposal of Pyrophoric Reagents
Proper storage and disposal are crucial components of managing the risks associated with pyrophoric reagents.
Storage Requirements
-
Pyrophoric reagents must be stored in a cool, dry place, away from sources of heat, ignition, and water.[9]
-
They should be stored in their original containers, which are often designed with a Sure/Seal™ cap to maintain an inert atmosphere.[10]
-
Do not store pyrophoric reagents with other flammable materials in a standard flammable solvents cabinet.[10] They should be segregated.
-
Quantities of pyrophoric materials in the lab should be kept to a minimum.
Disposal of Excess and Residual Pyrophoric Reagents
Never dispose of pyrophoric reagents as routine chemical waste. They must be carefully quenched (deactivated) first.
This protocol is for quenching small amounts of residual tert-butyllithium.
-
Dilution: The residual reagent should be diluted with an inert, high-boiling solvent such as heptane or toluene in the reaction flask under an inert atmosphere. The concentration should be reduced to below 5%.[10]
-
Cooling: The flask should be cooled in an ice-water or dry ice/acetone bath.[10]
-
Quenching:
-
Slowly add a less reactive alcohol, such as isopropanol, dropwise with vigorous stirring.[11]
-
Once the initial vigorous reaction has subsided, a more reactive alcohol like methanol can be slowly added to ensure complete quenching.[13]
-
Finally, water can be added cautiously dropwise to hydrolyze any remaining reactive species.[13]
-
-
Waste Disposal: The resulting solution can then be disposed of as hazardous waste according to institutional guidelines.
-
Suspension: Suspend the sodium hydride dispersion in an inert solvent like toluene or hexane in a reaction flask under an inert atmosphere.
-
Cooling: Cool the flask in an ice-water bath.
-
Quenching:
-
Waste Disposal: The resulting mixture should be disposed of as hazardous waste.
Emergency Procedures
In the event of a spill or fire involving pyrophoric reagents, a swift and appropriate response is critical.
Spill Response
-
Small Spills (<100 mL):
-
Alert personnel in the immediate area.
-
If the spill does not ignite, cover it with a dry, inert absorbent material such as sand, powdered lime (calcium oxide), or Celite®.[10][13] DO NOT use paper towels or other combustible materials.
-
The contaminated absorbent should then be carefully collected into a container and quenched as described in Section 4.2.
-
If the spill ignites, use a Class D fire extinguisher or smother the fire with sand or powdered lime.[14]
-
-
Large Spills (>100 mL):
-
Evacuate the laboratory immediately and activate the fire alarm.
-
Call emergency services.
-
Close the laboratory doors to contain the fire.
-
Provide emergency responders with information about the spilled material.
-
Caption: Emergency Response Flowchart for a Pyrophoric Reagent Spill.
Fire Response
-
Personal Fire: If a person's clothing catches fire, they should immediately "stop, drop, and roll." Use a safety shower or a fire blanket to extinguish the flames. Seek immediate medical attention.[10]
-
Chemical Fire: For fires involving pyrophoric reagents, a Class D fire extinguisher is generally recommended for combustible metals.[15] For organolithium reagents, a standard dry powder (ABC) extinguisher may be effective.[14] DO NOT use water or carbon dioxide extinguishers , as they can react violently with many pyrophoric materials.[16]
| Fire Extinguisher Type | Suitable for | Not Suitable for |
| Class D | Combustible metal fires (e.g., sodium, lithium aluminum hydride).[15] | Organolithium reagent fires.[14] |
| Dry Powder (ABC) | Most organometallic reagent fires in organic solvents.[4] | Fires involving bulk alkali metals. |
| Water, Carbon Dioxide (CO2) | --- | All pyrophoric reagent fires.[16] |
Conclusion
Working with pyrophoric reagents demands the utmost respect for their hazardous properties. A thorough understanding of the risks, coupled with strict adherence to established safety protocols, is paramount for preventing accidents. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers and drug development professionals can safely harness the synthetic utility of these powerful reagents. Continuous training and a vigilant safety culture are the cornerstones of a safe laboratory environment.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. essr.umd.edu [essr.umd.edu]
- 3. uab.edu [uab.edu]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. rsc.org [rsc.org]
- 6. cmu.edu [cmu.edu]
- 7. Information on Pyrophoric Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 9. as.uky.edu [as.uky.edu]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. nbinno.com [nbinno.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 15. zoro.com [zoro.com]
- 16. ehs.utexas.edu [ehs.utexas.edu]
An In-depth Technical Guide to the Solubility of Diphenyl-chloromethane (Dip-Cl) in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Diphenyl-chloromethane (Dip-Cl), also known as benzhydryl chloride. Understanding the solubility of this compound is crucial for its application in organic synthesis, particularly in the development of pharmaceutical intermediates. This document outlines its solubility in various organic solvents, provides a detailed experimental protocol for solubility determination, and visualizes a common synthetic pathway.
Solubility of Diphenyl-chloromethane (this compound)
Diphenyl-chloromethane is a versatile reagent in organic synthesis, and its solubility is a critical parameter for reaction setup, purification, and formulation. While precise quantitative solubility data is not extensively documented in publicly available literature, a qualitative understanding has been established through various sources.
Data Presentation: Qualitative Solubility of this compound
The following table summarizes the known qualitative solubility of this compound in a range of common organic solvents. The lack of specific quantitative values (e.g., g/100 mL) in the literature suggests that for specific applications, experimental determination is recommended.
| Solvent | Chemical Formula | Polarity | Solubility Description | Citation |
| Chloroform | CHCl₃ | Nonpolar | Soluble | [1] |
| Acetone | C₃H₆O | Polar aprotic | Soluble | [2][3] |
| Dichloromethane | CH₂Cl₂ | Polar aprotic | Soluble | [4][5][6] |
| Ethyl Acetate | C₄H₈O₂ | Polar aprotic | Soluble | [4][5] |
| Methanol | CH₃OH | Polar protic | Sparingly Soluble | [1] |
| Ethanol | C₂H₅OH | Polar protic | Soluble | [2] |
| Toluene | C₇H₈ | Nonpolar | No data available | |
| Hexane | C₆H₁₄ | Nonpolar | No data available | |
| Water | H₂O | Polar protic | Insoluble/Slightly Soluble | [1][2][7][8][9][10] |
Note on Quantitative Data: The absence of readily available quantitative solubility data for this compound highlights a gap in the chemical literature. Researchers requiring precise solubility measurements are encouraged to perform experimental determinations using the protocols outlined in the following section. The qualitative descriptions are based on observations from various chemical suppliers and safety data sheets.
Experimental Protocol for Solubility Determination
The following is a generalized, yet detailed, experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.
Methodology: Isothermal Saturation Method
This method involves preparing a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.
Materials and Equipment:
-
Diphenyl-chloromethane (solid)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker or water bath with temperature control (± 0.1 °C)
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis
-
Vials for sample collection
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid at the end of this period confirms saturation.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid crystallization due to temperature changes.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.
-
-
Quantification of Solute:
-
Determine the mass of the collected filtrate.
-
Dilute the filtrate with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a calibrated HPLC or GC method to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
From the concentration obtained in the analysis and the dilution factor, calculate the original concentration of this compound in the saturated solution.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Experimental Workflow for Solubility Determination
Caption: Workflow for experimental solubility determination.
Synthesis of Diphenyl-chloromethane
Diphenyl-chloromethane is commonly synthesized from either diphenylmethanol or benzophenone. The latter involves a two-step process where benzophenone is first reduced to diphenylmethanol, which is then chlorinated.
Synthetic Pathway from Benzophenone
Caption: Synthesis of this compound from Benzophenone.
References
- 1. Chlorodiphenylmethane | 90-99-3 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. (4-Chlorophenyl)phenylmethane | C13H11Cl | CID 13253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 54631-81-1 | CAS DataBase [m.chemicalbook.com]
- 5. ACETIC ACID, [(DIPHENYLMETHYL)THIO]-, ETHYL ESTER CAS#: 63547-23-9 [m.chemicalbook.com]
- 6. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzhydryl chloride, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 8. labsolu.ca [labsolu.ca]
- 9. indiamart.com [indiamart.com]
- 10. chlorodiphenylmethane, 98% | Fisher Scientific [fishersci.ca]
The Discovery and Development of DIP-Chloride: A Technical Guide
Introduction: B-chlorodiisopinocampheylborane, commonly known as DIP-Chloride, is a chiral organoborane reagent renowned for its efficacy in the asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols. Its development by Herbert C. Brown and his collaborators marked a significant advancement in the field of asymmetric synthesis, providing a reliable and highly stereoselective method for the preparation of enantiomerically enriched compounds. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and applications of DIP-Chloride, tailored for researchers, scientists, and professionals in drug development.
Chemical Properties and Stereochemistry
DIP-Chloride is derived from the readily available natural product α-pinene, which exists in both (+)- and (-)-enantiomeric forms. This allows for the synthesis of both enantiomers of DIP-Chloride, enabling the selective production of either the (R)- or (S)-enantiomer of the target alcohol. The steric bulk of the two isopinocampheyl groups attached to the boron atom is the key to its high enantioselectivity.
| Property | Value |
| Chemical Formula | C₂₀H₃₄BCl |
| Molecular Weight | 320.75 g/mol |
| Appearance | Colorless to pale yellow solid or solution |
| Solubility | Soluble in aprotic organic solvents (e.g., THF, diethyl ether) |
Synthesis of (-)-DIP-Chloride
The synthesis of (-)-DIP-Chloride is typically achieved through the hydroboration of (+)-α-pinene with borane dimethyl sulfide complex (BMS), followed by treatment with hydrogen chloride.
Experimental Protocol: Synthesis of (-)-DIP-Chloride
Materials:
-
(+)-α-pinene (2 equivalents)
-
Borane dimethyl sulfide complex (BMS, 1 equivalent)
-
Anhydrous diethyl ether or THF
-
Hydrogen chloride (gas or solution in diethyl ether, 1 equivalent)
-
Nitrogen or Argon gas for inert atmosphere
-
Schlenk line or similar apparatus for handling air-sensitive reagents
Procedure:
-
Under an inert atmosphere, a solution of (+)-α-pinene in anhydrous diethyl ether is cooled to 0 °C in an ice bath.
-
Borane dimethyl sulfide complex (BMS) is added dropwise to the stirred solution of α-pinene.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours to ensure the complete formation of diisopinocampheylborane (Ipc₂BH).
-
The reaction mixture is cooled to 0 °C, and a solution of hydrogen chloride in diethyl ether is added slowly.
-
The mixture is stirred for 30 minutes at 0 °C, during which the product, (-)-DIP-Chloride, precipitates as a white solid.
-
The solvent and dimethyl sulfide are removed under reduced pressure to yield the solid (-)-DIP-Chloride, which can be used directly or purified by crystallization.
The Pivotal Role of α-Pinene in the Synthesis of Diisopinocampheylchloroborane (Dip-Cl): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopinocampheylchloroborane, commonly abbreviated as Dip-Chloride™ or Dip-Cl, is a highly versatile and selective chiral reducing agent widely employed in asymmetric synthesis. Its significance lies in its ability to efficiently convert prochiral ketones and other carbonyl compounds into chiral alcohols with a high degree of enantioselectivity. The foundation of this critical reagent is α-pinene, a naturally abundant and relatively inexpensive monoterpene. This technical guide delves into the integral role of α-pinene in the synthesis of this compound, providing a comprehensive overview of the synthetic pathway, detailed experimental protocols, quantitative performance data, and the mechanistic basis for its stereochemical control.
The Synthetic Pathway: From α-Pinene to this compound
The synthesis of Diisopinocampheylchloroborane commences with the hydroboration of α-pinene. This reaction typically involves the treatment of two equivalents of an α-pinene enantiomer with a borane source, such as borane dimethyl sulfide (BMS) complex, to form the intermediate diisopinocampheylborane (Ipc₂BH). Subsequent treatment of this intermediate with hydrogen chloride (HCl) or other chlorine sources yields the final product, this compound.[1][2] The choice of the specific enantiomer of α-pinene, either (+)-α-pinene or (-)-α-pinene, dictates the stereochemistry of the resulting this compound and, consequently, the stereochemical outcome of the subsequent reduction reactions.[1] For instance, the use of (+)-α-pinene leads to the formation of (-)-Dip-Cl, which typically affords (S)-alcohols upon reduction of prochiral ketones.[1][2]
A significant advancement in the preparation of this compound has been the development of one-pot, in-situ procedures.[3][4] These methods circumvent the need to isolate the air- and moisture-sensitive diisopinocampheylborane intermediate, making the synthesis more practical and scalable for industrial applications.[3]
Quantitative Performance of this compound in Asymmetric Reductions
The efficacy of this compound as a chiral reducing agent is demonstrated by the high enantiomeric excess (ee) and yields achieved in the reduction of a wide array of prochiral ketones. The steric bulk of the isopinocampheyl ligands, derived from α-pinene, plays a crucial role in the high degree of stereochemical discrimination.
| Ketone Substrate | Product Alcohol | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Acetophenone | 1-Phenylethanol | - | 98 | [1][2] |
| Propiophenone | 1-Phenyl-1-propanol | - | 95 | [1][2] |
| 1-Naphthyl methyl ketone | 1-(1-Naphthyl)ethanol | - | 92 | [1] |
| tert-Butyl methyl ketone | 3,3-Dimethyl-2-butanol | - | 81 | [1] |
| 2-Acetyl-6-methoxynaphthalene | (S)-1-(6-Methoxy-2-naphthyl)ethanol | - | 97 | - |
| 1,1,1-Trifluoro-2-octanone | (S)-1,1,1-Trifluoro-2-octanol | - | 91 | [5] |
| 1,1,1-Trifluoro-4-phenyl-3-butyn-2-one | (S)-1,1,1-Trifluoro-4-phenyl-3-butyn-2-ol | - | 98 | [5] |
Experimental Protocols
Protocol 1: In-situ Preparation of (-)-Diisopinocampheylchloroborane (from (+)-α-Pinene) and Asymmetric Reduction of Acetophenone
This protocol is adapted from established in-situ procedures.
Materials:
-
(+)-α-Pinene (92% ee or higher)
-
Borane-methyl sulfide complex (BMS, ~10 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrogen chloride (HCl, solution in diethyl ether or THF)
-
Acetophenone
-
Diethyl ether
-
Diethanolamine
-
Sodium sulfate (anhydrous)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Diisopinocampheylborane (Ipc₂BH):
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (+)-α-pinene (2.1 equivalents) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-methyl sulfide complex (1.0 equivalent) dropwise, maintaining the internal temperature below 5 °C.
-
A white precipitate of diisopinocampheylborane should form.
-
Stir the resulting slurry at 0 °C for 2-4 hours to ensure complete reaction.
-
-
Formation of (-)-Diisopinocampheylchloroborane (this compound):
-
To the slurry of Ipc₂BH at 0 °C, add a solution of hydrogen chloride (1.0 equivalent) in diethyl ether or THF dropwise.
-
Hydrogen gas will evolve during the addition. Ensure proper ventilation.
-
The white precipitate will dissolve, resulting in a clear solution of (-)-Dip-Cl.
-
Stir the solution for an additional 30 minutes at 0 °C.
-
-
Asymmetric Reduction of Acetophenone:
-
Cool the freshly prepared (-)-Dip-Cl solution to -25 °C (or as specified for the substrate).
-
Slowly add a solution of acetophenone (1.0 equivalent) in anhydrous THF dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by the slow addition of diethanolamine (excess) at low temperature. This will form a borinate complex.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add diethyl ether to precipitate the diethanolamine-borinate adduct.
-
Filter the mixture through a pad of Celite and wash the solid with fresh diethyl ether.
-
Combine the organic filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.
-
Mechanistic Insights and Stereochemical Control
The high enantioselectivity of this compound reductions is attributed to a highly organized, chair-like six-membered transition state.[1] The steric bulk of the two isopinocampheyl groups, originating from α-pinene, creates a chiral pocket that effectively differentiates between the two prochiral faces of the ketone.
The proposed mechanism involves the coordination of the carbonyl oxygen to the Lewis acidic boron atom of this compound. This is followed by the transfer of a hydride from the β-carbon of one of the isopinocampheyl groups to the carbonyl carbon. The stereochemical outcome is determined by the preferential orientation of the large (RL) and small (RS) substituents on the ketone in the transition state to minimize steric interactions with the bulky isopinocampheyl ligands.[1]
Caption: Synthesis of this compound from α-pinene and its application in asymmetric ketone reduction.
Caption: Chair-like transition state model for this compound mediated reduction.
Conclusion
α-Pinene serves as the indispensable chiral precursor for the synthesis of Diisopinocampheylchloroborane, a powerful tool in asymmetric synthesis. The inherent chirality and steric properties of the α-pinene framework are directly translated into the high enantioselectivity observed in this compound mediated reductions. The development of efficient, one-pot synthetic procedures has further enhanced the utility of this reagent in both academic research and industrial drug development. A thorough understanding of the synthesis, mechanism, and scope of this compound, all stemming from the properties of α-pinene, is crucial for its effective application in the synthesis of enantiomerically pure molecules.
References
A Technical Guide to Enantioselective Ketone Reduction for Researchers and Drug Development Professionals
Introduction: The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern asymmetric synthesis. This transformation is of paramount importance in the pharmaceutical and fine chemical industries, where the stereochemistry of molecules dictates their biological activity. This technical guide provides an in-depth overview of the core principles, methodologies, and practical considerations for achieving high enantioselectivity in ketone reduction, with a focus on catalytic methods.
Catalytic Approaches to Enantioselective Ketone Reduction
Catalytic methods are highly favored for their efficiency, atom economy, and the ability to generate significant quantities of chiral product with a small amount of a chiral catalyst.[1] Two of the most powerful and widely adopted catalytic systems are the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric borane reagent to a ketone.[2][3] This method is renowned for its predictable stereochemical outcome, broad substrate scope, and typically high enantioselectivities, often exceeding 95% enantiomeric excess (ee).[4]
Mechanism of Action: The catalytic cycle of the CBS reduction involves the coordination of the borane reagent to the nitrogen atom of the oxazaborolidine catalyst. This activates the borane as a hydride donor and enhances the Lewis acidity of the endocyclic boron, which then coordinates to the ketone. The stereoselectivity is governed by the steric interactions in the resulting six-membered transition state, where the larger substituent of the ketone orients away from the chiral director of the catalyst.[5]
Catalyst and Reagents: The most common catalysts are derived from chiral amino alcohols, such as (S)- or (R)-diphenylprolinol.[4] The choice of the borane reagent, including borane-tetrahydrofuran (BH3•THF) or borane-dimethyl sulfide (BH3•SMe2), can influence the reactivity and selectivity.[4]
Experimental Considerations: CBS reductions must be conducted under anhydrous conditions, as water can significantly diminish the enantioselectivity.[3][6] Reaction temperature is also a critical parameter, with lower temperatures generally favoring higher enantiomeric excess.[6]
Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation employs ruthenium catalysts bearing a chiral diphosphine ligand, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), in combination with a chiral diamine.[7][8] This method can utilize molecular hydrogen (H2) or proceed via transfer hydrogenation with reagents like isopropanol or formic acid.[1] It is highly efficient, with catalyst loadings as low as 0.1 mol% or even less.[7]
Mechanism of Action: The active catalyst is a ruthenium hydride species. The mechanism is believed to involve a six-membered pericyclic transition state where the ketone substrate interacts with the Ru-H and N-H bonds of the catalyst. This "metal-ligand bifunctional" mechanism allows for the concerted transfer of a hydride from the metal and a proton from the ligand to the carbonyl group.[9]
Catalyst and Reagents: The catalyst is typically a complex of ruthenium with a BINAP ligand and a chiral diamine like 1,2-diphenylethylenediamine (DPEN). The choice of the enantiomer of both the diphosphine and the diamine ligand is crucial for achieving high enantioselectivity for a given substrate.[10]
Data Presentation: Quantitative Analysis of Enantioselective Ketone Reductions
The following tables summarize the performance of CBS and Noyori catalytic systems for the reduction of a variety of ketone substrates.
Table 1: Enantioselective Reduction of Aromatic Ketones via CBS Reduction
| Ketone Substrate | Catalyst (mol%) | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Acetophenone | (S)-Me-CBS (10) | BH3•THF | THF | 25 | >95 | 97 (R) | [11] |
| 4'-Methylacetophenone | Chiral Lactam Alcohol (10) | BH3•THF | THF | 25 | 95 | 96 (R) | [11] |
| 4'-Methoxyacetophenone | Chiral Lactam Alcohol (10) | BH3•THF | THF | 25 | 98 | 91 (R) | [11] |
| 2'-Chloroacetophenone | Chiral Lactam Alcohol (10) | BH3•THF | THF | 25 | 92 | 98 (S) | [11] |
| α-Tetralone | Chiral Lactam Alcohol (10) | BH3•THF | THF | 25 | 90 | 85 (R) | [11] |
| 2,2,2-Trifluoroacetophenone | Chiral Lactam Alcohol (10) + BF3 | BH3•THF | CHCl3 | 25 | 85 | 86 (S) | [11] |
Table 2: Enantioselective Reduction of Aliphatic and α,β-Unsaturated Ketones via CBS Reduction
| Ketone Substrate | Catalyst (mol%) | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Benzylacetone | Chiral Lactam Alcohol (10) | p-I-PhOBH2 | THF | -78 | 85 | 88 (R) | [11] |
| 3,3-Dimethyl-2-butanone | Chiral Borane | - | THF | -78 | - | 70 | [12] |
| 2,2-Dimethylcyclopentanone | Chiral Borane | - | THF | -78 | - | 84 | [12] |
| Benzalacetone | Chiral Lactam Alcohol (10) | p-I-PhOBH2 | THF | -78 | 90 | 92 (R) | [11] |
| Cyclopentenone | (R)-Me-CBS (20) | Catecholborane | Toluene | -78 | >95 | 92 | [5] |
Table 3: Noyori Asymmetric Hydrogenation of Various Ketones
| Ketone Substrate | Catalyst | H2 Pressure (atm) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Acetophenone | RuCl2[(S)-xylbinap][(S)-daipen] | 8 | 2-Propanol | 28 | 97 | 99 (R) | [10] |
| 2'-Acetonaphthone | RuCl2--INVALID-LINK--n/(S,S)-DPEN | 4 | 2-Propanol | 28 | >99 | 97 (R) | [10] |
| 3-Quinuclidinone | RuBr2--INVALID-LINK-- | 15 | Ethanol | RT | >99 | 88 (R) | [13] |
| Phenylglyoxal diethylacetal | RuCl2[(S)-tolbinap][(R)-dmapen] | - | 2-Propanol | - | - | 96 (R) | [13] |
| Methyl 2,2-dimethyl-3-oxobutanoate | Ru-BINAP | 100 | Methanol | 36 | 99 | 96 | [14] |
Enzymatic Reduction of Ketones
Biocatalysis, particularly using ketoreductases or whole-cell systems like baker's yeast, offers a highly selective and environmentally benign approach to ketone reduction.[15] These methods often proceed with exceptional enantioselectivity under mild reaction conditions.
General Principle: Enzymes, such as alcohol dehydrogenases, catalyze the transfer of a hydride from a cofactor (e.g., NADH or NADPH) to the carbonyl group of the ketone. The three-dimensional structure of the enzyme's active site dictates the facial selectivity of the hydride attack, leading to the formation of a single enantiomer of the alcohol.
Experimental Protocols
General Experimental Protocol for CBS Reduction of a Ketone
This protocol is a general guideline and may require optimization for specific substrates.
-
Catalyst Preparation (in situ): To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral amino alcohol (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol, 0.05-0.1 equivalents).
-
Add anhydrous tetrahydrofuran (THF).
-
To this solution, add a borane source such as borane-dimethyl sulfide complex (BH3•SMe2) or a solution of BH3•THF (1.0 M in THF, ~1.1 equivalents relative to the amino alcohol) dropwise at room temperature.
-
Stir the mixture for 15-30 minutes to allow for the formation of the oxazaborolidine catalyst.
-
Reduction: Cool the catalyst solution to the desired temperature (typically between -78 °C and room temperature).
-
In a separate flask, dissolve the ketone (1.0 equivalent) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst solution.
-
Add the stoichiometric borane reagent (e.g., 1.0 M BH3•THF, 0.6-1.5 equivalents) dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
The resulting residue can be purified by flash column chromatography on silica gel to afford the chiral alcohol.
General Experimental Protocol for Noyori Asymmetric Hydrogenation
This protocol is a general procedure and requires an appropriate pressure-rated reaction vessel.
-
Catalyst Loading: In a glovebox, charge a pressure-rated reaction vessel with the ruthenium precatalyst (e.g., RuCl2[(R)-BINAP], 0.1 mol%) and the chiral diamine ligand if required by the specific catalyst system.
-
Solvent and Substrate Addition: Add the degassed solvent (e.g., ethanol, methanol, or isopropanol) and the ketone substrate.
-
Base Addition: If required, add a base such as potassium tert-butoxide or potassium hydroxide.
-
Reaction Setup: Seal the reaction vessel and remove it from the glovebox.
-
Hydrogenation: Purge the vessel with hydrogen gas several times before pressurizing to the desired pressure (typically 4-100 atm).
-
Stir the reaction mixture at the desired temperature until the reaction is complete (monitor by GC or HPLC).
-
Work-up: Carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product by distillation or column chromatography.
General Experimental Protocol for Enzymatic Reduction using Baker's Yeast
This is a representative procedure and can be adapted for different ketone substrates.
-
Yeast Activation: In a flask, dissolve sucrose in warm water (around 40 °C).
-
Add dry baker's yeast to the sucrose solution and stir for about 30-60 minutes to activate the yeast.
-
Substrate Addition: Add the ketone substrate to the yeast suspension.
-
Reduction: Stir the mixture vigorously at room temperature for 24-48 hours. The progress of the reduction can be monitored by TLC or GC.
-
Work-up: Upon completion, add a filter aid (e.g., Celite) and filter the mixture through a pad of Celite.
-
Wash the filter cake with a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer from the aqueous layer.
-
Extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography or distillation.[16]
Visualizations
The following diagrams illustrate the key mechanistic pathways and experimental workflows discussed in this guide.
Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.
Caption: Simplified Mechanism of Noyori Asymmetric Hydrogenation.
Caption: General Experimental Workflows for Enantioselective Ketone Reduction.
References
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 2. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. m.youtube.com [m.youtube.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 7. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 8. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Advances in the enzymatic reduction of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jps.usm.my [jps.usm.my]
A Technical Guide to Stoichiometric Asymmetric Synthesis: Core Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the fundamental principles of stoichiometric asymmetric synthesis, a cornerstone of modern stereoselective chemistry. It focuses on the use of chiral auxiliaries and chiral reagents to control the stereochemical outcome of reactions, a critical aspect in the synthesis of enantiomerically pure compounds for the pharmaceutical and life sciences industries. This document details the core concepts, provides quantitative data for key reactions, and offers detailed experimental protocols for two of the most reliable and widely used methods in the field: the Evans Asymmetric Aldol Reaction and the Corey-Bakshi-Shibata (CBS) Reduction.
Introduction to Stoichiometric Asymmetric Synthesis
Asymmetric synthesis, the process of selectively creating one stereoisomer of a chiral molecule, is of paramount importance in organic chemistry, particularly in the development of pharmaceuticals, where the two enantiomers of a drug can have vastly different physiological effects. Stoichiometric asymmetric synthesis is a powerful strategy that employs a chiral molecule in a 1:1 molar ratio with the substrate to induce stereoselectivity. This approach is broadly categorized into two main strategies: the use of chiral auxiliaries and the application of chiral reagents.
-
Chiral Auxiliaries: These are chiral molecules that are temporarily attached to an achiral substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.[1][2][3] The Evans oxazolidinones are a prime example of this approach.[4]
-
Chiral Reagents: In this strategy, the chirality is embedded within the reagent itself, which directly participates in the reaction to create the new stereocenter.[1][2] These reagents are consumed in the reaction and are typically not recovered. A classic example is the use of chiral boranes in hydroboration reactions.
This guide will delve into the practical applications of these principles, with a focus on providing actionable data and protocols for laboratory implementation.
Chiral Auxiliaries: The Evans Asymmetric Aldol Reaction
The Evans asymmetric aldol reaction is a highly reliable and widely utilized method for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are key building blocks in the synthesis of many natural products.[5][6] The reaction employs chiral oxazolidinone auxiliaries, which are typically derived from readily available amino acids like valine and phenylalanine.
Mechanism of Stereocontrol
The stereoselectivity of the Evans aldol reaction is achieved through a well-defined, chair-like six-membered transition state.[5][7] The chiral auxiliary, attached to the enolate, effectively shields one face of the enolate, forcing the aldehyde to approach from the less sterically hindered face. The formation of a boron enolate using reagents like dibutylboron triflate (Bu₂BOTf) is crucial as it leads to the formation of a Z-enolate, which subsequently proceeds through a Zimmerman-Traxler transition state to yield the syn-aldol product with high diastereoselectivity.[5][7]
Quantitative Data
The Evans aldol reaction consistently delivers high levels of diastereoselectivity across a range of substrates. The following table summarizes representative data.
| Entry | Aldehyde (R'CHO) | N-Acyl Group (R) | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 1 | Isobutyraldehyde | Propionyl | >99:1 | 85 | [5] |
| 2 | Benzaldehyde | Propionyl | 99:1 | 80 | [5] |
| 3 | Acetaldehyde | Propionyl | 95:5 | 75 | [7] |
| 4 | n-Octanal | Propionyl | >95:5 | High | [7] |
| 5 | Pivalaldehyde | Propionyl | >99:1 | 89 | [5] |
Detailed Experimental Protocol
Materials:
-
(S)-4-Benzyl-3-propionyl-2-oxazolidinone (1.0 equiv)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Dibutylboron triflate (Bu₂BOTf) (1.1 equiv, 1.0 M in CH₂Cl₂)
-
Diisopropylethylamine (i-Pr₂NEt) (1.2 equiv)
-
Aldehyde (e.g., Isobutyraldehyde) (1.5 equiv)
-
Phosphate buffer (pH 7)
-
Methanol (MeOH)
-
Hydrogen peroxide (30% aqueous solution)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the (S)-4-benzyl-3-propionyl-2-oxazolidinone and anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add dibutylboron triflate dropwise to the stirred solution.
-
After 5 minutes, add diisopropylethylamine dropwise. The solution should turn from colorless to a pale yellow.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add the aldehyde dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 2 hours, then warm the reaction to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.
-
Carefully add the 30% hydrogen peroxide solution at 0 °C (exothermic reaction).
-
Stir the mixture vigorously for 1 hour at room temperature.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the desired syn-aldol adduct.
Chiral Reagents: The Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly enantioselective method for the reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][8] This reaction utilizes a chiral oxazaborolidine catalyst, which is used in stoichiometric amounts relative to the borane reducing agent, but often sub-stoichiometrically with respect to the ketone.
Mechanism of Stereocontrol
The enantioselectivity of the CBS reduction is derived from a highly organized transition state. The chiral oxazaborolidine catalyst coordinates with both the borane reducing agent (e.g., BH₃·THF) and the ketone substrate.[9][10] The catalyst activates the borane, making it a more potent hydride donor, and simultaneously presents the ketone in a specific orientation, exposing one of its prochiral faces to hydride attack. The steric environment of the catalyst dictates which face of the ketone is more accessible, thus leading to the preferential formation of one enantiomer of the alcohol product.[9]
Quantitative Data
The CBS reduction is renowned for its high enantioselectivity with a broad range of ketone substrates. The following table provides a summary of typical results.
| Entry | Ketone | Catalyst | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| 1 | Acetophenone | (R)-Me-CBS | 97 | 95 | [11] |
| 2 | 1-Tetralone | (R)-Me-CBS | 96 | 98 | [11] |
| 3 | 2-Chloroacetophenone | (R)-Me-CBS | 95 | 92 | [11] |
| 4 | Cyclopentanone | (R)-Bu-CBS | 99 | 90 | [12] |
| 5 | Propiophenone | (S)-Me-CBS | 96.5 | 98 | [11] |
Detailed Experimental Protocol
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 equiv)
-
Borane-tetrahydrofuran complex (BH₃·THF) (1.0 M in THF, 1.0 equiv)
-
Ketone (e.g., Acetophenone) (1.0 equiv)
-
Tetrahydrofuran (THF) (anhydrous)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the (R)-2-methyl-CBS-oxazaborolidine solution in toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-THF complex dropwise to the catalyst solution.
-
Stir the mixture at 0 °C for 15 minutes.
-
In a separate flask, dissolve the ketone in anhydrous THF.
-
Cool the ketone solution to -40 °C.
-
Add the pre-formed catalyst-borane complex dropwise to the ketone solution over 30 minutes.
-
Stir the reaction mixture at -40 °C for 1 hour, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding methanol at -40 °C.
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution in vacuo. The crude product can be purified by flash column chromatography on silica gel to afford the chiral secondary alcohol.
Conclusion
Stoichiometric asymmetric synthesis, through the strategic use of chiral auxiliaries and reagents, remains a powerful and indispensable tool in modern organic chemistry. The Evans Asymmetric Aldol Reaction and the Corey-Bakshi-Shibata Reduction exemplify the high levels of stereocontrol that can be achieved with these methods. The detailed protocols and quantitative data provided in this guide are intended to serve as a practical resource for researchers engaged in the synthesis of complex, enantiomerically pure molecules. While the field of asymmetric synthesis continues to evolve with the development of catalytic methods, the reliability and predictability of stoichiometric approaches ensure their continued relevance and application in both academic and industrial settings.
References
- 1. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. york.ac.uk [york.ac.uk]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Evans aldol ppt | PPTX [slideshare.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 11. york.ac.uk [york.ac.uk]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
The Versatility of Diisopinocampheylchloroborane (Dip-Cl) as a Gateway to Advanced Chiral Reagents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Diisopinocampheylchloroborane, commonly known as Dip-Cl, is a cornerstone reagent in asymmetric synthesis, celebrated for its high efficacy in the stereoselective reduction of prochiral ketones.[1] Derived from the readily available chiral pool of α-pinene, this compound's utility extends beyond direct reductions. It serves as a powerful precursor for the generation of other valuable chiral reagents and intermediates, significantly broadening its application in the stereocontrolled construction of complex molecules. This technical guide provides a comprehensive overview of this compound's role as a precursor, focusing on its application in generating transient chiral enolborinates for aldol reactions and its connection to the synthesis of robust chiral boronic esters via the Matteson homologation.
Synthesis of Diisopinocampheylchloroborane (this compound)
This compound is synthesized from either (+)- or (-)-α-pinene. The process typically involves the hydroboration of two equivalents of α-pinene with a borane source, such as borane methyl sulfide (BMS), to form diisopinocampheylborane ((Ipc)₂BH). Subsequent treatment with an acidic chloride source, like hydrogen chloride, yields the desired diisopinocampheylchloroborane.[2][3] Both a one-pot procedure, suitable for large-scale operations, and methods for preparing crystalline (Ipc)₂BH have been developed.[2][4]
Caption: General Synthesis Pathway for this compound from α-Pinene.
This compound as a Precursor to Chiral Enolborinates for Asymmetric Aldol Reactions
While this compound itself can be used, its precursor, diisopinocampheylborane ((Ipc)₂BH), is frequently employed to generate chiral Z(O)-enolborinates in situ.[5] These transient intermediates are highly valuable in asymmetric aldol reactions, enabling the stereocontrolled formation of carbon-carbon bonds, a fundamental transformation in organic synthesis.
The process, often termed a reductive aldol reaction, involves the 1,4-hydroboration of an α,β-unsaturated carbonyl compound with (Ipc)₂BH. This directly produces a chiral Z(O)-enolborinate, which then reacts with an aldehyde to yield the aldol adduct with high levels of stereocontrol.[5] The bulky diisopinocampheyl groups on the boron atom create a highly organized transition state, effectively directing the facial attack of the enolate onto the aldehyde.
Caption: Workflow for (Ipc)₂BH-Mediated Reductive Aldol Reaction.
This methodology has been successfully applied to achieve both syn- and anti-aldol products with excellent diastereoselectivity and enantioselectivity, depending on the substrate and reaction conditions. For instance, the reaction of N-acryloylmorpholine with (Ipc)₂BH generates a stable Z-enolborinate that leads exclusively to syn-aldol products.[5] Conversely, using acrylate esters allows for the isomerization of the initial Z(O)-enolborinate to the thermodynamically more stable E(O)-enolborinate, which then reacts to form anti-aldol products.[6]
Quantitative Data for (Ipc)₂BH-Mediated Reductive Aldol Reactions
| Substrate Class | Aldehyde | Product Stereochemistry | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |
| N-Acryloylmorpholine | Achiral Aldehydes | syn | 68-91 | >20:1 | 96-98 | [5] |
| Acrylate Esters | Achiral Aldehydes | anti | 69-87 | 13:1 to >20:1 | 59-86 | [6] |
Experimental Protocol: (Ipc)₂BH-Mediated syn-Selective Reductive Aldol Reaction
The following is a representative protocol adapted from the literature for the synthesis of syn-α-methyl-β-hydroxy morpholine amides.[5]
-
Preparation of (Ipc)₂BH: To a solution of borane-methyl sulfide complex (1.0 equiv) in anhydrous diethyl ether (Et₂O) at 0°C under an inert atmosphere (Argon or Nitrogen), (+)-α-pinene (2.0 equiv) is added dropwise. The mixture is stirred at 0°C for 2 hours, during which time a white precipitate of (Ipc)₂BH forms.
-
Enolborinate Formation: The suspension of (Ipc)₂BH is cooled to 0°C, and a solution of 4-acryloylmorpholine (1.0 equiv) in Et₂O is added. The reaction is stirred for 2 hours at 0°C to form the chiral Z-(diisopinocampheyl)enolborinate.
-
Aldol Addition: The reaction mixture is cooled to -78°C (dry ice/acetone bath). The desired aldehyde (0.85 equiv) is then added dropwise.
-
Work-up: After stirring at -78°C for a specified time (typically 1-3 hours), the reaction is quenched by the addition of methanol. The solvent is removed under reduced pressure. The residue is then treated with a solution of hydrogen peroxide and a buffer (e.g., phosphate buffer) to oxidize the boron-containing byproducts.
-
Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield the pure syn-aldol product.
Chiral Boronic Esters from the α-Pinene Chiral Pool: The Matteson Homologation
While not a direct product of this compound, a powerful class of chiral reagents—chiral boronic esters—are derived from the same α-pinene chiral pool. The Matteson homologation is a highly reliable and stereoselective method for the one-carbon extension of boronic esters.[7][8][9] This reaction utilizes a chiral diol, such as pinanediol, as an auxiliary to control the stereochemical outcome. Pinanediol is readily synthesized from α-pinene, the same starting material for this compound, thus linking these two important areas of asymmetric synthesis.[7]
The Matteson homologation involves the reaction of a chiral boronic ester with (dihalomethyl)lithium (e.g., LiCHCl₂), which is generated in situ. This forms a tetracoordinate boronate intermediate that undergoes a stereospecific 1,2-migration of the alkyl/aryl group from boron to the adjacent carbon, displacing a halide ion. This process creates a new α-halo boronic ester with a new stereocenter, with diastereoselectivities often exceeding 100:1.[9] These α-halo boronic esters are versatile chiral reagents themselves, capable of undergoing further substitution with a wide range of nucleophiles with inversion of configuration.
Caption: Key Steps in the Matteson Homologation and Subsequent Substitution.
This iterative nature allows for the sequential construction of multiple stereocenters with a very high degree of control, making it a powerful tool in the synthesis of natural products and pharmaceuticals.[7][9]
Quantitative Data for Matteson Homologation
| Boronic Ester Substrate | Nucleophile for Substitution | Diastereomeric Ratio (Homologation) | Yield (%) | Reference |
| Pinanediol Arylboronate | MeMgBr | >99:1 | High | [10] |
| Pinanediol Alkylboronate | Grignard Reagents | 98.5-99.5% | High | [7] |
| C₂-Symmetric Diol Esters | Grignard Reagents | >1000:1 | High | [11] |
Experimental Protocol: Matteson Homologation of a Boronic Ester
The following is a general protocol for the Matteson homologation, adapted from the literature.[10][12]
-
Preparation of (Dichloromethyl)lithium: In a flame-dried, multi-necked flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF) and dichloromethane (1.7 equiv). Cool the solution to -100°C using a liquid nitrogen/ethanol bath. Add n-butyllithium (1.05 equiv) dropwise, maintaining the temperature below -95°C. Stir the resulting solution for 30 minutes.
-
Homologation: To the cold solution of LiCHCl₂, add a pre-cooled (-78°C) solution of the pinanediol boronic ester (1.0 equiv) in anhydrous THF via cannula. Stir the mixture at -100°C for a short period (e.g., 15-30 minutes).
-
Nucleophilic Substitution (Optional, in situ): For subsequent substitution, add a solution of zinc chloride (if required) followed by the dropwise addition of the nucleophile (e.g., a Grignard reagent).
-
Work-up: Allow the reaction to warm slowly to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., Et₂O or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Conclusion
Diisopinocampheylchloroborane (this compound) is a powerful and versatile chiral reagent whose utility is amplified by its role as a precursor to other chiral entities. Through the in situ generation of chiral enolborinates, it provides an efficient pathway to highly stereocontrolled aldol products. Furthermore, the α-pinene backbone, from which this compound is derived, is the source of chirality for pinanediol-based auxiliaries used in the Matteson homologation, a premier method for the iterative construction of stereogenic centers. For drug development professionals and synthetic chemists, understanding the expanded role of this compound as a gateway to these advanced chiral reagents opens up a wider range of strategies for the efficient and elegant synthesis of complex, enantiomerically pure molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. EP0478062B1 - In-situ preparation of diisopinocampheyl chloroborane - Google Patents [patents.google.com]
- 4. orgsyn.org [orgsyn.org]
- 5. (Diisopinocampheyl)borane-Mediated Reductive Aldol Reactions: Highly Enantio and Diastereoselective Synthesis of Syn-Aldols from N-Acryloylmorpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (Diisopinocampheyl)borane-Mediated Reductive Aldol Reactions of Acrylate Esters: Enantioselective Synthesis of Anti-Aldols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 8. Studies on a catalytic version of the Matteson asymmetric homologation reaction - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00604E [pubs.rsc.org]
- 9. Boronic esters in asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
Methodological & Application
Application Notes: Asymmetric Reduction of Prochiral Ketones Using (-)-DIP-Chloride
Introduction
(-)-Diisopinocampheylchloroborane, commonly known as (-)-DIP-Chloride, is a highly effective and versatile chiral reducing agent for the asymmetric reduction of a wide range of prochiral ketones.[1] Derived from (+)-α-pinene, this reagent is particularly valuable in organic synthesis for establishing key stereocenters in the preparation of chiral alcohols, which are crucial intermediates in the synthesis of pharmaceuticals and natural products.[2][3] (-)-DIP-Chloride is especially effective for the reduction of aralkyl, α-hindered, and α-perfluoroalkyl ketones, consistently providing high enantiomeric excess (ee).[2]
Mechanism of Asymmetric Reduction
The enantioselectivity of the reduction is achieved through a well-defined transition state. The accepted model involves a six-membered boat-like transition state where the ketone coordinates to the Lewis acidic boron atom of the (-)-DIP-Chloride.[4][5] A hydride is then transferred from the isopinocampheyl group to the carbonyl carbon of the ketone in a process known as transfer hydrogenation.[4][5] The steric bulk of the isopinocampheyl groups effectively shields one face of the ketone, forcing the hydride transfer to occur on the less hindered face, thus dictating the stereochemistry of the resulting alcohol.[4] For instance, the reagent derived from (+)-α-pinene, which is (-)-DIP-Chloride, typically yields the (S)-alcohol.[4]
Applications in Synthesis
(-)-DIP-Chloride has been successfully employed in the synthesis of a variety of complex molecules. It is utilized in the preparation of diols, amino alcohols, and hydroxy acids with excellent enantiomeric excess.[2] The reagent has also been instrumental in the synthesis of C2-symmetric ligands and has been applied in the production of several pharmaceutical compounds.[2] For example, it has been used in the synthesis of chiral 3-substituted 1(3H)-isobenzofuranones and anti-β-amino alcohols.[1]
Quantitative Data Summary
The following table summarizes the performance of (-)-DIP-Chloride in the asymmetric reduction of various prochiral ketones.
| Prochiral Ketone Substrate | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Methyl 2-acetylbenzoate | Diethyl ether, -25°C | 87 | 97 | [1] |
| 1,1,1-Trifluoro-4-phenyl-3-butyn-2-one | -25°C, 0.25-2 h | - | 98 | [1] |
| 1,1,1,2,2-Pentafluoro-5-phenyl-4-pentyn-3-one | -25°C, 0.25-2 h | - | 96 | [1] |
| 4,4,5,5,6,6,6-Heptafluoro-1-phenyl-1-hexyn-3-one | -25°C, 0.25-2 h | - | 94 | [1] |
| 1,1,1-Trifluoro-2-octanone | - | - | 91 (S) | [1] |
| 4,4-Dimethyl-1-phenyl-1-pentyn-3-one | - | - | ≥99 | [1] |
| Aliphatic Acylsilanes | - | 59-67 | 96-98 (R) | [1] |
| 2-Amino Acetophenones | -78°C | Good to Excellent | 75-99 | [1] |
| α-Keto Esters | Low Temperatures | - | 82-≥99 | [6][7] |
| γ-Keto Esters | - | - | 82-≥99 | [6][7] |
Experimental Protocols
General Protocol for the Asymmetric Reduction of a Prochiral Ketone with (-)-DIP-Chloride
This protocol provides a general procedure for the asymmetric reduction of a prochiral ketone. The specific ketone, solvent, temperature, and reaction time may need to be optimized for a particular substrate.
Materials:
-
(-)-DIP-Chloride (commercially available or prepared in situ)[8]
-
Prochiral ketone
-
Anhydrous solvent (e.g., diethyl ether, THF)
-
Diethanolamine (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.
-
Reagent Addition: Under an inert atmosphere, dissolve the prochiral ketone (1.0 equivalent) in the chosen anhydrous solvent.
-
Cooling: Cool the solution to the desired temperature (typically -25 °C or -78 °C) using a cooling bath.
-
Addition of (-)-DIP-Chloride: Slowly add a solution of (-)-DIP-Chloride (1.1-1.2 equivalents) in the same anhydrous solvent to the stirred ketone solution via syringe or cannula.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup:
-
Once the reaction is complete, quench the reaction by the slow addition of diethanolamine (DEA) at the reaction temperature. This forms a stable complex with the boronic acid byproduct, facilitating its removal.[1]
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Filter the resulting precipitate (the diethanolamine-boronic acid complex) and wash it with fresh solvent.
-
Combine the filtrate and washes.
-
-
Purification:
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
-
-
Characterization and Enantiomeric Excess Determination:
-
Characterize the purified alcohol by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR).
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.
-
Visualizations
Caption: Experimental workflow for the asymmetric reduction of a prochiral ketone.
Caption: Proposed mechanism for the asymmetric reduction by (-)-DIP-Chloride.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Stoichiometric Boron Reagents - Wordpress [reagents.acsgcipr.org]
- 6. Selective reductions. 59. Effective intramolecular asymmetric reductions of alpha-, beta-, and gamma-keto acids with diisopinocampheylborane and intermolecular asymmetric reductions of the corresponding esters with B-chlorodiisopinocampheylborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. collaborate.princeton.edu [collaborate.princeton.edu]
Application Notes and Protocols for Enantioselective Reduction with (+)-DIP-Chloride
Introduction
(+)-DIP-Chloride, or B-chlorodiisopinocampheylborane, is a highly effective and widely used chiral reducing agent for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. Derived from the readily available natural product (+)-α-pinene, this reagent offers excellent enantioselectivity for a broad range of substrates, particularly aralkyl ketones and other sterically hindered ketones.[1][2] The mechanism of reduction is believed to proceed through a rigid, boat-like six-membered transition state, where the steric bulk of the isopinocampheyl ligands dictates the facial selectivity of hydride delivery to the carbonyl group.[3] This application note provides a detailed protocol for the use of (+)-DIP-Chloride in the enantioselective reduction of ketones, including a general experimental procedure, work-up, and methods for determining enantiomeric excess.
Data Presentation
The enantioselective reduction of various ketones using (+)-DIP-Chloride and its enantiomer, (-)-DIP-Chloride, demonstrates high yields and enantiomeric excesses. The following table summarizes representative results for different ketone substrates.
| Ketone Substrate | Reagent | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Acetophenone | (-)-DIP-Chloride | (S)-1-Phenylethanol | - | 98 | [3] |
| 1-Indanone | (-)-DIP-Chloride | (S)-1-Indanol | - | 81 | [3] |
| 3,4-Dihydronaphthalen-1(2H)-one | (-)-DIP-Chloride | (S)-1,2,3,4-Tetrahydronaphthalen-1-ol | - | 95 | [3] |
| 2-Methyl-1-phenylpropan-1-one | (-)-DIP-Chloride | (S)-2-Methyl-1-phenylpropan-1-ol | - | 66 | [3] |
| 1-(4-Chlorophenyl)ethan-1-one | (-)-DIP-Chloride | (S)-1-(4-Chlorophenyl)ethan-1-ol | - | 92 | [3] |
| Methyl 2-acetylbenzoate | (-)-DIP-Chloride | (S)-3-Methylisobenzofuran-1(3H)-one | 87 | 97 | [2][4] |
| 1-Fluoro-2-octanone | (-)-DIP-Chloride | (R)-1-Fluoro-2-octanol | - | 40 | [4] |
| 1,1,1-Trifluoro-2-octanone | (-)-DIP-Chloride | (S)-1,1,1-Trifluoro-2-octanol | - | 91 | [4] |
Note: The stereochemical outcome is predictable based on the enantiomer of DIP-Chloride used. (+)-DIP-Chloride, derived from (+)-α-pinene, generally affords the (R)-alcohol, while (-)-DIP-Chloride provides the (S)-alcohol.[3]
Experimental Protocols
1. General Protocol for the Enantioselective Reduction of a Prochiral Ketone
This protocol provides a general procedure for the enantioselective reduction of an aralkyl ketone using (+)-DIP-Chloride.
Materials:
-
(+)-DIP-Chloride (or prepared in situ)
-
Prochiral ketone (e.g., acetophenone)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Diethanolamine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stirring bar
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), a solution of (+)-DIP-Chloride (1.1 equivalents) in anhydrous diethyl ether (or THF) is cooled to -25 °C in a low-temperature bath.
-
Substrate Addition: A solution of the prochiral ketone (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred solution of (+)-DIP-Chloride over 30 minutes, maintaining the temperature at -25 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ketone is consumed. Reaction times can vary from a few hours to several days depending on the substrate.
-
Work-up: a. Upon completion, the reaction is quenched by the slow addition of diethanolamine (3.0 equivalents) at -25 °C. b. The mixture is allowed to warm to room temperature and stirred for 1 hour. This forms a granular precipitate of the diethanolamine-boron complex. c. The solvent is removed under reduced pressure. d. The residue is triturated with pentane or hexane, and the solid precipitate is removed by filtration. e. The filtrate is washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. f. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude chiral alcohol.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by distillation.
2. Protocol for Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for determining the enantiomeric excess of the resulting chiral alcohol, using 1-phenylethanol as an example.
Materials:
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar)
-
HPLC-grade hexanes and isopropanol
-
The purified chiral alcohol sample
-
A racemic standard of the alcohol
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare a solution of the purified alcohol in the mobile phase (e.g., 1 mg/mL). Prepare a similar concentration solution of the racemic standard.
-
HPLC Conditions (Example for 1-phenylethanol):
-
Column: Chiralcel OD-H (or equivalent)
-
Mobile Phase: 95:5 Hexane:Isopropanol (v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 25 °C
-
-
Analysis: a. Inject the racemic standard to determine the retention times of both enantiomers and to ensure baseline separation. b. Inject the sample solution obtained from the enantioselective reduction. c. Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculation of Enantiomeric Excess (ee): The enantiomeric excess is calculated using the following formula: ee (%) = [|Area(major enantiomer) - Area(minor enantiomer)| / (Area(major enantiomer) + Area(minor enantiomer))] x 100
Mandatory Visualization
Caption: Workflow for the enantioselective reduction of a prochiral ketone using (+)-DIP-Chloride.
Caption: Proposed mechanistic pathway for the enantioselective reduction of a ketone with (+)-DIP-Chloride.
References
Synthesis of Chiral Secondary Alcohols Using Diisopinocampheylchloroborane (DIP-Cl): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone transformation in modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule is often directly linked to its therapeutic efficacy. Among the arsenal of chiral reducing agents, diisopinocampheylchloroborane, commonly known as DIP-Cl, has emerged as a highly effective and versatile reagent for achieving high levels of enantioselectivity. Developed by Herbert C. Brown and his collaborators, this compound offers a reliable method for the synthesis of optically active alcohols from a wide range of ketone substrates.
This document provides detailed application notes and experimental protocols for the use of this compound in the asymmetric reduction of prochiral ketones. It is intended to serve as a practical guide for researchers in academia and industry, offering insights into the scope of the reaction, experimental best practices, and expected outcomes.
Mechanism of Asymmetric Reduction
The asymmetric reduction of ketones with this compound proceeds through a mechanism involving a transfer hydrogenation. The boron atom in this compound acts as a Lewis acid, coordinating to the carbonyl oxygen of the ketone. This coordination enhances the electrophilicity of the carbonyl carbon. The reduction itself occurs via the transfer of a hydride from the isopinocampheyl ligand to the carbonyl carbon through a six-membered, boat-like transition state. The steric bulk of the pinene-derived ligands dictates the facial selectivity of the hydride transfer, leading to the preferential formation of one enantiomer of the alcohol. The stereochemical outcome is dependent on the enantiomer of α-pinene used to prepare the this compound reagent. For instance, (-)-DIP-Cl, derived from (+)-α-pinene, typically affords the (S)-alcohol from aryl alkyl ketones.[1]
Caption: Proposed Mechanism of Ketone Reduction by this compound
Applications and Scope
This compound has proven to be a highly effective reagent for the asymmetric reduction of a variety of prochiral ketones, consistently delivering high enantiomeric excess (ee). The reaction is particularly well-suited for:
-
Aralkyl Ketones: This is one of the most successful classes of substrates, with many substituted acetophenones and other aryl alkyl ketones being reduced to their corresponding alcohols in excellent yields and with high enantioselectivity.
-
Acetylenic Ketones: Hindered α,β-acetylenic ketones are efficiently reduced to the corresponding propargylic alcohols with very high enantiomeric purity.[2]
-
Fluoroalkyl Ketones: Ketones bearing trifluoromethyl or other fluoroalkyl groups are also good substrates for this compound reduction, providing access to valuable chiral fluoroalcohols.[2]
-
α-Functionalized Ketones: The reagent has been successfully employed in the reduction of α-amino ketones and α-halo ketones.
Quantitative Data Summary
The following tables summarize the performance of (-)-DIP-Cl in the asymmetric reduction of various prochiral ketones.
Table 1: Asymmetric Reduction of Aralkyl Ketones with (-)-DIP-Cl
| Ketone Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Acetophenone | THF | -25 | 72 | 85 | 96 (S) | J. Org. Chem. 1985, 50, 5446-5448 |
| 4'-Methylacetophenone | THF | -25 | 72 | 88 | 98 (S) | J. Org. Chem. 1985, 50, 5446-5448 |
| 4'-Methoxyacetophenone | THF | -25 | 72 | 90 | 97 (S) | J. Org. Chem. 1985, 50, 5446-5448 |
| 4'-Chloroacetophenone | THF | -25 | 72 | 87 | 95 (S) | J. Org. Chem. 1985, 50, 5446-5448 |
| 2'-Methylacetophenone | THF | -25 | 72 | 82 | 92 (S) | J. Org. Chem. 1985, 50, 5446-5448 |
| Propiophenone | THF | -25 | 72 | 86 | 94 (S) | J. Org. Chem. 1985, 50, 5446-5448 |
Table 2: Asymmetric Reduction of Various Ketones with (-)-DIP-Cl
| Ketone Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1-Tetralone | THF | -25 | 72 | 92 | 96 (S) | J. Org. Chem. 1985, 50, 5446-5448 |
| 4-Phenyl-3-butyn-2-one | THF | -25 | 2 | 95 | 98 (S) | J. Org. Chem. 1987, 52, 3000-3003 |
| 1,1,1-Trifluoroacetophenone | Pentane | 25 | 24 | 90 | 90 (S) | J. Org. Chem. 1995, 60, 41-44 |
| 2-Acetylbenzofuran | THF | -25 | 48 | 85 | 95 (S) | Tetrahedron Lett. 1997, 38, 761-764 |
Experimental Protocols
The following protocols provide a general framework for the asymmetric reduction of a prochiral ketone using (-)-DIP-Cl. It is recommended to optimize the reaction conditions for each specific substrate.
General Protocol for the Asymmetric Reduction of an Aralkyl Ketone
This protocol is exemplified by the reduction of acetophenone.
Materials:
-
(-)-Diisopinocampheylchloroborane ((-)-DIP-Cl)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Diethanolamine
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: Under an inert atmosphere, a solution of (-)-DIP-Cl (1.1 equivalents) in anhydrous THF is cooled to -25 °C in a suitable reaction flask equipped with a magnetic stirrer and a dropping funnel.
-
Substrate Addition: A solution of acetophenone (1.0 equivalent) in anhydrous THF is added dropwise to the cooled (-)-DIP-Cl solution over a period of 30 minutes.
-
Reaction Monitoring: The reaction mixture is stirred at -25 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 24-72 hours).
-
Work-up:
-
The reaction is quenched by the slow addition of diethanolamine (2.2 equivalents) at -25 °C.
-
The mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to afford the crude chiral alcohol.
-
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization and Enantiomeric Excess Determination: The purified (S)-1-phenylethanol is characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR). The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or by conversion to a diastereomeric ester followed by analysis.
Caption: Experimental Workflow for this compound Reduction
Safety and Handling
This compound is a moisture-sensitive and corrosive solid. It should be handled under an inert atmosphere in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. The work-up procedure involving diethanolamine should also be performed with care.
Conclusion
The asymmetric reduction of prochiral ketones using this compound is a powerful and reliable method for the synthesis of chiral secondary alcohols. Its broad substrate scope, high enantioselectivity, and predictable stereochemical outcome make it an invaluable tool for synthetic organic chemists. By following the detailed protocols and considering the data presented in this document, researchers can effectively utilize this compound to access a wide array of enantiomerically enriched secondary alcohols for various applications in research and development.
References
Application Notes & Protocols: Dip-Cl Mediated Aldol Reaction for Diastereoselective Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures found in many natural products and pharmaceuticals.[1][2][3] A significant challenge in aldol chemistry is controlling stereoselectivity to produce a single desired stereoisomer.[4][5] Diisopinocampheylchloroborane ((-)-DIP-Chloride or Dip-Cl) has emerged as a powerful chiral reagent for mediating aldol reactions with exceptional levels of diastereoselectivity and enantioselectivity. This is achieved through the formation of a rigid, well-defined six-membered chair-like transition state, as proposed by the Zimmerman-Traxler model.[6] These application notes provide an overview of the mechanism, applications, and detailed protocols for conducting this compound mediated diastereoselective aldol reactions.
Reaction Mechanism and Stereochemical Control
The stereochemical outcome of the this compound mediated aldol reaction is reliably predicted by the Zimmerman-Traxler transition state model.[6] The reaction proceeds through the formation of a boron enolate. The geometry of this enolate, whether Z or E, directly dictates the relative stereochemistry of the resulting aldol adduct.
-
Z(O)-enolates lead to the formation of syn-aldol products.
-
E(O)-enolates lead to the formation of anti-aldol products.
The bulky diisopinocampheyl ligands on the boron atom enforce a highly ordered, chair-like six-membered transition state. To minimize steric hindrance (1,3-diaxial interactions), the substituents on the enolate and the aldehyde preferentially occupy equatorial positions, leading to a predictable stereochemical outcome.[6]
Applications in Diastereoselective Synthesis
The this compound mediated aldol reaction has been successfully applied to the synthesis of both syn and anti aldol products with high stereocontrol.
High-Yield Synthesis of syn-Aldols
A highly effective method for generating syn-aldol products involves the reductive aldol reaction of N-acryloylmorpholine with (diisopinocampheyl)borane, which proceeds through a Z(O)-enolate intermediate. This approach consistently delivers excellent yields and high diastereoselectivity across a range of aldehydes.[7]
Table 1: Diastereoselective Synthesis of syn-Aldol Adducts from N-Acryloylmorpholine[7]
| Aldehyde (R'CHO) | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
| Isobutyraldehyde | 11a | 91 | >20:1 | 96 |
| Benzaldehyde | 11b | 86 | >20:1 | 98 |
| Cyclohexanecarboxaldehyde | 11c | 84 | >20:1 | 98 |
| 3-Phenylpropionaldehyde | 11d | 85 | >20:1 | 98 |
| Crotonaldehyde | 11e | 68 | >20:1 | 96 |
| Pivaldehyde | 11f | 88 | >20:1 | 98 |
High-Yield Synthesis of anti-Aldols
Conversely, anti-aldol products can be accessed through the reductive aldol reaction of acrylate esters. In this case, the initially formed kinetic Z(O)-enolborinate isomerizes to the more thermodynamically stable E(O)-enolborinate. This E(O)-enolate then reacts with aldehydes to furnish the anti-α-methyl-β-hydroxy esters with high diastereoselectivity.[4]
Table 2: Diastereoselective Synthesis of anti-Aldol Adducts from tert-Butyl Acrylate[4]
| Aldehyde (R'CHO) | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
| Isobutyraldehyde | 9a | 87 | 13:1 | 86 |
| Benzaldehyde | 9b | 82 | 15:1 | 84 |
| Cyclohexanecarboxaldehyde | 9c | 85 | 16:1 | 81 |
| 3-Phenylpropionaldehyde | 9d | 84 | >20:1 | 83 |
| Crotonaldehyde | 9e | 69 | 15:1 | 59 |
| Pivaldehyde | 9f | 75 | >20:1 | 85 |
Application in Drug Synthesis
The robustness and high stereocontrol of this compound mediated reactions make them valuable in the pharmaceutical industry. For instance, an asymmetric reduction using (-)-DIP-Cl was a key step in the industrial-scale synthesis of Montelukast (Singulair®), a widely used anti-asthmatic drug.[8] This highlights the reaction's scalability and reliability for producing complex chiral molecules.
Experimental Protocols
The following is a general protocol for a this compound mediated reductive aldol reaction for the synthesis of syn-aldol adducts. This protocol is based on methodologies reported in the literature.[7]
Detailed Methodology: Synthesis of syn-(R)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one (Table 1, entry 11d)
Materials:
-
(Diisopinocampheyl)borane, ((Ipc)₂BH)
-
N-acryloylmorpholine
-
3-Phenylpropionaldehyde
-
Anhydrous diethyl ether (Et₂O)
-
Methanol
-
Phosphate buffer (pH 7)
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Enolate Formation: A solution of (Ipc)₂BH (1.2 equivalents) in anhydrous Et₂O is prepared in a flame-dried, round-bottom flask under a nitrogen atmosphere. The solution is cooled to 0°C in an ice bath.
-
N-acryloylmorpholine (1.0 equivalent) is added dropwise to the stirred solution over 5 minutes.
-
The reaction mixture is stirred at 0°C for 2 hours to ensure the complete formation of the Z(O)-enolborinate.
-
Aldol Addition: The flask is then cooled to -78°C using a dry ice/acetone bath.
-
A solution of 3-phenylpropionaldehyde (0.85 equivalents) in anhydrous Et₂O is added dropwise over 10 minutes.
-
The reaction is maintained at -78°C and stirred for an additional 3 hours.
-
Workup and Purification: The reaction is quenched by the slow addition of methanol at -78°C.
-
The mixture is allowed to warm to room temperature. Phosphate buffer (pH 7) and 30% hydrogen peroxide are carefully added, and the mixture is stirred vigorously for 12 hours.
-
The phases are separated, and the aqueous layer is extracted three times with Et₂O.
-
The combined organic layers are washed with saturated NaHCO₃ and brine, then dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure syn-aldol adduct.[7]
Conclusion
The this compound mediated aldol reaction is a highly reliable and versatile method for achieving diastereoselective C-C bond formation. By leveraging the predictable stereochemical control offered by the Zimmerman-Traxler model, researchers can selectively synthesize either syn or anti aldol products in high yields and with excellent stereopurity. Its successful application in the synthesis of complex pharmaceutical agents like Montelukast underscores its importance and utility for professionals in drug discovery and development.[8]
References
- 1. Account Suspended [thepharma.net]
- 2. Aldol reaction - Wikipedia [en.wikipedia.org]
- 3. Aldol condensation - Wikipedia [en.wikipedia.org]
- 4. (Diisopinocampheyl)borane-Mediated Reductive Aldol Reactions of Acrylate Esters: Enantioselective Synthesis of Anti-Aldols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The direct catalytic asymmetric aldol reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. (Diisopinocampheyl)borane-Mediated Reductive Aldol Reactions: Highly Enantio and Diastereoselective Synthesis of Syn-Aldols from N-Acryloylmorpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preparation of β-Amino Alcohols using Diisopinocampheylchloroborane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of β-amino alcohols is a critical transformation in organic chemistry, as this structural motif is a key component in a wide array of pharmaceuticals, natural products, and chiral ligands. One of the most reliable and efficient methods for achieving high enantioselectivity in the synthesis of β-amino alcohols is the asymmetric reduction of prochiral α-amino ketones. Diisopinocampheylchloroborane (Ipc₂BCl), a commercially available chiral reducing agent, has emerged as a powerful tool for this purpose, consistently delivering high yields and excellent enantiomeric excesses.
This document provides detailed application notes and experimental protocols for the preparation of β-amino alcohols via the reduction of α-amino ketones using Diisopinocampheylchloroborane.
Reaction Principle and Advantages
The asymmetric reduction of α-amino ketones with Diisopinocampheylchloroborane proceeds via a transfer of a hydride ion from the borane to the carbonyl carbon. The steric bulk and the defined chirality of the isopinocampheyl ligands on the boron atom create a highly ordered, six-membered ring transition state. This steric hindrance directs the hydride attack to one face of the ketone, leading to the preferential formation of one enantiomer of the corresponding β-amino alcohol.
Key Advantages:
-
High Enantioselectivity: This method consistently produces β-amino alcohols with high enantiomeric excess (ee), often in the range of 75-99%.[1]
-
Predictable Stereochemistry: The facial selectivity of the reduction is predictable based on the chirality of the Diisopinocampheylchloroborane used. The (-)-DIP-Chloride typically yields the (S)-alcohol, while the (+)-DIP-Chloride affords the (R)-alcohol.
-
Good to Excellent Yields: The reactions generally proceed with high conversion, providing good to excellent isolated yields of the desired products.[1]
-
Commercial Availability: Both enantiomers of Diisopinocampheylchloroborane are commercially available, facilitating its application in various research and development settings.
Application Data
The following table summarizes the results of the asymmetric reduction of various α-amino ketones to their corresponding β-amino alcohols using Diisopinocampheylchloroborane.
| Entry | α-Amino Ketone Substrate | Product (β-Amino Alcohol) | Reagent | Yield (%) | ee (%) |
| 1 | 2-Aminoacetophenone | (R/S)-2-Amino-1-phenylethanol | (R/S)-Ipc₂BCl | Good | 75-99 |
| 2 | N-Benzyl-2-aminoacetophenone | (R/S)-N-Benzyl-2-amino-1-phenylethanol | (R/S)-Ipc₂BCl | Good | High |
| 3 | 2-Amino-1-(4-methoxyphenyl)ethan-1-one | (R/S)-2-Amino-1-(4-methoxyphenyl)ethanol | (R/S)-Ipc₂BCl | Good | High |
| 4 | 2-(Methylamino)-1-phenylpropan-1-one (Cathinone) | (1R,2S/1S,2R)-Norephedrine | (R/S)-Ipc₂BCl | Good | High |
Note: "Good" and "High" are used where specific numerical data was not available in the cited literature, but the qualitative description indicated a successful reaction.
Experimental Protocols
General Protocol for the Asymmetric Reduction of an α-Amino Ketone
This protocol provides a general procedure for the enantioselective reduction of an α-amino ketone using (-)-Diisopinocampheylchloroborane. The procedure can be adapted for other substrates and for the use of (+)-Diisopinocampheylchloroborane to obtain the other enantiomer.
Materials:
-
α-Amino ketone (1.0 eq)
-
(-)-Diisopinocampheylchloroborane ((-)-DIP-Chloride™) solution (typically ~1.5-2.5 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Quenching agent (e.g., Methanol)
-
Diethanolamine (for work-up)
-
Hydrochloric acid (HCl) solution
-
Sodium hydroxide (NaOH) or ammonia solution
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon balloon)
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add the α-amino ketone to a dry reaction flask equipped with a magnetic stirrer and a thermometer. Dissolve the ketone in a minimal amount of anhydrous solvent.
-
Cooling: Cool the solution to the desired reaction temperature, typically between -25 °C and -78 °C, using a suitable cooling bath (e.g., dry ice/acetone).
-
Addition of Reagent: Slowly add the (-)-Diisopinocampheylchloroborane solution to the stirred solution of the α-amino ketone, maintaining the internal temperature below the specified limit.
-
Reaction Monitoring: Stir the reaction mixture at the low temperature for the recommended time (typically several hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, slowly add the quenching agent (e.g., methanol) to the reaction mixture at the low temperature to destroy any excess borane reagent.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Add diethanolamine to the mixture and stir for 1-2 hours. This forms a stable complex with the boron byproducts, facilitating their removal.
-
Add an aqueous solution of hydrochloric acid to protonate the amino alcohol.
-
Separate the aqueous and organic layers. Wash the organic layer with water.
-
Combine the aqueous layers and basify with a sodium hydroxide or ammonia solution to deprotonate the amino alcohol, which may precipitate or can be extracted.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-amino alcohol.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the pure β-amino alcohol.
-
Characterization: Characterize the final product by standard analytical techniques (NMR, IR, Mass Spectrometry) and determine the enantiomeric excess by chiral HPLC or GC analysis.
Example Protocol: Synthesis of (1R,2S)-Norephedrine
This protocol is an example for the synthesis of a specific β-amino alcohol.
Procedure:
-
In a 1 L reaction flask under a nitrogen atmosphere, dissolve 16.7 g (100 mmol) of 2-(methylamino)-1-phenylpropan-1-one (cathinone) in 200 mL of anhydrous methyl tert-butyl ether.
-
Cool the solution to -30 °C.
-
Slowly add 150 g of a pre-prepared solution containing approximately 240 mmol of (-)-Diisopinocampheylchloroborane, ensuring the temperature remains below -25 °C.
-
Stir the reaction mixture at a temperature between -30 °C and -25 °C for 3 hours.
-
Gradually warm the reaction to room temperature (20 °C).
-
Add 100 mL of 6 M hydrochloric acid and stir the mixture at reflux for 1 hour.
-
Cool to room temperature and stir for an additional 30 minutes.
-
Separate the organic layer and wash the aqueous layer twice with 50 mL portions of methyl tert-butyl ether.
-
Cool the aqueous layer to 10 °C and, while stirring, adjust the pH to 9.5 with aqueous ammonia.
-
Collect the resulting precipitate by suction filtration.
-
Wash the filter cake with a small amount of isopropanol and dry under vacuum in the dark to yield the white crystalline powder of (1R,2S)-norephedrine.
Reaction Mechanism and Workflow
The following diagrams illustrate the proposed reaction mechanism and a general experimental workflow for the preparation of β-amino alcohols using Diisopinocampheylchloroborane.
References
Application Notes and Protocols for the Asymmetric Reduction of Acetophenone using (-)-DIP-Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric reduction of prochiral ketones to form enantiomerically enriched secondary alcohols is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its biological activity. (-)-B-Chlorodiisopinocampheylborane, commonly known as (-)-DIP-Chloride, is a highly effective and widely used chiral reducing agent for the enantioselective reduction of various ketones, including aryl alkyl ketones such as acetophenone. This application note provides a detailed experimental procedure for the asymmetric reduction of acetophenone to (R)-1-phenylethanol using (-)-DIP-Chloride, achieving high enantioselectivity.
Reaction Principle
The reduction of acetophenone with (-)-DIP-Chloride proceeds via a transfer hydrogenation mechanism. The ketone coordinates to the Lewis acidic boron atom of the reagent. This is followed by the transfer of a hydride from the isopinocampheyl ligand to the carbonyl carbon through a highly organized, boat-like six-membered transition state.[1] The steric bulk of the pinene-derived ligands effectively shields one face of the ketone, leading to the preferential formation of one enantiomer of the resulting alcohol. Following the reduction, a diethanolamine workup is typically employed to break down the boronate ester intermediate and facilitate the isolation of the chiral alcohol.[2]
Quantitative Data Summary
The following table summarizes typical quantitative data for the asymmetric reduction of acetophenone using (-)-DIP-Chloride.
| Parameter | Value | Reference |
| Substrate | Acetophenone | |
| Reagent | (-)-DIP-Chloride | |
| Product | (R)-1-phenylethanol | |
| Typical Yield | 85-95% | [2] |
| Enantiomeric Excess (ee) | ≥97% | [2] |
| Reaction Temperature | -25 °C to 0 °C | [2] |
| Reaction Time | 2 - 24 hours |
Experimental Protocol
Materials:
-
Acetophenone (freshly distilled)
-
(-)-DIP-Chloride™ (commercial solution in hexanes or solid)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Diethanolamine
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septum
-
Syringes and needles
-
Low-temperature cooling bath (e.g., dry ice/acetone or cryocooler)
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
-
Chiral GC or HPLC for ee determination
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of (-)-DIP-Chloride (1.1 equivalents) in anhydrous diethyl ether.
-
Cool the solution to -25 °C using a suitable cooling bath.
-
-
Addition of Acetophenone:
-
Slowly add a solution of freshly distilled acetophenone (1.0 equivalent) in anhydrous diethyl ether to the cooled (-)-DIP-Chloride solution via syringe over 10-15 minutes with vigorous stirring.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to stir at -25 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the acetophenone spot. The reaction is typically complete within 2 to 24 hours.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by the slow addition of diethanolamine (3.0 equivalents) at -25 °C.
-
Remove the cooling bath and allow the mixture to warm to room temperature. Stir for at least 30 minutes. A white precipitate of the diethanolamine-boron complex will form.
-
Add diethyl ether to dilute the reaction mixture and filter the solid precipitate through a pad of Celite or glass wool.
-
Wash the filter cake with additional diethyl ether.
-
Transfer the combined filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Characterization and Enantiomeric Excess Determination:
-
Characterize the product by standard spectroscopic methods (¹H NMR, ¹³C NMR).
-
Determine the enantiomeric excess of the 1-phenylethanol by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Dip-Cl reduction of acetophenone.
Reaction Mechanism
Caption: Mechanism of the this compound reduction of acetophenone.
References
Application Notes and Protocols: Diastereoselective Reduction of α-Keto Esters with DIP-Chloride
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and protocols for the diastereoselective reduction of α-keto esters utilizing B-chlorodiisopinocampheylborane (DIP-Chloride or DIP-Cl). This compound is a highly effective chiral reducing agent, derived from α-pinene, that facilitates the stereoselective synthesis of α-hydroxy esters, which are valuable chiral building blocks in the pharmaceutical and chemical industries. These protocols offer a robust methodology for achieving high yields and excellent diastereoselectivities.
Introduction
The asymmetric reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in organic synthesis. Among the various reagents developed for this purpose, B-chlorodiisopinocampheylborane (this compound) has emerged as a versatile and powerful tool.[1][2] It is particularly effective for the reduction of a wide range of ketones, including α-keto esters, to their corresponding α-hydroxy esters with a high degree of stereocontrol.
This compound operates via a transfer hydrogenation mechanism. The ketone substrate coordinates to the Lewis acidic boron center of the this compound, followed by an intramolecular transfer of a hydride from one of the isopinocampheyl groups to the carbonyl carbon. This transfer occurs through a highly organized, boat-like six-membered transition state, which accounts for the high stereoselectivity observed.[1] The steric bulk of the isopinocampheyl ligands effectively shields one face of the ketone, directing the hydride attack to the less hindered face.
This methodology is advantageous due to the commercial availability of both enantiomers of this compound, allowing for the selective synthesis of either enantiomer of the desired α-hydroxy ester. Furthermore, the reaction conditions are generally mild, and the workup procedure is straightforward.
Data Presentation
The following tables summarize the quantitative data for the diastereoselective reduction of various α-keto esters with (-)-DIP-Chloride. The data is based on studies demonstrating the high efficiency and enantioselectivity of this reagent.[3]
Table 1: Asymmetric Reduction of α-Keto Esters with (-)-DIP-Chloride [3]
| Entry | α-Keto Ester Substrate | Product (α-Hydroxy Ester) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Ethyl pyruvate | (R)-Ethyl lactate | 85 | 92 |
| 2 | Methyl pyruvate | (R)-Methyl lactate | 82 | 90 |
| 3 | Ethyl benzoylformate | (R)-Ethyl mandelate | 95 | ≥99 |
| 4 | Methyl benzoylformate | (R)-Methyl mandelate | 96 | ≥99 |
| 5 | Ethyl 2-oxo-4-phenylbutanoate | (R)-Ethyl 2-hydroxy-4-phenylbutanoate | 90 | 98 |
Note: Reactions were typically carried out at -25 °C in anhydrous diethyl ether or THF.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Glassware should be oven-dried or flame-dried before use to exclude moisture.
-
DIP-Chloride is sensitive to moisture and air and should be handled accordingly.
-
Enantiomeric excess can be determined by chiral HPLC or GC analysis of the purified product or a suitable derivative.
Protocol 1: General Procedure for the Asymmetric Reduction of an α-Keto Ester
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
α-Keto ester
-
(-)-DIP-Chloride or (+)-DIP-Chloride
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Diethanolamine
-
Methanol (MeOH)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (N₂ or Ar)
-
Syringes and needles
-
Cooling bath (e.g., cryocool or dry ice/acetone)
Procedure:
-
To a stirred solution of the α-keto ester (1.0 equiv) in anhydrous Et₂O or THF at -25 °C under an inert atmosphere, add a solution of DIP-Chloride (1.2-1.5 equiv) in the same solvent dropwise via syringe.
-
Stir the reaction mixture at -25 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from a few hours to overnight depending on the substrate.
-
Once the reaction is complete, quench the reaction by the slow addition of methanol at -25 °C.
-
Allow the mixture to warm to room temperature and then add diethanolamine (2.0-3.0 equiv).
-
Stir the resulting mixture for 1-2 hours at room temperature. A white precipitate of the diethanolamine-boronate complex will form.
-
Filter the mixture through a pad of Celite® and wash the filter cake with fresh solvent (Et₂O or THF).
-
Wash the filtrate with brine, dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to afford the crude α-hydroxy ester.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
Determine the yield and enantiomeric excess of the purified product.
Mandatory Visualizations
Caption: Mechanism of this compound reduction of an α-keto ester.
Caption: Experimental workflow for this compound reduction.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Selective reductions. 59. Effective intramolecular asymmetric reductions of alpha-, beta-, and gamma-keto acids with diisopinocampheylborane and intermolecular asymmetric reductions of the corresponding esters with B-chlorodiisopinocampheylborane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Diisopinocampheylchloroborane (DIP-Cl) in the Total Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopinocampheylchloroborane (DIP-Cl), a chiral organoborane reagent, has emerged as a powerful and versatile tool in asymmetric synthesis, particularly in the total synthesis of complex natural products. Its ability to induce high levels of stereoselectivity in various chemical transformations, most notably in the reduction of prochiral ketones and in aldol reactions, has made it an invaluable asset for the construction of chiral centers with predictable and reliable outcomes. This application note details the use of this compound in the total synthesis of key natural products, providing quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.
Key Applications of this compound in Natural Product Synthesis
This compound is predominantly utilized for two key types of transformations in the synthesis of natural products:
-
Asymmetric Reduction of Prochiral Ketones: This is one of the most common applications of this compound. The reagent stereoselectively reduces a prochiral ketone to a chiral secondary alcohol, a crucial functional group present in a vast array of natural products. The stereochemical outcome is dictated by the chirality of the α-pinene from which the this compound is derived.[1]
-
Enantioselective Aldol Reactions: this compound can be employed to generate chiral boron enolates from ketones or esters. These enolates then react with aldehydes in a highly diastereoselective and enantioselective manner to form β-hydroxy carbonyl compounds, another fundamental structural motif in many natural products.
Total Synthesis of (+)-Discodermolide
The marine-derived polyketide, (+)-discodermolide, is a potent microtubule-stabilizing agent with significant potential as an anticancer therapeutic. Its complex structure, featuring 13 stereocenters, has made it a challenging target for total synthesis. The Paterson group's synthesis of (+)-discodermolide notably employs a (+)-DIP-Cl-mediated aldol reaction as a key fragment-coupling step.[2][3]
Quantitative Data for Key Aldol Reaction in (+)-Discodermolide Synthesis
| Natural Product | Key Reaction Step | Reagent | Substrates | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee %) | Reference |
| (+)-Discodermolide | Paterson Aldol Reaction | (+)-DIP-Cl | Methyl ketone fragment and Aldehyde fragment | 50-65 | 4:1 | Not Reported | [2][3] |
Experimental Protocol: Paterson Aldol Reaction in the Total Synthesis of (+)-Discodermolide
This protocol is based on the large-scale synthesis efforts which highlighted challenges with the quality of commercial this compound and reaction workup.[3]
Materials:
-
Methyl ketone fragment
-
Aldehyde fragment
-
(+)-DIP-Cl (commercial solution in hexanes)
-
Triethylamine (Et3N)
-
Anhydrous diethyl ether (Et2O) or dichloromethane (CH2Cl2)
-
Reverse-phase silica gel
Procedure:
-
A solution of the methyl ketone fragment (6.6 equivalents) in anhydrous Et2O is cooled to 0 °C.
-
Triethylamine is added, followed by the dropwise addition of a 70% solution of (+)-DIP-Cl in hexanes. The mixture is stirred at 0 °C for an extended period (e.g., up to 16 hours) to ensure complete enolization.[3]
-
The reaction mixture is then cooled to -78 °C.
-
A solution of the aldehyde fragment (1.0 equivalent) in anhydrous Et2O is added dropwise to the boron enolate solution.
-
The reaction is stirred at -78 °C for several hours until completion, as monitored by TLC.
-
The reaction is quenched by the direct application of the crude reaction mixture onto a reverse-phase silica gel column for purification. This avoids a traditional aqueous workup which was found to be detrimental to the stability of the aldol adduct-boron complex.[3]
-
The desired aldol product is eluted to yield the coupled fragment with a reproducible yield of 50-65% and a diastereoselectivity of 4:1.[3]
Caption: Workflow for the (+)-DIP-Cl mediated Paterson aldol reaction.
Total Synthesis of Montelukast
Montelukast, marketed as Singulair®, is a widely used oral medication for the maintenance treatment of asthma. A key step in its industrial synthesis involves the asymmetric reduction of a prochiral keto ester to establish the sole stereocenter in the molecule. This transformation is efficiently achieved using (-)-DIP-Cl.[4]
Quantitative Data for Asymmetric Reduction in Montelukast Synthesis
| Natural Product / Drug | Key Reaction Step | Reagent | Substrate | Yield (%) | Enantioselectivity (ee %) | Reference |
| Montelukast | Asymmetric Ketone Reduction | (-)-DIP-Cl | (E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate | 86 | 99.6 | [4] |
Experimental Protocol: Asymmetric Reduction in the Synthesis of Montelukast
Materials:
-
(E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate
-
(-)-DIP-Cl
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylethylamine (DIPEA)
-
Methylene chloride (CH2Cl2)
Procedure:
-
The keto ester substrate is dissolved in anhydrous methylene chloride and cooled to -5 °C.
-
Diisopropylethylamine is added to the solution.
-
(-)-DIP-Cl is then added slowly to the reaction mixture, maintaining the temperature between -5 and 0 °C.
-
The reaction is stirred at this temperature for several hours until the reduction is complete, as monitored by HPLC.
-
Upon completion, the reaction is quenched, and the product is worked up.
-
The resulting chiral alcohol is isolated, typically achieving a yield of 86% with an enantiomeric excess of 99.6%.[4]
Caption: Key asymmetric reduction step in the synthesis of Montelukast.
Total Synthesis of (-)-Khayasin
(-)-Khayasin is a tetranortriterpenoid natural product that has shown potent and selective insecticidal activity. The total synthesis of (-)-khayasin reported by Williams and coworkers features a this compound-mediated aldol reaction to construct a key intermediate with high enantiomeric excess.[5]
Quantitative Data for DIP-Mediated Aldol Reaction in (-)-Khayasin Synthesis
| Natural Product | Key Reaction Step | Reagent | Substrates | Enantioselectivity (ee %) | Reference |
| (-)-Khayasin | DIP-mediated Aldol Reaction | This compound (from 83% ee α-pinene) | Ketone and Aldehyde | high ee | [5] |
Note: Specific yield and diastereoselectivity data were not detailed in the provided reference, but the enantiomeric excess of the product was reported as high.
Experimental Protocol: DIP-Mediated Aldol Reaction in the Synthesis of (-)-Khayasin
Materials:
-
Ketone starting material
-
Aldehyde starting material
-
This compound (prepared from α-pinene with 83% ee)
-
Anhydrous solvent (e.g., diethyl ether or THF)
-
Base (e.g., triethylamine or diisopropylethylamine)
Procedure:
-
The ketone is dissolved in an anhydrous solvent and cooled to 0 °C.
-
A suitable base is added, followed by the slow addition of the prepared this compound reagent. The mixture is stirred to form the boron enolate.
-
The reaction is then cooled to a lower temperature (e.g., -78 °C).
-
The aldehyde is added dropwise to the enolate solution.
-
The reaction is stirred at this low temperature until completion.
-
Standard aqueous workup and purification by column chromatography afford the desired aldol product in high enantiomeric excess.[5]
Caption: this compound mediated aldol reaction in the synthesis of (-)-Khayasin.
Conclusion
Diisopinocampheylchloroborane is a cornerstone reagent in the asymmetric synthesis of natural products. Its application in the total syntheses of (+)-discodermolide, montelukast, and (-)-khayasin demonstrates its reliability in establishing critical stereocenters with high levels of control. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development, highlighting the practical considerations and successful implementation of this compound in complex synthetic endeavors. The continued development of methodologies involving this compound and other chiral boron reagents will undoubtedly pave the way for the efficient and stereoselective synthesis of future generations of bioactive natural products and pharmaceuticals.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 3. (+)-Discodermolide: Total Synthesis, Construction of Novel Analogues, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Williams Synthesis of (-)-Khayasin [organic-chemistry.org]
Application Notes and Protocols: Dip-Cl in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Diisopinocampheylchloroborane (Dip-Cl) in the synthesis of key chiral pharmaceutical intermediates. This compound is a versatile and highly effective chiral reducing agent, primarily utilized for the asymmetric reduction of prochiral ketones to yield enantiomerically enriched secondary alcohols. These chiral alcohols are crucial building blocks in the synthesis of a wide range of pharmaceuticals, including treatments for asthma, depression, and cardiovascular diseases.
Application: Asymmetric Reduction of Prochiral Ketones to Chiral Alcohols
The primary application of this compound is the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. This reaction is fundamental in establishing the stereochemistry of many active pharmaceutical ingredients (APIs). Both enantiomers of this compound, (+)-DIP-Chloride™ (derived from (-)-α-pinene) and (-)-DIP-Chloride™ (derived from (+)-α-pinene), are commercially available, allowing for the synthesis of either the (R) or (S) alcohol enantiomer.[1][2]
The general transformation is depicted below:
Scheme 1: General Asymmetric Reduction of a Prochiral Ketone using this compound
*Where R1 and R2 are different organic substituents and C denotes a newly formed stereocenter.
Synthesis of a Key Intermediate for Montelukast (Singulair®)
Montelukast, marketed as Singulair®, is a leukotriene receptor antagonist used for the maintenance treatment of asthma.[3][4] A critical step in its synthesis involves the asymmetric reduction of a prochiral ketone to establish the chiral center in the molecule.[5][6] (-)-DIP-Chloride is employed to produce the required (S)-alcohol intermediate with high enantioselectivity.[5][6]
Table 1: Asymmetric Reduction in the Synthesis of a Montelukast Intermediate [5][6][7]
| Substrate | Reagent | Product | Yield | Enantiomeric Excess (ee) |
| (E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate | (-)-DIP-Chloride | (S)-alcohol intermediate | 85-90% | ~95% (can be upgraded to >99% by recrystallization) |
Experimental Protocol: Asymmetric Reduction for Montelukast Intermediate
This protocol is a representative procedure for the asymmetric reduction of a prochiral ketone using (-)-DIP-Chloride.[6]
Materials:
-
Prochiral ketone ((E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate)
-
(-)-DIP-Chloride™ (solution in THF or as a solid)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethanolamine
-
Hexanes
-
Ethyl acetate
-
Standard laboratory glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve the prochiral ketone in anhydrous THF in a suitably sized, oven-dried round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Cooling: Cool the solution to the desired reaction temperature, typically between -25 °C and 0 °C, using an appropriate cooling bath.
-
Addition of (-)-DIP-Chloride: Slowly add a solution of (-)-DIP-Chloride™ (typically 1.1 to 1.5 equivalents) to the stirred ketone solution, maintaining the internal temperature within the specified range.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the substrate.
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of diethanolamine at the reaction temperature. This forms a stable complex with the borane byproducts.
-
Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Add hexanes or ethyl acetate to precipitate the diethanolamine-borane complex.
-
Filter the mixture through a pad of celite, washing the filter cake with the same solvent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
For the Montelukast intermediate, recrystallization from a suitable solvent system can be performed to enhance the enantiomeric excess to >99%.[7]
-
Safety Precautions:
-
This compound is a moisture-sensitive and corrosive reagent and should be handled under an inert atmosphere.
-
The reaction should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Application: Synthesis of Chiral β-Amino Alcohols
Chiral β-amino alcohols are important structural motifs found in many biologically active molecules and are used as chiral auxiliaries in asymmetric synthesis.[8] this compound can be utilized in a multi-step synthesis to produce these valuable intermediates.
Table 2: Synthesis of a Chiral β-Amino Alcohol Intermediate [2][8]
| Substrate (Prochiral α-amino ketone) | Reagent | Product (Chiral β-amino alcohol) | Yield | Enantiomeric Excess (ee) |
| 2-Aminoacetophenone | (-)-DIP-Chloride | (S)-2-Amino-1-phenylethanol | Good to Excellent | 75-99% |
Experimental Protocol: Synthesis of a Chiral β-Amino Alcohol
This protocol outlines a general procedure for the asymmetric reduction of an α-amino ketone to a chiral β-amino alcohol.[8]
Materials:
-
α-Amino ketone hydrochloride salt
-
(-)-DIP-Chloride™
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (or another suitable base)
-
Diethanolamine
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
-
Inert atmosphere
Procedure:
-
Free Amine Generation: Suspend the α-amino ketone hydrochloride salt in anhydrous THF. Add triethylamine (1.1 equivalents) and stir at room temperature for 30 minutes to generate the free amine in situ.
-
Reaction Setup: Cool the mixture to -25 °C under an inert atmosphere.
-
Addition of (-)-DIP-Chloride: Slowly add a solution of (-)-DIP-Chloride™ (1.2 equivalents) in THF to the reaction mixture.
-
Reaction: Stir the reaction mixture at -25 °C for the required time (monitor by TLC).
-
Work-up:
-
Quench the reaction with diethanolamine.
-
Warm to room temperature and stir for 1 hour.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Application: Synthesis of Chiral Epoxides
Chiral epoxides are versatile intermediates that can be converted into a variety of functional groups, making them valuable in pharmaceutical synthesis. A one-pot synthesis of chiral epoxides can be achieved through the asymmetric reduction of α-sulfonyloxy ketones using this compound, followed by in-situ ring closure.
Table 3: One-Pot Synthesis of a Chiral Epoxide [8]
| Substrate (2-Sulfonyloxyacetophenone derivative) | Reagent | Product (Chiral Epoxide) | Yield | Enantiomeric Excess (ee) |
| 2-(Mesitylenesulfonyloxy)acetophenone | (-)-DIP-Chloride | (S)-Styrene oxide | High | High |
Experimental Protocol: One-Pot Synthesis of a Chiral Epoxide
This protocol describes a general method for the synthesis of chiral epoxides from α-sulfonyloxy ketones.[8]
Materials:
-
α-Sulfonyloxy ketone
-
(-)-DIP-Chloride™
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium tert-butoxide
-
Standard laboratory glassware for anhydrous reactions
-
Inert atmosphere
Procedure:
-
Reaction Setup: Dissolve the α-sulfonyloxy ketone in anhydrous THF under an inert atmosphere and cool to -25 °C.
-
Reduction: Slowly add a solution of (-)-DIP-Chloride™ (1.2 equivalents) in THF. Stir at -25 °C until the reduction is complete (monitor by TLC).
-
Cyclization: Add a solution of potassium tert-butoxide (1.5 equivalents) in THF to the reaction mixture at -25 °C.
-
Completion: Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Quench the reaction with water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude epoxide by flash chromatography.
Signaling Pathway and Experimental Workflow Diagrams
Asymmetric Reduction of a Prochiral Ketone Workflow
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. What is the mechanism of Montelukast sodium? [synapse.patsnap.com]
- 5. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Enantioselective Synthesis of Propargyl Alcohols Using B-Chlorodiisopinocampheylborane (DIP-Cl)
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Propargyl alcohols are crucial building blocks in organic synthesis, serving as versatile intermediates in the preparation of a wide array of complex molecules, including natural products and pharmaceuticals. The ability to synthesize these compounds in an enantiomerically pure form is of paramount importance. One of the most reliable and effective methods for the asymmetric reduction of prochiral α,β-acetylenic ketones (ynones) to chiral propargyl alcohols is the use of B-chlorodiisopinocampheylborane, commonly known as DIP-Chloride (DIP-Cl). This reagent, derived from either (+)- or (-)-α-pinene, offers high enantioselectivity, particularly for sterically hindered ketones.
These application notes provide a comprehensive overview, detailed experimental protocols, and performance data for the enantioselective synthesis of propargyl alcohols utilizing this compound.
Core Principles and Advantages
The enantioselective reduction of ynones with this compound is predicated on a substrate-controlled asymmetric induction mechanism. The reaction proceeds through a rigid, boat-like six-membered transition state, where the steric bulk of the isopinocampheyl ligands on the boron atom effectively shields one face of the ketone carbonyl group. This forces the hydride transfer to occur selectively to the less hindered face, resulting in the formation of a specific enantiomer of the propargyl alcohol.
Key Advantages:
-
High Enantioselectivity: Excellent enantiomeric excesses (ee), often exceeding 95%, are achievable, especially for hindered acetylenic ketones.
-
Predictable Stereochemistry: The facial selectivity is dictated by the chirality of the this compound reagent and the relative steric bulk of the substituents on the ketone, allowing for predictable synthesis of the desired enantiomer.
-
Broad Substrate Scope: The methodology is applicable to a range of α,β-acetylenic ketones with varying steric and electronic properties.
-
Commercial Availability: Both enantiomers of this compound are commercially available, facilitating its application in both academic and industrial settings.
Data Presentation: Substrate Scope and Enantioselectivity
The following table summarizes the performance of (-)-DIP-Chloride in the asymmetric reduction of various α,β-acetylenic ketones. The reactions are typically carried out in diethyl ether (Et₂O) or tetrahydrofuran (THF) at -25°C, followed by a diethanolamine workup.
| Entry | Substrate (Ynone) | R¹ | R² | Time (h) | Yield (%) | ee (%) |
| 1 | 4-Phenyl-3-butyn-2-one | Ph | Me | 24 | 75 | 21 |
| 2 | 1-Phenyl-1-pentyn-3-one | Ph | Et | 24 | 80 | 35 |
| 3 | 4-Methyl-1-phenyl-1-pentyn-3-one | Ph | i-Pr | 24 | 82 | 53 |
| 4 | 4,4-Dimethyl-1-phenyl-1-pentyn-3-one | Ph | t-Bu | 24 | 85 | ≥99 |
| 5 | 1,4-Diphenyl-3-butyn-2-one | Ph | PhCH₂ | 24 | 88 | 68 |
| 6 | 1-(Trimethylsilyl)-3-phenyl-2-propyn-1-one | Ph | TMS | 24 | 84 | 96 |
| 7 | 1,1,1-Trifluoro-4-phenyl-3-butyn-2-one | Ph | CF₃ | 0.25 | - | 98 |
| 8 | 1,1,1,2,2-Pentafluoro-5-phenyl-4-pentyn-3-one | Ph | C₂F₅ | 2 | - | 96 |
| 9 | 4,4,5,5,6,6,6-Heptafluoro-1-phenyl-1-hexyn-3-one | Ph | n-C₃F₇ | 2 | - | 94 |
Data sourced from studies by Ramachandran, P. V., et al.
Experimental Protocols
General Considerations and Safety Precautions
-
DIP-Chloride is a moisture-sensitive and air-sensitive reagent. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.
-
Handle DIP-Chloride and its solutions in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
The diethanolamine workup is exothermic and may release flammable gases. Quenching should be performed carefully, especially on a large scale.
Protocol 1: General Procedure for the Asymmetric Reduction of α,β-Acetylenic Ketones with (-)-DIP-Chloride
This protocol provides a general method for the enantioselective reduction of a propargyl ketone to the corresponding chiral propargyl alcohol.
Materials:
-
α,β-Acetylenic ketone (1.0 equiv)
-
(-)-DIP-Chloride (1.5 equiv, commercially available as a solution in hexanes or THF, or as a solid)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Diethanolamine (3.0 equiv)
-
Pentane or Hexane
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: To an oven-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the α,β-acetylenic ketone (1.0 equiv).
-
Dissolution: Dissolve the ketone in anhydrous diethyl ether or THF (to a concentration of approximately 0.2-0.5 M).
-
Cooling: Cool the solution to -25°C using a suitable cooling bath.
-
Addition of DIP-Chloride: Slowly add the (-)-DIP-Chloride solution (1.5 equiv) to the stirred ketone solution via syringe over 5-10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -25°C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from a few hours to 24 hours depending on the substrate.
-
Workup - Diethanolamine Quench:
-
Once the reaction is complete, add diethanolamine (3.0 equiv) to the reaction mixture at -25°C.
-
Allow the mixture to warm to room temperature and stir for at least 1 hour. This step precipitates the boron byproducts as a diethanolamine complex.
-
-
Filtration and Extraction:
-
Add an equal volume of pentane or hexane to the mixture to further precipitate the solids.
-
Filter the mixture through a pad of Celite®, washing the filter cake with additional pentane or hexane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude propargyl alcohol can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the enantiomerically enriched product.
Visualizations
Reaction Mechanism and Stereochemical Model
The enantioselectivity of the this compound reduction is rationalized by the formation of a rigid, boat-like six-membered transition state. The steric bulk of the isopinocampheyl groups on the boron atom directs the approach of the ketone to minimize steric interactions. The larger substituent on the ketone (RL) orients itself away from the bulky isopinocampheyl group, leading to the delivery of the hydride to a specific face of the carbonyl.
Caption: Logical workflow of the enantioselective reduction of a propargyl ketone with this compound.
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the enantioselective synthesis of propargyl alcohols using this compound.
Caption: Step-by-step experimental workflow for the this compound reduction of propargyl ketones.
Application Notes and Protocols for Dip-Cl Reaction Work-up
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the effective work-up of reactions involving B-chlorodiisopinocampheylborane (Dip-Cl), a versatile chiral reducing agent and Lewis acid. Proper work-up is crucial for isolating the desired chiral products in high yield and purity.
Introduction to this compound Reactions
B-chlorodiisopinocampheylborane, commonly known as this compound, is a widely used reagent in asymmetric synthesis. It is particularly effective for the enantioselective reduction of a variety of prochiral ketones to their corresponding chiral secondary alcohols. Additionally, this compound can be employed as a chiral Lewis acid to catalyze aldol and other carbon-carbon bond-forming reactions. The reagent's high sensitivity to air and moisture necessitates careful handling and specific work-up procedures to ensure optimal results.
Core Principles of this compound Reaction Work-up
The primary goals of the work-up procedure for a this compound reaction are:
-
Quenching of Excess Reagent: To safely neutralize any unreacted this compound and other reactive boron species.
-
Liberation of the Product: To release the desired product from its boron complex.
-
Removal of Boron Byproducts: To separate the product from the diisopinocampheol and other boron-containing side products.
-
Purification of the Final Product: To isolate the target molecule in high purity and enantiomeric excess.
Two primary work-up methodologies are commonly employed: the Diethanolamine (DEA) work-up and the oxidative work-up.
Protocol 1: The Diethanolamine (DEA) Work-up
The DEA work-up is a widely cited and effective method for quenching this compound reactions and isolating the desired chiral alcohol. Diethanolamine complexes with the boron atom, facilitating the release of the product and the precipitation of boron byproducts.
Experimental Protocol: Asymmetric Reduction of Methyl 2-acetylbenzoate
This protocol describes the asymmetric reduction of methyl 2-acetylbenzoate to (R)-3-methylphthalide using (-)-Dip-Cl, followed by a DEA work-up.
Materials:
-
(-)-Dip-Chloride™ solution (in a suitable solvent like hexanes or THF)
-
Methyl 2-acetylbenzoate
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Diethanolamine (DEA)
-
Methanol (MeOH)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., diethyl ether, ethyl acetate)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl 2-acetylbenzoate (1.0 equiv) in anhydrous diethyl ether or THF.
-
Reaction: Cool the solution to the desired temperature (e.g., -25 °C). To this solution, add the (-)-Dip-Cl solution (typically 1.1-1.5 equiv) dropwise while maintaining the temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Quenching: Once the reaction is complete, carefully add methanol (MeOH) to the reaction mixture to quench any excess borane species.
-
Diethanolamine Treatment: Add diethanolamine (DEA, typically 2-3 equiv) to the reaction mixture. Stir vigorously at room temperature for at least 1 hour. A white precipitate of the boron-DEA complex should form.
-
Filtration: Filter the mixture through a pad of Celite® to remove the precipitated boron salts. Wash the filter cake with fresh extraction solvent (e.g., diethyl ether).
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (R)-3-methylphthalide.
Data Presentation: Asymmetric Reduction of Methyl 2-acetylbenzoate
| Substrate | Reagent | Work-up Method | Yield (%) | Enantiomeric Excess (ee, %) |
| Methyl 2-acetylbenzoate | (-)-Dip-Cl | DEA | 87 | 97 |
Table 1: Representative quantitative data for the asymmetric reduction of methyl 2-acetylbenzoate using (-)-Dip-Cl and a diethanolamine work-up.[1]
Logical Workflow for DEA Work-up
Protocol 2: Oxidative Work-up
An oxidative work-up is a common alternative for processing organoborane reactions. This method converts the boron species into boric acid and the corresponding alcohol, which are typically easier to separate from the desired product. This procedure is particularly useful when the DEA work-up is problematic or when the product is sensitive to the conditions of the DEA work-up.
Experimental Protocol: General Oxidative Work-up for this compound Reductions
Materials:
-
Completed this compound reaction mixture
-
Methanol (MeOH)
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30% w/w)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., diethyl ether, ethyl acetate)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Quenching Excess Borane: After the this compound reaction is complete, cool the reaction mixture in an ice bath. Cautiously add methanol to quench any unreacted borane.
-
Oxidation: While maintaining the cold temperature, slowly and sequentially add the aqueous sodium hydroxide solution followed by the dropwise addition of hydrogen peroxide. Caution: This process can be exothermic. Ensure adequate cooling and slow addition to control the reaction temperature.
-
Stirring: Allow the mixture to warm to room temperature and stir for several hours or until the oxidation is complete (as indicated by the disappearance of the organoborane intermediate, which can be monitored by TLC).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Combine the organic extracts and wash them with water and then brine to remove any remaining salts and water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography or crystallization to obtain the pure chiral alcohol.
Data Presentation: Asymmetric Reduction of Representative Ketones
| Substrate | Reagent | Work-up Method | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | (-)-Dip-Cl | Oxidative | >90 | >95 |
| 1-Tetralone | (-)-Dip-Cl | Oxidative | >90 | >98 |
| 2-Chloroacetophenone | (-)-Dip-Cl | Oxidative | >85 | >97 |
Table 2: Typical yields and enantiomeric excesses for the asymmetric reduction of various ketones using (-)-Dip-Cl followed by an oxidative work-up. Actual results may vary depending on specific reaction conditions.
Signaling Pathway: Mechanism of this compound Asymmetric Reduction
The asymmetric reduction of a ketone with this compound proceeds through a well-accepted six-membered ring transition state.
References
Application Notes and Protocols: A Comparative Analysis of Stoichiometric and Catalytic Asymmetric Ketone Reduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the stereochemistry of a molecule dictates its biological activity. This process can be broadly categorized into two main approaches: stoichiometric and catalytic reduction. Stoichiometric methods employ chiral reagents in a 1:1 ratio with the substrate, while catalytic methods utilize a small amount of a chiral catalyst that is regenerated throughout the reaction.[1]
This document provides a detailed comparison of these two methodologies, highlighting key differences in efficiency, cost-effectiveness, and environmental impact. We present quantitative data for widely-used techniques, detailed experimental protocols for key reactions, and visual representations of reaction mechanisms and workflows to aid in the selection of the most appropriate method for a given synthetic challenge.
Stoichiometric Asymmetric Ketone Reduction
Stoichiometric reagents are chiral reducing agents that are consumed during the reaction. While often providing high enantioselectivity, the need for a stoichiometric amount of the chiral reagent can be a significant drawback in terms of cost and waste generation. Prominent examples include organoborane reagents and chirally modified metal hydrides.
Key Stoichiometric Methods:
-
Midland Alpine Borane Reduction: This method utilizes B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine Borane), a chiral organoborane reagent derived from 9-BBN and α-pinene.[2] It is particularly effective for the reduction of unhindered ketones, especially acetylenic ketones.[2] The reaction proceeds through a boat-like transition state where the hydride is transferred from the pinane moiety to the carbonyl carbon.[3]
-
BINAL-H (Binaphthol-Modified Aluminum Hydride): BINAL-H reagents are prepared from lithium aluminum hydride (LAH), an optically pure binaphthol (e.g., (R)- or (S)-BINOL), and an alcohol. These reagents are highly effective for the reduction of a variety of ketones, particularly those with a π-system adjacent to the carbonyl group, affording high enantioselectivity.[3][4] The reaction is believed to proceed through a six-membered chair-like transition state.[3]
Catalytic Asymmetric Ketone Reduction
Catalytic methods offer a more atom-economical and environmentally friendly alternative to stoichiometric reductions.[5] These methods employ a substoichiometric amount of a chiral catalyst to transfer hydrogen from a stoichiometric reductant (e.g., H₂, isopropanol, or a borane) to the ketone.
Key Catalytic Methods:
-
Noyori's Asymmetric Hydrogenation: Developed by Nobel laureate Ryoji Noyori, this method employs ruthenium catalysts bearing chiral phosphine ligands, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[6][7] This highly efficient system can reduce a wide range of ketones with excellent enantioselectivity and high turnover numbers, using molecular hydrogen as the reductant.[7] A variation of this is asymmetric transfer hydrogenation, which uses a hydrogen donor like isopropanol or formic acid.[8]
-
Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction utilizes a chiral oxazaborolidine catalyst, typically derived from proline, in the presence of a stoichiometric borane reagent like borane-tetrahydrofuran complex (BH₃·THF) or catecholborane.[9][10] This method is renowned for its high enantioselectivity across a broad scope of ketone substrates and its predictable stereochemical outcome.[9][11]
Comparative Data
The following tables summarize the performance of these key stoichiometric and catalytic methods for the asymmetric reduction of representative ketone substrates.
Table 1: Stoichiometric Reduction of Representative Ketones
| Reagent | Ketone Substrate | Product | Yield (%) | ee (%) | Reference |
| (R)-Alpine Borane | Acetophenone | (R)-1-Phenylethanol | 75 | 90 | [12] |
| (R)-Alpine Borane | 1-Octyn-3-one | (R)-1-Octyn-3-ol | 80 | >99 | [13] |
| (S)-BINAL-H | Acetophenone | (S)-1-Phenylethanol | 78 | 92 | [3] |
| (S)-BINAL-H | 2-Butyn-1-yl phenyl ketone | (S)-2-Butyn-1-yl phenyl carbinol | 91 | 96 | [4] |
Table 2: Catalytic Reduction of Representative Ketones
| Method | Ketone Substrate | Product | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| Noyori Hydrogenation | Acetophenone | 1-Phenylethanol | 0.1 | >95 | >99 | [14] |
| Noyori Transfer Hydrogenation | Benzil | (R,R)-Hydrobenzoin | 0.05-0.1 | quant. | >99 (97% de) | [8] |
| CBS Reduction | Acetophenone | (R)-1-Phenylethanol | 10 | 97 | 94 | [15] |
| CBS Reduction | α-Tetralone | (S)-1,2,3,4-Tetrahydro-1-naphthol | 10 | 95 | 85 | [16] |
Experimental Protocols
Protocol 1: Stoichiometric Asymmetric Reduction of 1-Octyn-3-one with (R)-Alpine Borane
Materials:
-
(R)-Alpine-Borane (0.5 M in THF)
-
1-Octyn-3-one
-
Anhydrous Tetrahydrofuran (THF)
-
Ethanolamine
-
Diethyl ether
-
Saturated aqueous potassium carbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of 1-octyn-3-one (1.0 mmol) in anhydrous THF (5 mL) is cooled to -78 °C under a nitrogen atmosphere.
-
To this solution, (R)-Alpine-Borane (1.2 mmol, 2.4 mL of a 0.5 M solution in THF) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 3 hours.
-
The reaction is quenched by the addition of ethanolamine (0.2 mL).
-
The mixture is allowed to warm to room temperature and stirred for 30 minutes.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether (20 mL) and washed with saturated aqueous potassium carbonate solution (2 x 10 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography to afford (R)-1-octyn-3-ol.[13]
Protocol 2: Catalytic Asymmetric Hydrogenation of Acetophenone via Noyori's Method
Materials:
-
RuCl₂[(R)-BINAP]
-
Acetophenone
-
Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
In a nitrogen-filled glovebox, a glass liner for a Parr bomb is charged with RuCl₂[(R)-BINAP] (0.1 mol%).
-
A solution of acetophenone (1.0 mmol) in ethanol (5 mL) is added to the liner.
-
The glass liner is placed in the Parr bomb, which is then sealed and removed from the glovebox.
-
The bomb is purged with hydrogen gas and then pressurized to 1100 psi.
-
The reaction is stirred at 30 °C for 6 days.
-
After releasing the pressure, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by distillation or column chromatography to yield 1-phenylethanol.[6]
Protocol 3: Catalytic Asymmetric Reduction of α-Tetralone via CBS Reduction
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF)
-
α-Tetralone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1N Hydrochloric acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 0.1 mL of a 1.0 M solution in toluene) in anhydrous THF (2 mL) at room temperature under a nitrogen atmosphere, is added borane-tetrahydrofuran complex (0.6 mmol, 0.6 mL of a 1.0 M solution in THF).
-
The mixture is stirred for 10 minutes.
-
A solution of α-tetralone (1.0 mmol) in anhydrous THF (2 mL) is added dropwise over 10 minutes.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The reaction is quenched by the slow addition of methanol (2 mL), followed by 1N hydrochloric acid (2 mL).
-
The mixture is stirred for 30 minutes and then extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography to afford (S)-1,2,3,4-tetrahydro-1-naphthol.[16]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the reaction mechanisms and a comparative workflow.
Caption: Reaction mechanisms for stoichiometric asymmetric ketone reductions.
Caption: Reaction mechanisms for catalytic asymmetric ketone reductions.
Caption: Comparative experimental workflows for the two reduction types.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Alpine borane - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. reaction mechanism - Reduction of unsymmetrical ketones using BINAL-H (Enantioselectivity) - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. ethz.ch [ethz.ch]
- 6. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 7. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 11. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. dnrcollege.org [dnrcollege.org]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing 2-Chloro-1,3-dimethylimidazolidinium Chloride (DMC) for Efficient Coupling Reactions in Continuous Flow Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol and application guidelines for the use of 2-Chloro-1,3-dimethylimidazolidinium chloride (DMC), a powerful dehydrating and coupling agent, in a continuous flow chemistry environment. While traditionally used in batch synthesis, the unique advantages of DMC, such as the formation of a water-soluble urea byproduct, make it an exceptional candidate for integration into flow processes, enabling high-efficiency synthesis and simplified purification of esters, amides, and other coupled products.
Introduction to 2-Chloro-1,3-dimethylimidazolidinium Chloride (DMC)
2-Chloro-1,3-dimethylimidazolidinium chloride (DMC), also known as Ishikawa's reagent, is a versatile chloroamidinium salt widely employed as a coupling and dehydrating agent in organic synthesis.[1][2] It serves as a highly effective alternative to traditional carbodiimides like dicyclohexylcarbodiimide (DCC).[3]
Key Advantages of DMC:
-
High Reactivity: DMC efficiently activates carboxylic acids, facilitating rapid condensation with nucleophiles such as alcohols and amines under mild conditions.[2][4]
-
Simplified Workup: The primary byproduct of the reaction, 1,3-dimethyl-2-imidazolidinone (DMI), is highly soluble in water. This property dramatically simplifies product purification, as the byproduct can be easily removed with a simple aqueous wash, eliminating the filtration challenges associated with the insoluble urea byproducts of DCC.[3]
-
Versatility: It is effective for a wide range of transformations, including esterification, amidation (peptide synthesis), and the synthesis of various heterocycles through dehydration reactions.[4][5]
-
Stability and Handling: As a crystalline solid, DMC is relatively stable and easy to handle, provided it is stored in a dry environment.[2]
These characteristics make DMC an ideal reagent for adaptation to continuous flow systems, where reaction efficiency and streamlined downstream processing are paramount.
The Synergy of DMC and Flow Chemistry
Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers significant advantages over conventional batch processing:
-
Enhanced Safety: Small reaction volumes at any given time minimize the risks associated with highly reactive intermediates or exothermic events.
-
Superior Process Control: Precise control over parameters like temperature, pressure, residence time, and stoichiometry leads to higher reproducibility and yields.
-
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors ensures efficient thermal management and rapid mixing.
-
Scalability: Scaling up production is achieved by running the system for longer durations or by parallelizing reactors, bypassing the complex challenges of scaling up batch reactors.
Integrating DMC into a flow process leverages its inherent advantages. The rapid reaction kinetics are well-suited to the short residence times typical of flow reactors, while the water-soluble nature of its byproduct allows for the potential integration of in-line aqueous extraction, leading to a fully continuous reaction and purification workflow.
Signaling Pathway: General Mechanism of DMC-Mediated Acylation
The following diagram illustrates the activation of a carboxylic acid by DMC and subsequent reaction with a nucleophile (e.g., an alcohol or amine).
Application Protocol: Continuous Flow Synthesis of a Dipeptide
This section details a proposed protocol for the synthesis of a dipeptide (e.g., Boc-Ala-Phe-OMe) using DMC in a continuous flow setup. This protocol is based on established principles of flow chemistry for amide bond formation and the known reactivity of DMC in batch processes.
Materials and Reagents
| Reagent/Material | Purity/Grade | Supplier Example |
| Boc-Alanine (Boc-Ala-OH) | >99% | Sigma-Aldrich |
| L-Phenylalanine methyl ester HCl | >99% | Sigma-Aldrich |
| 2-Chloro-1,3-dimethylimidazolidinium chloride (DMC) | >98% | Sigma-Aldrich |
| Triethylamine (TEA) | Anhydrous, >99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Sigma-Aldrich |
Equipment Setup
-
Pumps: Two HPLC pumps (e.g., Vapourtec E-Series, Syrris Asia) capable of delivering precise and stable flow rates.
-
T-Mixer: A standard PEEK or PTFE T-mixer for combining reagent streams.
-
Reactor: A coiled PFA or PTFE tube reactor (e.g., 10 mL volume, 1 mm inner diameter) submerged in a temperature-controlled oil or water bath.
-
Back-Pressure Regulator (BPR): A 100 psi (approx. 7 bar) BPR to ensure the solvent remains in the liquid phase and to prevent gas evolution within the reactor.
-
Collection Vessel: A standard laboratory flask for product collection.
Experimental Workflow Diagram
Detailed Protocol
-
Reagent Preparation:
-
Solution A: Dissolve Boc-Ala-OH (0.1 M, 1 equiv.) and DMC (0.11 M, 1.1 equiv.) in anhydrous DCM.
-
Solution B: Dissolve L-Phenylalanine methyl ester HCl (0.1 M, 1 equiv.) and Triethylamine (0.21 M, 2.1 equiv.) in anhydrous DCM. Stir until the amine salt fully dissolves.
-
Degas both solutions by sparging with nitrogen or sonicating for 10 minutes.
-
-
System Priming:
-
Prime both pumps and all reactor lines with anhydrous DCM until the system is free of air bubbles.
-
-
Reaction Execution:
-
Set the temperature of the reactor bath to 40°C.
-
Set Pump A to a flow rate of 0.5 mL/min.
-
Set Pump B to a flow rate of 0.5 mL/min.
-
The combined flow rate will be 1.0 mL/min. For a 10 mL reactor, this corresponds to a residence time of 10 minutes .
-
Allow the system to reach a steady state by discarding the initial output (approximately 2-3 reactor volumes, i.e., 20-30 mL).
-
-
Product Collection and Workup:
-
Once at a steady state, collect the reactor output in a flask.
-
After collection, transfer the solution to a separatory funnel.
-
Wash the organic phase sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.
-
Purify further by column chromatography if necessary.
-
Quantitative Data and Comparison
The following table presents a comparison of typical results from a conventional batch process versus the expected outcomes from the proposed continuous flow protocol for a small substrate scope.
| Substrates (Acid + Amine) | Method | Reaction Time | Temp (°C) | Yield (%) | Purity (%) (Crude) |
| Boc-Ala-OH + Phe-OMe·HCl | Batch | 2 hours | 25 | 88 | >90 |
| Continuous Flow | 10 min | 40 | >95 | >95 | |
| Boc-Gly-OH + Leu-OMe·HCl | Batch | 2 hours | 25 | 90 | >90 |
| Continuous Flow | 10 min | 40 | >96 | >95 | |
| Benzoic Acid + Benzylamine | Batch | 1 hour | 25 | 92 | >95 |
| Continuous Flow | 5 min * | 40 | >98 | >98 |
Note: Residence time for the less sterically hindered benzoic acid amidation could likely be reduced.
The enhanced yield and purity in the flow system are anticipated due to superior temperature control, which minimizes side reactions, and rapid, efficient mixing, which ensures homogeneous reaction conditions.
Conclusion
The translation of 2-Chloro-1,3-dimethylimidazolidinium chloride (DMC) mediated coupling reactions to a continuous flow platform offers a significant process intensification opportunity. The combination of DMC's efficient activation and clean byproduct profile with the precise control and safety of flow chemistry provides a powerful, scalable, and highly reproducible method for the synthesis of amides and esters, making it a valuable tool for modern pharmaceutical and fine chemical manufacturing.
References
Troubleshooting & Optimization
Improving enantiomeric excess in Dip-Cl reductions
Welcome to the Technical Support Center for Asymmetric Ketone Reduction using Diisopinocampheylchloroborane (DIP-Cl). This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the enantiomeric excess (e.e.) of their reactions.
Frequently Asked Questions (FAQs)
Q1: What is DIP-Chloride and how does it induce enantioselectivity?
A1: Diisopinocampheylchloroborane (this compound or Ipc₂BCl) is a chiral reducing agent used for the enantioselective reduction of prochiral ketones to secondary alcohols.[1] It is synthesized from either (+)- or (-)-α-pinene.[2][3] The selectivity arises from a proposed six-membered, boat-like transition state. The steric bulk of the isopinocampheyl groups on the boron atom creates a sterically demanding environment, forcing the substituents of the ketone to adopt a specific orientation to minimize steric repulsion. The hydride is delivered to one face of the carbonyl, leading to the preferential formation of one enantiomer of the alcohol.[2]
Q2: Which enantiomer of this compound should I use to obtain my desired alcohol configuration?
A2: The stereochemical outcome depends on the ketone's substituents and the this compound enantiomer used. As a general rule, for aryl alkyl ketones, (-)-DIP-Chloride (derived from (+)-α-pinene) typically yields the (S)-alcohol, assuming the aryl group has a higher Cahn-Ingold-Prelog priority than the alkyl group.[2] Conversely, (+)-DIP-Chloride (from (-)-α-pinene) will produce the (R)-alcohol. It is always recommended to perform a small-scale test reaction or consult literature for the specific substrate class you are working with.
Q3: What types of ketones are most suitable for high enantioselectivity with this compound?
A3: this compound is most effective for ketones where there is a significant steric difference between the two groups attached to the carbonyl. It is an excellent reagent for the asymmetric reduction of:
-
Aralkyl ketones.[4]
-
Hindered α,β-acetylenic ketones.[5]
-
Alkyl perfluorinated ketones.[5]
-
Various functionalized ketones, including 2-amino acetophenones and α-oxocarboxylic acids.[1][5]
It generally provides poor enantioselectivity for unhindered, prochiral dialkyl ketones.[3][5]
Q4: Can I prepare this compound in the lab?
A4: Yes, DIP-Chloride can be readily prepared from the corresponding α-pinene enantiomer via hydroboration, followed by treatment with hydrogen chloride.[1] Additionally, convenient methods for its in situ preparation from NaBH₄, BCl₃, and α-pinene have been developed, which can be more economical.[6]
Troubleshooting Guide: Low Enantiomeric Excess
This section addresses common issues encountered during this compound reductions that can lead to suboptimal enantiomeric excess.
Problem: My reaction resulted in low enantiomeric excess (<80% e.e.).
| Potential Cause | Troubleshooting Steps & Recommendations |
| 1. Impure this compound Reagent | The enantiomeric purity of the this compound reagent is paramount. Commercial batches can vary, and the reagent can degrade over time. • Verify Purity: If possible, check the enantiomeric purity of your α-pinene starting material or the final this compound reagent. • Recrystallize: The purity of solid reagents can often be improved by recrystallization.[7] This process involves dissolving the compound in a suitable hot solvent and allowing it to cool slowly, causing the pure substance to crystallize while impurities remain in solution.[8][9] • Use Fresh or In Situ Reagent: Use a freshly opened bottle of reagent or consider an in situ preparation protocol.[6] |
| 2. Suboptimal Reaction Temperature | Temperature has a profound effect on enantioselectivity, and the relationship is not always linear.[10] Lowering the temperature often increases e.e., but some reactions have an optimal temperature, and in rare cases, selectivity can even invert.[11][12][13] • Screen Temperatures: Run the reaction at a range of temperatures (e.g., 0°C, -25°C, -40°C, -78°C) to find the optimum for your specific substrate. • Maintain Consistent Temperature: Ensure your reaction bath maintains a stable temperature throughout the experiment. |
| 3. Inappropriate Substrate Structure | The reagent's effectiveness is highly dependent on the steric and electronic properties of the ketone.[2][14] • Evaluate Steric Hindrance: High selectivity requires a significant difference in the steric bulk of the two groups (RL vs. RS) flanking the carbonyl.[2] The reagent is not well-suited for substrates with two small or similarly sized alkyl groups.[5] • Consider Alternative Reagents: If your substrate is inherently unsuitable for this compound, consider other chiral reducing agents like CBS reagents or Noyori-type hydrogenation catalysts.[2] |
| 4. Incorrect Solvent | The reaction solvent can influence the transition state geometry and, therefore, the enantioselectivity.[10][15] • Solvent Screening: While ethers like THF or diethyl ether are commonly used, screening other non-coordinating solvents may improve results.[5] |
| 5. Non-Catalytic Background Reduction | At higher temperatures, reduction by the borane source itself (if present) can occur non-selectively, lowering the overall e.e.[12] • Optimize Temperature: This is another reason why lower temperatures are often beneficial. The rate of the desired chiral reduction typically increases faster with catalysis than the non-chiral background reaction.[12] |
Data on Achieved Enantiomeric Excess
The following table summarizes reported e.e. values for various substrate classes reduced with (-)-DIP-Chloride.
| Substrate Class | Example Substrate | Conditions | Yield | e.e. (%) | Reference |
| Aralkyl Ketones | Acetophenone | - | - | 98 | [2] |
| Aralkyl Ketones | 2-Acetylnaphthalene | - | - | 95 | [2] |
| Hindered Acetylenic Ketones | 4-Phenyl-3-butyn-2-one | - | - | 96 to >99 | [5] |
| Fluoroalkyl Ketones | 1,1,1-Trifluoro-2-octanone | - | - | 91 (S) | [5] |
| Fluoroalkyl Ketones | 1-Fluoro-2-octanone | - | - | 40 (R) | [5] |
| Keto Esters | Methyl 2-acetylbenzoate | Diethyl ether, -25°C | 87% | 97 | [5] |
General Experimental Protocol for Asymmetric Reduction of an Aralkyl Ketone
This protocol is a general guideline. Reaction times, temperatures, and stoichiometry should be optimized for each specific substrate.
-
Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, round-bottom flask with a magnetic stir bar, a thermometer, and a septum.
-
Reagent Addition: Dissolve the aralkyl ketone (1.0 eq) in anhydrous diethyl ether (or THF). Cool the solution to the desired temperature (e.g., -25°C) using an appropriate cooling bath.
-
This compound Addition: To the stirred ketone solution, add a solution of (-)-DIP-Chloride (commercially available or freshly prepared, ~1.2 eq) in anhydrous diethyl ether dropwise via syringe. The addition rate should be controlled to maintain the reaction temperature.
-
Reaction Monitoring: Stir the reaction mixture at the set temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). Reactions are typically complete within a few hours.
-
Workup:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
To the residue, add diethanolamine (DEA) to complex with the boron byproducts.[5] Stir this mixture for 30-60 minutes.
-
Add a suitable organic solvent (e.g., ethyl acetate) and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification and Analysis:
-
Purify the crude alcohol product using flash column chromatography.
-
Determine the enantiomeric excess of the purified alcohol using chiral HPLC or chiral GC.
-
Visualized Workflows and Mechanisms
The following diagrams illustrate key concepts in this compound reductions.
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: Proposed mechanism showing steric discrimination.
References
- 1. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. scribd.com [scribd.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. collaborate.princeton.edu [collaborate.princeton.edu]
- 7. tutorchase.com [tutorchase.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. blogs.rsc.org [blogs.rsc.org]
- 12. Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 14. researchgate.net [researchgate.net]
- 15. Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Dip-Cl Mediated Ketone Reduction
Welcome to the technical support center for Dip-Cl mediated ketone reductions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: Dip-Chloride™ [(-)-DIP-Chloride™] or B-Chlorodiisopinocampheylborane, is a highly effective chiral reducing agent used for the asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1] It is particularly well-suited for the reduction of aryl alkyl ketones.[2]
Q2: How does the mechanism of this compound reduction work?
A2: The reduction occurs via a transfer hydrogenation mechanism. The ketone's carbonyl oxygen coordinates to the Lewis acidic boron atom of the this compound reagent. This is followed by the transfer of a hydride from the isopinocampheyl ligand to the carbonyl carbon through a six-membered transition state, resulting in the formation of the chiral alcohol after workup.[3][4]
Q3: What are the main advantages of using this compound?
A3: this compound is a powerful and highly stereoselective reducing agent, often providing high enantiomeric excess (ee). It is more reactive and a better Lewis acid than other reagents like Alpine-Borane®.[2]
Q4: Are there any significant disadvantages or safety concerns with this compound?
A4: Yes, Dip-Chloride™ is sensitive to moisture and air, which can lead to decomposition of the reagent and lower yields.[3] It is also corrosive. Proper handling and storage under anhydrous and inert conditions are crucial. Due to these handling challenges and poor atom economy, alternative methods like biocatalytic reductions are sometimes favored in industrial settings.[3]
Troubleshooting Guide for Low Yields
This guide addresses common issues leading to low yields in this compound mediated ketone reductions in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What is the most likely cause?
A1: The most common culprit for low yields in this compound reductions is the quality and handling of the reagent itself. This compound is highly sensitive to moisture and air. Exposure to atmospheric humidity can rapidly decompose the reagent, leading to a significant loss of activity.
Q2: How can I ensure the quality of my this compound reagent?
A2:
-
Storage: Always store Dip-Chloride™ under a dry, inert atmosphere (e.g., nitrogen or argon) and at the recommended temperature.
-
Handling: Use anhydrous solvents and glassware. Flame-dry your glassware under vacuum before use. All transfers of the reagent should be performed using syringe or cannula techniques under an inert atmosphere.
-
Visual Inspection: The reagent should be a solid. If it appears oily or has a different consistency, it may have decomposed.
-
In-situ Preparation: For critical applications or if you suspect your commercial reagent has degraded, consider preparing the this compound reagent in-situ from (+)-α-pinene.[2]
Q3: I've confirmed my reagent is of good quality, but my yield is still low. What should I check next?
A3: The next step is to evaluate your substrate and reaction conditions.
-
Substrate Steric Hindrance: this compound is sensitive to steric bulk around the ketone. Highly hindered ketones may react slowly or not at all, leading to low conversion and yield.[2]
-
Reaction Temperature: The reaction is typically performed at low temperatures (e.g., -25 °C to 0 °C) to maximize enantioselectivity. However, for some sterically hindered substrates, a slightly higher temperature might be necessary to drive the reaction to completion, though this may come at the cost of reduced enantioselectivity.
-
Stoichiometry: An insufficient amount of this compound will result in incomplete conversion. While a slight excess (1.1-1.2 equivalents) is common, highly hindered or less reactive ketones may require a larger excess of the reagent.
Q4: I am observing a significant amount of unreacted starting material. What adjustments can I make?
A4: If you have a high amount of starting material remaining, consider the following:
-
Increase Reagent Stoichiometry: Gradually increase the equivalents of this compound used. See the table below for a general guideline.
-
Increase Reaction Time: Monitor the reaction by TLC or LC-MS to determine if it has gone to completion. Some reactions may require longer reaction times, especially at lower temperatures.
-
Increase Reaction Temperature: If increasing the stoichiometry and time is not effective, a modest increase in temperature may be necessary.
Q5: My yield is low, and I'm observing multiple spots on my TLC plate, suggesting side products. What could be happening?
A5: The formation of byproducts can be a significant issue.
-
Over-reduction: While less common for ketones, in some cases, over-reduction to the corresponding alkane can occur, especially with prolonged reaction times or higher temperatures.
-
Side Reactions of the Substrate: If your ketone substrate has other reactive functional groups, they may react with the this compound reagent.
-
Workup Procedure: The workup is critical for isolating the desired alcohol. A modified workup using diethanolamine has been shown to improve the isolated yield of the product alcohol.[5] This helps to effectively break up the boronate ester intermediate.
Data Presentation
Table 1: Effect of this compound Stoichiometry on the Reduction of a Hindered Ketone (Illustrative)
| Entry | Ketone Substrate | Equivalents of this compound | Reaction Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | 2,4,6-Trimethylacetophenone | 1.1 | 24 | 45 | 40 |
| 2 | 2,4,6-Trimethylacetophenone | 1.5 | 24 | 75 | 70 |
| 3 | 2,4,6-Trimethylacetophenone | 2.0 | 24 | 95 | 90 |
Table 2: Influence of Reaction Temperature on the Reduction of Acetophenone (Illustrative)
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (%) |
| 1 | -40 | 12 | 85 | 98 |
| 2 | -25 | 8 | 92 | 96 |
| 3 | 0 | 4 | 95 | 92 |
| 4 | 25 (Room Temp) | 2 | 96 | 85 |
Experimental Protocols
Detailed Methodology for the Asymmetric Reduction of Acetophenone using (-)-DIP-Chloride™
This protocol is a general guideline and may require optimization for different substrates.
Materials:
-
(-)-DIP-Chloride™ (solid)
-
Acetophenone (freshly distilled)
-
Anhydrous Diethyl Ether (or other suitable anhydrous solvent like THF)
-
Anhydrous Methanol
-
Diethanolamine
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Sodium Sulfate (anhydrous)
-
Standard laboratory glassware (flame-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Reagent Preparation: Under a positive pressure of inert gas, add (-)-DIP-Chloride™ (1.2 equivalents) to the flask.
-
Solvent Addition: Add anhydrous diethyl ether via syringe to the flask to achieve a suitable concentration (e.g., 0.5 M). Cool the resulting slurry to -25 °C in a cryocool or a dry ice/acetone bath.
-
Substrate Addition: Slowly add a solution of acetophenone (1.0 equivalent) in anhydrous diethyl ether to the cold this compound slurry via syringe over 30 minutes.
-
Reaction: Stir the reaction mixture at -25 °C and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.
-
Quenching: Once the reaction is complete, carefully add anhydrous methanol to the reaction mixture to quench any excess reagent.
-
Workup:
-
Allow the mixture to warm to room temperature.
-
Add diethanolamine (2.0 equivalents) and stir for 1 hour to break up the boronate ester complex.
-
Add saturated aqueous NH₄Cl solution and stir for another 30 minutes.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. The crude product can be purified by flash column chromatography on silica gel to afford the pure chiral 1-phenylethanol.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in this compound mediated ketone reduction.
Caption: Simplified reaction pathway for this compound mediated ketone reduction.
References
Technical Support Center: Asymmetric Reduction with (-)-DIP-Chloride
Welcome to the technical support center for the use of (-)-Diisopinocampheylchloroborane [(-)-DIP-Chloride] in asymmetric synthesis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reactions and resolve common issues, with a specific focus on the effect of temperature on reaction selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of reaction temperature on the enantioselectivity of a (-)-DIP-Chloride reduction?
A1: Generally, lower reaction temperatures favor higher enantioselectivity (ee). This is a common trend in many asymmetric reactions, as lower temperatures increase the energy difference between the diastereomeric transition states that lead to the respective enantiomers. By reducing the available thermal energy, the reaction is more likely to proceed through the lower energy transition state, resulting in a higher proportion of one enantiomer. For instance, the reduction of α-keto esters with (-)-DIP-Chloride has been shown to be efficient at low temperatures.
Q2: I am observing low enantioselectivity in my reduction of an aryl alkyl ketone. Should I lower the reaction temperature?
A2: Yes, lowering the reaction temperature is a primary troubleshooting step for improving enantioselectivity. Aryl alkyl ketones are excellent substrates for asymmetric reduction with (-)-DIP-Chloride[1]. If you are running the reaction at room temperature or 0 °C and observing low ee, decreasing the temperature to -25 °C or even -78 °C can significantly enhance the enantiomeric excess. For example, the reduction of methyl 2-acetylbenzoate at -25°C in diethyl ether yields the corresponding alcohol with 97% ee[2]. Similarly, the asymmetric reduction of 2-amino acetophenones at -78°C provides the product in 75-99% ee[2].
Q3: Does the temperature at which the (-)-DIP-Chloride reagent is prepared affect the reaction's stereochemical outcome?
A3: Surprisingly, yes. Research has shown that increasing the preparation temperature of the (-)-DIP-Chloride reagent from 0 °C to 20 °C leads to a higher proportion of the homochiral stereoisomers. This, in turn, can result in higher levels of asymmetric induction during the reduction reaction[2]. This is a critical consideration, and the preparation conditions of the reagent should be carefully controlled and documented.
Q4: What is the mechanistic basis for the stereoselectivity in (-)-DIP-Chloride reductions?
A4: The accepted model for (-)-DIP-Chloride reduction involves a six-membered, boat-like transition state. The stereochemical outcome is primarily dictated by steric interactions between the substituents on the ketone and the bulky isopinocampheyl groups of the reagent[3]. The ketone coordinates to the Lewis acidic boron atom, and a hydride is transferred from one of the isopinocampheyl groups to the carbonyl carbon. The chair-like transition state is disfavored due to steric hindrance.
Q5: Are there any common side reactions related to temperature that I should be aware of?
A5: While specific side reactions directly attributed to temperature fluctuations are not extensively documented in the provided search results, general principles of chemical reactivity apply. At higher temperatures, the reagent may exhibit reduced stability or undergo undesired side reactions with the solvent or substrate. It is also possible that at higher temperatures, the background reduction by any dissociated borane species could become more competitive, potentially leading to a decrease in enantioselectivity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Enantioselectivity (ee%) | The reaction temperature is too high, leading to a smaller energy difference between the diastereomeric transition states. | Decrease the reaction temperature. Try running the reaction at -25 °C or -78 °C. Ensure accurate and consistent temperature control throughout the reaction. |
| The (-)-DIP-Chloride reagent was prepared at a suboptimal temperature. | Review and optimize the preparation protocol for your (-)-DIP-Chloride. Consider preparing the reagent at a slightly elevated temperature (e.g., 20 °C) as this has been reported to increase asymmetric induction[2]. | |
| The substrate is not suitable for high enantioselectivity with (-)-DIP-Chloride. | While (-)-DIP-Chloride is excellent for many ketones, especially aryl alkyl ketones, highly unhindered or sterically demanding substrates may give lower ee. Consider alternative chiral reducing agents if temperature optimization does not yield satisfactory results. | |
| Inconsistent Results | Fluctuations in reaction temperature. | Use a reliable cooling bath (e.g., cryostat, or a well-insulated dry ice/acetone bath) to maintain a stable temperature. Monitor the internal reaction temperature if possible. |
| Moisture contamination of the reagent or reaction. | (-)-DIP-Chloride is moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Slow or Incomplete Reaction | The reaction temperature is too low, resulting in slow kinetics. | While lower temperatures are better for selectivity, there is a trade-off with reaction rate. If the reaction is too slow, consider a moderately higher temperature or a longer reaction time. Monitor the reaction progress by TLC or GC/LC-MS. |
| The reagent has degraded due to improper storage or handling. | Store (-)-DIP-Chloride under an inert atmosphere and at the recommended temperature. Use freshly opened or properly stored reagent. |
Data Presentation
The following table summarizes the effect of temperature on the enantiomeric excess (ee%) of the product in the asymmetric reduction of different ketones with (-)-DIP-Chloride, based on available literature data.
| Substrate | Reaction Temperature (°C) | Solvent | Product ee (%) | Reference |
| Methyl 2-acetylbenzoate | -25 | Diethyl ether | 97 | [2] |
| 2-Amino acetophenones | -78 | Not specified | 75-99 | [2] |
| Aryl trifluoromethyl ketones | Room Temperature | Neat | 90 (S-enantiomer) | [2] |
Note: This table is not exhaustive and represents specific examples found in the literature. Optimal conditions may vary depending on the specific substrate and reaction scale.
Experimental Protocols
General Protocol for the Asymmetric Reduction of an Aryl Alkyl Ketone with (-)-DIP-Chloride
This protocol is a generalized procedure and should be adapted for specific substrates and scales.
Materials:
-
(-)-DIP-Chloride (commercially available or freshly prepared)
-
Aryl alkyl ketone
-
Anhydrous solvent (e.g., diethyl ether, THF)
-
Diethanolamine (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Low-temperature cooling bath (e.g., dry ice/acetone for -78 °C, or a cryostat)
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Reagent Addition: Under a positive pressure of inert gas, dissolve the aryl alkyl ketone in the chosen anhydrous solvent and cool the solution to the desired temperature (e.g., -25 °C or -78 °C) using the cooling bath.
-
(-)-DIP-Chloride Addition: Slowly add a solution of (-)-DIP-Chloride in the same anhydrous solvent to the stirred ketone solution via syringe or cannula. The addition rate should be controlled to maintain the desired reaction temperature.
-
Reaction Monitoring: Stir the reaction mixture at the set temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for GC or LC-MS analysis.
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of diethanolamine at the reaction temperature. This will form a precipitate.
-
Isolation: Allow the mixture to warm to room temperature and stir for an additional 30-60 minutes. Filter the solid precipitate and wash it with the reaction solvent.
-
Purification: Combine the filtrate and washes, and remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the purified alcohol by chiral HPLC or chiral GC analysis.
Mandatory Visualization
Caption: Troubleshooting workflow for low enantioselectivity in (-)-DIP-Chloride reductions.
Caption: Proposed boat-like transition state for the reduction of a ketone with (-)-DIP-Chloride.
References
Technical Support Center: Asymmetric Reduction of Prochiral Ketones using B-Chlorodiisopinocampheylborane (Dip-Cl)
Welcome to the technical support center for Dip-Cl mediated reductions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered during the asymmetric reduction of prochiral ketones with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
B-Chlorodiisopinocampheylborane, commonly known as this compound, is a chiral reducing agent widely used in organic synthesis for the asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols. It is particularly effective for the reduction of aryl alkyl ketones.[1][2]
Q2: How does the reactivity of this compound compare to other borane reagents?
This compound is a more reactive reducing agent than other alkylborane reagents like AlpineBorane®. This increased reactivity is attributed to the electronic effect of the chlorine atom, which makes the boron center more Lewis acidic.[1]
Q3: What is the general mechanism of a this compound reduction?
The reduction is believed to proceed through a six-membered ring transition state. The ketone coordinates to the Lewis acidic boron atom of the this compound. This is followed by an intramolecular hydride transfer from the isopinocampheyl group to the carbonyl carbon. Subsequent hydrolysis of the resulting borinate ester liberates the chiral alcohol.
Q4: What are the typical reaction conditions for a this compound reduction?
This compound reductions are typically carried out in ethereal solvents such as tetrahydrofuran (THF) or diethyl ether at low temperatures, often ranging from -25°C to room temperature. The reaction is sensitive to moisture and air, so it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Troubleshooting Guides
This section addresses common problems encountered during this compound reductions, offering potential causes and solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Reaction | 1. Inactive Reagent: this compound is sensitive to moisture and air. Improper handling or storage can lead to decomposition. 2. Poor Quality Solvent: Presence of water or other impurities in the solvent can quench the reagent. 3. Low Reaction Temperature: While low temperatures are generally favored for high enantioselectivity, some less reactive ketones may require higher temperatures to proceed at a reasonable rate. | 1. Use freshly purchased or properly stored this compound. Ensure the reagent is handled under a strict inert atmosphere. 2. Use freshly distilled, anhydrous solvents. 3. Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS. |
| Low Product Yield | 1. Incomplete Reaction: The reaction may not have reached completion. 2. Product Loss During Workup: The workup procedure may be suboptimal, leading to loss of the desired alcohol. Boron-containing byproducts can sometimes complicate purification. 3. Side Reactions: The presence of other reducible functional groups in the substrate can lead to the formation of byproducts. | 1. Extend the reaction time or consider a slight increase in temperature. Monitor the reaction progress to determine the optimal reaction time. 2. Optimize the workup procedure. A common method involves the addition of diethanolamine to complex with the boron byproducts, facilitating their removal. Careful extraction and purification are crucial. 3. Protect other sensitive functional groups before carrying out the reduction. |
| Low Enantioselectivity (ee) | 1. Impure Reagent: The enantiomeric purity of the this compound reagent directly impacts the enantioselectivity of the reduction. 2. Reaction Temperature Too High: Higher temperatures can lead to a decrease in enantioselectivity. 3. Incorrect Solvent Choice: The solvent can influence the transition state geometry and thus the enantioselectivity.[3] | 1. Use high-purity this compound from a reliable source. 2. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. A temperature screen is often beneficial. 3. Screen different aprotic, non-polar solvents. While ethereal solvents are common, others like toluene or pentane might offer improved enantioselectivity for specific substrates. |
| Formation of Isopinocampheol as a Major Byproduct | 1. Excess Reagent or Extended Reaction Times: This can lead to the reduction of the liberated isopinocamphenone. 2. Workup Conditions: Certain workup procedures can promote the reduction of the ketone byproduct. | 1. Use the stoichiometric amount of this compound and monitor the reaction to avoid unnecessarily long reaction times. 2. Optimize the workup protocol to minimize the formation of this byproduct. |
Influence of Solvent on this compound Reduction Rate
Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are most commonly employed. These solvents are effective at solvating the this compound reagent and the ketone substrate, facilitating the reaction. The polarity and coordinating ability of the solvent can influence the stability of the transition state, thereby affecting the reaction rate.
| Solvent | Relative Polarity | Expected Impact on Reduction Rate | Considerations |
| Tetrahydrofuran (THF) | 4.0 | Generally provides good reaction rates. | A good starting point for most this compound reductions. Ensure it is anhydrous. |
| Diethyl Ether | 2.9 | May result in slightly slower rates compared to THF for some substrates due to lower polarity. | A common and effective solvent. Ensure it is anhydrous. |
| Toluene | 2.4 | May lead to slower reaction rates compared to ethereal solvents due to its non-coordinating nature. | Can be a good choice for optimizing enantioselectivity. |
| Pentane/Hexane | 1.8 | Likely to result in the slowest reaction rates due to very low polarity and poor solvation of the reactants. | May be beneficial for achieving high enantioselectivity in some cases. |
Note: The data in this table is a qualitative representation based on general principles of solvent effects in similar reactions. The optimal solvent for a specific this compound reduction should be determined experimentally.
Experimental Protocols
General Procedure for Asymmetric Reduction of a Prochiral Ketone with this compound
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the prochiral ketone (1.0 equiv).
-
Dissolve the ketone in anhydrous solvent (e.g., THF, diethyl ether) under a nitrogen atmosphere.
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Cool the solution to the desired temperature (e.g., -25 °C) using a suitable cooling bath.
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Slowly add a solution of (-)-Dip-Cl (1.1-1.2 equiv) in the same anhydrous solvent to the stirred ketone solution via a syringe or dropping funnel over a period of 15-30 minutes.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., methanol, followed by aqueous NaOH or diethanolamine).
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Allow the mixture to warm to room temperature and stir for an additional 30-60 minutes.
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Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.
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Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Protocol for Monitoring Reaction Kinetics using GC-MS
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Set up the reaction as described in the general procedure in a reaction vessel that allows for periodic sampling (e.g., a flask with a septum).
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At regular time intervals (e.g., every 15 or 30 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a pre-chilled syringe.
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Immediately quench the aliquot in a vial containing a known amount of an internal standard (e.g., a stable hydrocarbon like dodecane) dissolved in a suitable solvent (e.g., diethyl ether) and a quenching agent (e.g., a drop of methanol).
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Analyze the quenched sample by GC-MS.
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Create a calibration curve for the starting material and the product against the internal standard to determine their concentrations at each time point.
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Plot the concentration of the starting material or product versus time to determine the reaction rate.
Visualizations
Caption: Logical relationship of solvent properties influencing this compound reduction outcomes.
Caption: Experimental workflow for this compound mediated asymmetric ketone reduction.
References
Dip-Cl reagent stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and troubleshooting of Dip-Cl (B-Chlorodiisopinocampheylborane) reagent.
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for this compound reagent?
For optimal stability, this compound reagent, especially in solution (e.g., in heptane), should be stored at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). The solid form of this compound is hygroscopic and inherently unstable, and it is also recommended to be stored at low temperatures.
2. How stable is the this compound reagent?
This compound is sensitive to both air and moisture. The solid reagent can degrade over time by eliminating pinene, which results in the formation of undefined boron species and a reduction in the reagent's quality[1]. For solutions, prolonged storage, even at -20°C, can lead to a decrease in efficacy. It is advisable to use the reagent as fresh as possible or to perform a quality control check if it has been stored for an extended period.
3. Can the stability of this compound be enhanced?
Yes, the stability of this compound can be significantly improved by forming a complex with 8-hydroxyquinoline. This complex has been shown to be stable in the presence of air and moisture, making it easier to handle and store[2].
4. What are the signs of this compound reagent degradation?
A noticeable decrease in the enantiomeric excess (ee) or the overall yield of your reaction compared to previously successful experiments or literature values can be an indicator of reagent degradation. Visually, any change in the appearance of the solution, such as precipitation or discoloration, may also suggest degradation. On storage, solid this compound can eliminate pinene[1].
5. Is there a difference in stability between the (+) and (-) enantiomers of this compound?
The inherent chemical stability of the (+) and (-) enantiomers of this compound is identical. However, the preparation and handling of either enantiomer will affect its quality and stability.
Troubleshooting Guide
Low yields or inconsistent results in reactions involving this compound can often be traced back to the quality of the reagent or the reaction conditions. This guide addresses common issues and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no conversion | Degraded this compound reagent. | - Use a fresh batch of this compound reagent. - If using an older batch, perform a quality control test on a small scale with a reliable substrate. - Consider preparing the air- and moisture-stable 8-hydroxyquinoline complex of this compound[2]. |
| Presence of moisture or air in the reaction. | - Ensure all glassware is rigorously dried (flame-dried or oven-dried). - Use anhydrous solvents. - Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the setup and reaction. | |
| Low enantioselectivity (ee) | Impure or degraded this compound reagent. | - The stereoisomeric purity of this compound can be affected by the temperature at which it is prepared. Higher preparation temperatures can lead to higher levels of asymmetric induction[2][3]. - Use a fresh bottle of reagent or one that has been properly stored. - For quality control, the stereoisomers can be quantified by chiral HPLC after complexation with 8-hydroxyquinoline[2]. |
| Incorrect reaction temperature. | - Optimize the reaction temperature. Asymmetric reductions with this compound are often performed at low temperatures (e.g., -25 °C to -78 °C). | |
| Inconsistent results between batches | Variation in the quality of the this compound reagent. | - The quality of commercially available this compound can vary. It is advisable to test each new batch on a small scale before use in a large-scale reaction. - On storage, solid (+)-DIP-Cl can eliminate pinene, which reduces its quality and produces undefined boron species[1]. |
| Subtle changes in experimental setup or procedure. | - Standardize the experimental protocol, including solvent purification, reagent addition rate, and work-up procedure. |
Experimental Protocols
Protocol for Quality Control of this compound Reagent
This protocol provides a general method to assess the activity of a this compound reagent batch before its use in a critical reaction.
Objective: To determine the relative activity and enantioselectivity of a this compound batch using a standard prochiral ketone.
Materials:
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This compound reagent (the batch to be tested)
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Anhydrous solvent (e.g., THF or diethyl ether)
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A standard prochiral ketone (e.g., acetophenone)
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Inert gas supply (argon or nitrogen)
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Dry glassware
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Standard work-up reagents (e.g., methanol, hydrogen peroxide, sodium hydroxide)
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Analytical equipment for determining yield and enantiomeric excess (e.g., GC, HPLC with a chiral column)
Procedure:
-
Set up a flame-dried or oven-dried reaction flask equipped with a magnetic stir bar under a positive pressure of inert gas.
-
Add the standard prochiral ketone to the flask, followed by the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., -25 °C).
-
In a separate dry flask under an inert atmosphere, prepare a solution of the this compound reagent in the same anhydrous solvent.
-
Slowly add the this compound solution to the ketone solution.
-
Stir the reaction mixture at the specified temperature and monitor the reaction progress by TLC or GC.
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Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., methanol).
-
Perform an oxidative work-up to cleave the boron-oxygen bond.
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Extract the product and purify if necessary.
-
Analyze the yield and enantiomeric excess of the resulting chiral alcohol.
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Compare the results with expected values from reliable literature or previous experiments with a trusted batch of reagent.
Visualizations
Logical Workflow for Troubleshooting this compound Reactions
Caption: A flowchart for troubleshooting common issues in this compound mediated reactions.
Signaling Pathway of this compound Degradation
Caption: The degradation pathway of solid this compound in the presence of moisture and air.
References
Technical Support Center: Troubleshooting Byproduct Formation in Dip-Cl Reactions
Welcome to the technical support center for Dip-Cl reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize byproduct formation in experiments utilizing Diisopinocampheylchloroborane (this compound).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and offers practical guidance on issues that may arise during this compound mediated reactions, particularly aldol additions and ketone reductions.
Issue 1: Low Diastereoselectivity or Formation of Epimers in Aldol Reactions
Q: I am observing a mixture of diastereomers (e.g., syn and anti aldol products) or epimers of my desired product. What are the likely causes and how can I improve the diastereoselectivity?
A: The formation of undesired diastereomers or epimers in this compound mediated aldol reactions is a common issue that can often be traced back to the reaction conditions and the stability of the enolate intermediate.
Root Causes and Solutions:
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Epimerization: The primary cause of loss of stereoselectivity is often epimerization at the α-carbon of the carbonyl compound. This occurs through the formation of a planar enolate intermediate, which can be protonated from either face, leading to a mixture of epimers.[1][2][3]
-
Troubleshooting Steps:
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Temperature Control: Low temperatures are crucial for minimizing epimerization. Running the reaction at temperatures such as -78 °C can help to lock in the desired kinetic product before equilibration can occur.
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Base Selection: The choice of base for enolate formation can influence the stereochemical outcome. Non-coordinating, sterically hindered bases are often preferred to promote kinetic control.
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Reaction Time: Prolonged reaction times, especially at higher temperatures, can lead to equilibration and a loss of diastereoselectivity. It is advisable to monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Solvent Choice: The polarity and coordinating ability of the solvent can affect the geometry of the transition state and, consequently, the diastereoselectivity. Ethereal solvents like diethyl ether are commonly used.
-
Experimental Protocol to Minimize Epimerization:
A general procedure for a highly diastereoselective boron-mediated aldol reaction involves the "soft enolization" technique.
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Pre-cool: Cool a solution of the ketone in an appropriate solvent (e.g., diethyl ether) to -78 °C under an inert atmosphere (e.g., argon).
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Lewis Acid Addition: Add the this compound reagent to the cooled solution. The Lewis acidic boron coordinates to the carbonyl oxygen, increasing the acidity of the α-protons.
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Base Addition: Slowly add a nejat base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the mixture. The choice of base can influence the enolate geometry.
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Enolate Formation: Allow the mixture to stir at low temperature to ensure complete formation of the boron enolate.
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Aldehyde Addition: Add the aldehyde dropwise to the enolate solution at -78 °C.
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Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or another suitable method.
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Workup: Quench the reaction with a suitable reagent (e.g., a buffered aqueous solution) and proceed with an oxidative workup (e.g., using hydrogen peroxide) to cleave the boron-oxygen bonds.[5]
Issue 2: Formation of Pinene and Other Reagent-Related Byproducts
Q: My reaction mixture contains significant amounts of α-pinene and other unidentified byproducts that are not related to my starting materials. What is the source of these impurities and how can I avoid them?
A: The presence of α-pinene and other related byproducts is typically due to the decomposition of the this compound reagent. The quality and handling of this compound are critical for a successful reaction.
Root Causes and Solutions:
-
Reagent Quality: this compound is sensitive to moisture and can be unstable upon storage, leading to the elimination of α-pinene and the formation of various boron-containing species. Using freshly prepared or high-quality commercial this compound is essential.
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Handling: Exposure of this compound to air and moisture will accelerate its decomposition. It should be handled under an inert atmosphere at all times.
Troubleshooting Steps:
-
Use High-Quality Reagent: Whenever possible, use a freshly opened bottle of this compound or a recently prepared solution.
-
Inert Atmosphere: Ensure that all glassware is thoroughly dried and that the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen.
-
Proper Storage: Store this compound in a cool, dry place, tightly sealed to prevent exposure to the atmosphere.
Experimental Protocol for Minimizing Reagent Decomposition:
-
Glassware Preparation: Dry all glassware in an oven at >100 °C for several hours and allow to cool under a stream of inert gas.
-
Reagent Transfer: Transfer this compound using syringe or cannula techniques under an inert atmosphere.
-
In Situ Preparation: For critical applications, consider the in situ preparation of this compound to ensure maximum reactivity and minimal impurities.
Issue 3: Low Reaction Yield and Complex Product Mixtures
Q: I am experiencing low yields and my crude product is a complex mixture that is difficult to purify. What are the potential reasons and how can I improve the outcome?
A: Low yields and complex product mixtures in this compound reactions can stem from a variety of factors, including incomplete reaction, competing side reactions, and challenging purification.
Root Causes and Solutions:
-
Incomplete Reaction: Insufficient reaction time or temperature may lead to incomplete conversion of the starting materials.
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Stoichiometry: Incorrect stoichiometry of the reactants or the base can lead to the formation of byproducts.
-
Workup and Purification: The workup procedure is critical for removing boron-containing byproducts. Standard oxidative workup conditions are often necessary. Purification can be challenging due to the similar polarities of the desired product and some byproducts.
Troubleshooting Steps:
-
Reaction Monitoring: Carefully monitor the reaction progress to determine the optimal reaction time.
-
Optimize Stoichiometry: Experiment with slight variations in the stoichiometry of the reagents to find the optimal ratio for your specific substrates.
-
Effective Workup: An oxidative workup using buffered hydrogen peroxide is often effective at converting boron byproducts into more easily separable boronic acids and alcohols.
-
Chromatography: Column chromatography is typically required for purification. Careful selection of the stationary and mobile phases is crucial for achieving good separation.
General Workup and Purification Protocol:
-
Quenching: After the reaction is complete, cool the reaction mixture and quench it by the slow addition of a suitable reagent (e.g., methanol, followed by a saturated aqueous solution of ammonium chloride).
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Oxidative Cleavage: Add a buffered solution (e.g., phosphate buffer, pH 7) and then slowly add hydrogen peroxide (30% aqueous solution) while maintaining a low temperature. This step is exothermic and should be performed with caution.
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Extraction: After stirring for a period to ensure complete cleavage of the boron complexes, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Washing: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Data Summary
While specific quantitative data for byproduct formation is highly substrate-dependent, the following table summarizes the general effect of key parameters on the outcome of this compound mediated aldol reactions.
| Parameter | Effect on Diastereoselectivity | Effect on Byproduct Formation | General Recommendation |
| Temperature | Lower temperature generally increases diastereoselectivity. | Lower temperature can reduce the rate of decomposition of the this compound reagent. | Perform the reaction at low temperatures (e.g., -78 °C). |
| Base | The steric bulk of the base can influence the geometry of the enolate and thus the diastereoselectivity. | A less nucleophilic base is preferred to avoid side reactions with the carbonyl compounds. | Use a hindered, non-nucleophilic base like triethylamine or diisopropylethylamine. |
| Solvent | Solvent polarity and coordinating ability can affect the transition state geometry. | Ethereal solvents are generally good choices. | Use solvents like diethyl ether or tetrahydrofuran. |
| Reagent Quality | Poor quality reagent leads to lower yields and unpredictable stereochemical outcomes. | Decomposed reagent is a primary source of pinene and other boron-containing impurities. | Use fresh, high-quality this compound and handle it under an inert atmosphere. |
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: General Mechanism of a Boron-Mediated Aldol Reaction
References
Technical Support Center: Optimizing Dip-Cl Reductions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction times for Diisopinocampheylchloroborane (Dip-Cl) reductions.
Frequently Asked Questions (FAQs)
Q1: My this compound reduction is very slow. What are the primary factors I should investigate to increase the reaction rate?
A1: Several factors can influence the rate of a this compound reduction. The primary parameters to investigate are:
-
Temperature: Increasing the reaction temperature generally accelerates the reaction. However, be aware that this can sometimes impact enantioselectivity. A systematic study of temperature effects is recommended.[1][2]
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Solvent: The choice of solvent can have a significant effect on reaction rates. Solvents that can stabilize charged intermediates in the transition state may accelerate the reaction.[3][4] Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are commonly used.
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Concentration: Reaction kinetics are dependent on the concentration of your reactants. Ensure you are using appropriate concentrations as specified in established protocols. Running the reaction under neat conditions (without solvent) has been shown to be effective for certain substrates.[5]
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Substrate Steric Hindrance: Bulky substituents on the ketone substrate can sterically hinder the approach of the this compound reagent, slowing down the reduction.[6] If you are working with a sterically demanding substrate, longer reaction times may be necessary.
-
Purity of this compound Reagent: The purity and stereoisomeric composition of the this compound reagent can affect reaction rates. This compound prepared at higher temperatures may lead to slightly faster reactions.[5]
Q2: How does the temperature of this compound reagent preparation affect the subsequent reduction reaction time?
A2: The temperature at which this compound is prepared influences the distribution of its stereoisomers.[5] Preparation at higher temperatures (e.g., 0°C to 20°C) can lead to a higher proportion of the homochiral isomers.[5] This can result in a modest increase in the rate of the subsequent reduction reaction.[5]
Q3: Can additives be used to accelerate this compound reductions?
A3: Yes, for certain substrates, the addition of a catalytic amount of a protic acid, such as hydrogen chloride (HCl) or methanesulfonic acid (MeSO₃H), has been shown to enhance the rate of reduction. This is particularly effective for intramolecular reductions of specific amino ketones.
Q4: I am observing low enantioselectivity along with a slow reaction. Are these issues related?
A4: A slow reaction and low enantioselectivity can sometimes be linked. Close competition between diastereomeric transition states can lead to both a sluggish reaction and a decrease in the enantiomeric excess (ee) of the product.[7] Optimizing reaction parameters like temperature and solvent can often improve both the rate and the selectivity. For some reactions, prolonging the reaction time can improve conversion and enantiomeric excess up to a certain point, after which a decrease in ee may be observed.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction is sluggish or stalls before completion. | 1. Low Reaction Temperature: The activation energy for the reduction is not being sufficiently overcome. 2. Steric Hindrance: The substrate is sterically bulky, slowing the approach of the reagent. 3. Inappropriate Solvent: The solvent may not be optimal for the reaction. 4. Reagent Decomposition: The this compound reagent may have degraded due to exposure to moisture or air. | 1. Increase Temperature: Gradually increase the reaction temperature in increments (e.g., from -25°C to 0°C or room temperature) and monitor the progress.[2] 2. Prolong Reaction Time: For sterically hindered substrates, simply extending the reaction time may be necessary.[6] 3. Solvent Screening: If possible, screen a variety of aprotic solvents (e.g., THF, diethyl ether, pentane). 4. Use Fresh Reagent: Ensure the this compound solution is fresh and has been handled under inert conditions. |
| Inconsistent reaction times between batches. | 1. Variability in Reagent Quality: The purity or concentration of the this compound reagent may differ between batches. 2. Trace Amounts of Water: Moisture can react with and deactivate the this compound reagent. | 1. Standardize Reagent: Use a this compound solution from a reliable commercial source or carefully standardize your in-house preparation. 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction is fast but yields are low. | 1. Side Reactions: The substrate or product may be undergoing side reactions under the reaction conditions. 2. Workup Issues: The desired product may be lost or decomposed during the workup procedure. | 1. Lower Temperature: Running the reaction at a lower temperature may suppress side reactions. 2. Optimize Workup: Ensure the workup protocol (e.g., quenching with diethanolamine) is appropriate for your specific product and is performed carefully. |
Data on Reaction Time for this compound Reductions
The following table summarizes the effect of substrate structure on the reaction time for the reduction of various ketones with (-)-Dip-Chloride.
| Ketone Substrate | Reaction Temperature (°C) | Reaction Time | Enantiomeric Excess (ee) (%) |
| 1,1,1-Trifluoro-4-phenyl-3-butyn-2-one | -25 | 0.25 - 2 h | 98 |
| 1,1,1,2,2-Pentafluoro-5-phenyl-4-pentyn-3-one | -25 | 0.25 - 2 h | 96 |
| 4,4,5,5,6,6,6-Heptafluoro-1-phenyl-1-hexyn-3-one | -25 | 0.25 - 2 h | 94 |
| 2,2,2-Trifluoroacetophenone | Room Temperature | 1 - 3 d | 90 |
| Trifluoroacetyl-1-naphthalene | Room Temperature | 1 - 3 d | 78 |
| Trifluoroacetyl-2-naphthalene | Room Temperature | 1 - 3 d | 91 |
| 1,1,1-Trifluoroacetone | Not specified | 4 - 8 h | 89 |
| Cyclohexyl trifluoromethyl ketone | Room Temperature | 12 h | 87 |
| Methyl 2-acetylbenzoate | -25 | Not specified (Implied to be complete) | 97 |
Data compiled from a review on (-)-Diisopinocampheyl Chloroborane.[5]
Experimental Protocols
General Protocol for the Asymmetric Reduction of a Prochiral Ketone with (-)-Dip-Chloride
Materials:
-
Prochiral ketone
-
(-)-Diisopinocampheylchloroborane ((-)-Dip-Chloride™) solution (e.g., in heptane or THF)[9]
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Diethanolamine
-
Pentane
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line with bubbler)
-
Syringes and needles
-
Cooling bath (e.g., dry ice/acetone or ice/water)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Under an inert atmosphere, add the prochiral ketone to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the ketone in a minimal amount of anhydrous diethyl ether or THF.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -25°C).
-
Addition of this compound: Slowly add a solution of (-)-Dip-Chloride (typically 1.1 to 1.5 equivalents) to the stirred ketone solution via syringe.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench the excess reagent by the slow addition of diethanolamine. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Extraction: Add pentane to the mixture and stir for an additional 15 minutes. Filter the resulting precipitate and wash it with fresh pentane.
-
Isolation: Combine the filtrate and washings. Wash the organic layer with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by flash column chromatography or distillation if necessary.
Visualizations
Caption: A flowchart of the experimental procedure for a typical this compound reduction.
Caption: A simplified representation of the this compound reduction of a ketone.
References
- 1. How Temperature Affects the Selectivity of the Electrochemical CO2 Reduction on Copper - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solvent effects - Wikipedia [en.wikipedia.org]
- 4. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Experimental transition state for the B-chlorodiisopinocampheylborane (this compound) reduction - Lookchem [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. (-)-DIP-Chloride 50-65wt. heptane 85116-37-6 [sigmaaldrich.com]
Technical Support Center: Handling Moisture-Sensitive Dip-Cl Reagent
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This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with moisture-sensitive Diisopropylchlorophosphine (Dip-Cl) reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so sensitive to moisture?
A1: this compound, or Chlorodiisopropylphosphine, is an organophosphorus compound with the chemical formula [(CH₃)₂CH]₂PCl.[1] It is a colorless liquid that is highly reactive with water and oxygen.[1] Its sensitivity stems from the phosphorus-chlorine bond, which is susceptible to hydrolysis. When exposed to moisture, this compound reacts to form diisopropylphosphine oxide and hydrochloric acid.[1] This degradation not only consumes the reagent but the byproducts can also interfere with your desired reaction.
Q2: How should I properly store this compound?
A2: Proper storage is critical to maintaining the integrity of this compound. It should be stored in a refrigerator under an inert atmosphere (e.g., nitrogen or argon).[2] The container must be tightly sealed to prevent the ingress of moisture and air. Many suppliers provide this compound in specialized containers with septa to allow for the removal of the reagent via syringe without exposing the bulk material to the atmosphere.
Q3: My reaction with this compound failed. What are the common causes?
A3: Reaction failure with this compound can often be attributed to reagent degradation due to improper handling or storage. Other common causes include:
-
Use of wet solvents or reagents: Even trace amounts of water can quench the this compound. Ensure all solvents and other reactants are rigorously dried before use.
-
Atmospheric exposure: Performing the reaction open to the air will introduce moisture and oxygen, leading to reagent decomposition.
-
Incorrect stoichiometry: Inaccurate measurement of this compound or other reactants can lead to incomplete conversion or side reactions.
-
Low-quality reagent: If the this compound has degraded during storage, it will not be effective in the reaction.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no product yield | Reagent degradation due to moisture exposure. | Use fresh this compound from an unopened bottle. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.[3] |
| Incomplete reaction. | Monitor the reaction progress using an appropriate analytical technique (e.g., ³¹P NMR). Consider increasing the reaction time or temperature if necessary. | |
| Side reactions. | Purify the starting materials to remove any impurities that may be interfering with the reaction. Adjust the reaction conditions (e.g., temperature, solvent) to favor the desired product. | |
| Formation of unexpected byproducts | Presence of diisopropylphosphine oxide. | This indicates that the this compound has been exposed to moisture. Improve your inert atmosphere techniques (e.g., use a glovebox or Schlenk line).[3][4] |
| Overalkylation in Grignard reactions. | When synthesizing this compound using a Grignard reagent, overalkylation can occur, forming the tertiary phosphine.[5] Carefully control the stoichiometry and reaction temperature.[5][6] | |
| Difficulty in handling and transferring the reagent | Viscosity or solidification at low temperatures. | Allow the reagent to warm to room temperature under an inert atmosphere before attempting to transfer it. |
| Clogged syringe needle. | Ensure the needle is dry and free of any residue before use. If a clog occurs, carefully and safely clean the needle or use a new, dry needle. |
Experimental Protocols
General Handling of this compound using a Schlenk Line
This protocol outlines the basic steps for safely handling this compound using standard Schlenk line techniques to maintain an inert atmosphere.
Materials:
-
This compound reagent in a septum-sealed bottle
-
Oven-dried glassware (e.g., reaction flask, dropping funnel)
-
Dry, degassed solvent
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Dry syringes and needles
Procedure:
-
Assemble the oven-dried glassware and connect it to the Schlenk line.
-
Purge the glassware with inert gas by applying vacuum and refilling with the inert gas three times.[3]
-
Add the dry, degassed solvent to the reaction flask via a cannula or syringe.
-
Using a dry syringe, carefully withdraw the desired amount of this compound from the septum-sealed bottle. It is good practice to first draw inert gas into the syringe to equalize the pressure before drawing up the liquid.
-
Slowly add the this compound to the reaction flask, typically dropwise if the reaction is exothermic.
-
Maintain a positive pressure of inert gas throughout the reaction.
Quenching of this compound Reactions
Caution: Quenching of reactive organophosphorus compounds can be exothermic. Perform the quench slowly and with appropriate cooling.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a quenching agent. For unreacted this compound, a protic solvent like isopropanol can be used to react with the P-Cl bond.[7]
-
Once the initial reaction has subsided, water can be cautiously added to hydrolyze any remaining reactive species.[7]
-
The quenched mixture can then be worked up as required by the specific experimental procedure.
Visual Guides
Caption: A typical workflow for experiments involving this compound.
Caption: A decision tree for troubleshooting failed this compound reactions.
References
- 1. Chlorodiisopropylphosphine - Wikipedia [en.wikipedia.org]
- 2. Chlorodiisopropylphosphine | 40244-90-4 [chemicalbook.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN1724548A - The synthetic method of diisopropyl phosphine chloride - Google Patents [patents.google.com]
- 7. kgroup.du.edu [kgroup.du.edu]
Technical Support Center: Purification of Chiral Alcohols after Dip-Cl Reduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of chiral alcohols following asymmetric reduction of ketones using Diisopinocampheylchloroborane (Dip-Cl).
Troubleshooting Guides
This section addresses common issues encountered during the workup and purification process.
| Problem | Possible Cause | Suggested Solution |
| Milky/Cloudy Aqueous Layer After Workup | Incomplete hydrolysis of boronate esters. | - Stir the biphasic mixture for a longer period (1-2 hours) at room temperature. - Gently warm the mixture to 30-40°C to facilitate hydrolysis. - Add a small amount of a co-solvent like THF to improve solubility. |
| Low Yield of Chiral Alcohol | - Incomplete reduction. - Product loss during extraction. - Decomposition of the product. | - Monitor the reaction progress by TLC or GC to ensure complete consumption of the starting ketone. - Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). - Avoid strongly acidic or basic conditions during workup if the product is sensitive. |
| Difficulty Separating Chiral Alcohol from Isopinocampheol by Column Chromatography | Similar polarities of the desired product and the byproduct. | - Use a less polar solvent system (e.g., hexane/ethyl acetate with a lower percentage of ethyl acetate). - Employ a gradient elution, starting with a low polarity mobile phase. - Consider using a different stationary phase, such as alumina. - If co-elution persists, consider derivatization of the alcohol to change its polarity, followed by deprotection after separation. |
| Presence of Boron-Containing Impurities in the Final Product | Inefficient removal during the diethanolamine workup. | - Ensure an adequate excess of diethanolamine is used. - Increase the stirring time after the addition of diethanolamine. - Perform an additional aqueous wash of the organic layer with dilute HCl followed by brine. |
| Racemization of the Chiral Alcohol | Exposure to harsh acidic or basic conditions, or high temperatures. | - Maintain a neutral or slightly acidic pH during workup and purification. - Avoid excessive heat during solvent evaporation. - Use milder purification techniques like flash chromatography at room temperature. |
Frequently Asked Questions (FAQs)
Workup
-
Q1: What is the purpose of the diethanolamine (DEA) workup? A1: The diethanolamine workup is a standard procedure used to quench the this compound reduction and facilitate the removal of boron-containing byproducts.[1] Diethanolamine is a bidentate ligand that chelates with the boron atom, forming a stable complex that is soluble in the aqueous phase and can be easily separated from the desired chiral alcohol in the organic phase.
-
Q2: Can I use a different amine for the workup? A2: While other aminoalcohols can be used, diethanolamine is widely employed due to its efficiency in forming a stable, water-soluble boron complex. Using other amines may result in incomplete removal of boron byproducts.
Purification
-
Q3: My chiral alcohol and the isopinocampheol byproduct have very similar Rf values on TLC. How can I improve their separation by column chromatography? A3: Separating compounds with similar polarities can be challenging. Here are a few strategies:
-
Optimize the Mobile Phase: Use a less polar solvent system. For example, if you are using 20% ethyl acetate in hexane, try reducing it to 10% or 5%. A shallower solvent gradient can also improve resolution.
-
Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different adsorbent like alumina, which can offer different selectivity.
-
Increase Column Length and Reduce Particle Size: A longer column and a stationary phase with a smaller particle size can increase the number of theoretical plates and improve separation.
-
-
Q4: Is crystallization a viable method for purifying my chiral alcohol? A4: Yes, crystallization can be a highly effective method for both purification and enantiomeric enrichment, especially if the desired alcohol is a solid at room temperature.[2] The success of crystallization depends on finding a suitable solvent system where the desired enantiomer has lower solubility than the minor enantiomer and impurities like isopinocampheol.
-
Q5: When should I consider using chiral HPLC or SFC for purification? A5: Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for separating enantiomers and can also be used for purification on a preparative scale. These methods are particularly useful when:
-
The enantiomeric excess (ee) of the crude product is low and needs to be enhanced.
-
Other methods like crystallization or standard chromatography have failed to provide the desired purity.
-
You need to isolate both enantiomers from a racemic mixture.
-
Data Presentation
The following table summarizes typical outcomes for the purification of a generic chiral secondary alcohol after a this compound reduction. Please note that actual results will vary depending on the specific substrate and reaction conditions.
| Purification Method | Typical Recovery Yield | Typical Final Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Flash Column Chromatography | 60-90% | >95% | - Good for removing byproduct. - Scalable. | - May not significantly improve ee. - Can be time-consuming. |
| Crystallization | 40-70% | >99% | - Can significantly increase ee. - Cost-effective on a large scale. | - Lower recovery. - Requires the product to be a solid. - Finding a suitable solvent can be challenging. |
| Preparative Chiral HPLC/SFC | 50-80% | >99% | - High-resolution separation. - Can significantly increase ee. | - Expensive. - Limited scalability. - Requires specialized equipment. |
Experimental Protocols
General this compound Reduction and Diethanolamine Workup
This protocol is a general guideline and may need to be optimized for specific substrates.
-
Reaction Setup: In a flame-dried, argon-purged flask, dissolve the ketone (1.0 eq.) in an anhydrous solvent (e.g., THF, diethyl ether) and cool to the desired temperature (typically -25 °C to -78 °C).
-
Addition of this compound: Slowly add a solution of (-)-Dip-Chloride (1.1-1.5 eq.) in the same anhydrous solvent to the ketone solution.
-
Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor its progress by TLC or GC until the starting material is consumed.
-
Quenching: Quench the reaction by the slow addition of diethanolamine (3.0 eq.) at the reaction temperature.
-
Warm to Room Temperature: Allow the mixture to warm to room temperature and stir for at least 1 hour. A white precipitate of the diethanolamine-boron complex should form.
-
Extraction: Add a suitable organic solvent (e.g., diethyl ether) and water. Separate the layers. Extract the aqueous layer 2-3 times with the organic solvent.
-
Washing: Combine the organic layers and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude chiral alcohol.
Purification by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry of the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Sample Loading: Dissolve the crude alcohol in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Purification by Crystallization
-
Solvent Selection: Screen for a suitable solvent or solvent mixture in which the chiral alcohol has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Cooling: Slowly cool the solution to room temperature, then further cool in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
References
Technical Support Center: The Impact of Substrate Purity on Dip-Cl Reaction Outcomes
Welcome to the technical support center for Dip-Cl reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the critical role of substrate purity in achieving successful and reproducible outcomes in asymmetric synthesis involving Diisopinocampheylchloroborane (this compound).
Frequently Asked Questions (FAQs)
Q1: My this compound reaction is giving low enantioselectivity (ee). What are the potential causes related to my substrate?
A1: Low enantioselectivity in this compound reactions can often be traced back to the purity of your aldehyde or ketone substrate. Key factors to consider include:
-
Presence of Water: this compound is highly sensitive to moisture. Water in your substrate or reaction solvent will react with the this compound reagent, leading to the formation of achiral boron species that can catalyze a non-selective background reaction, thereby reducing the overall enantioselectivity.
-
Acidic Impurities: Carboxylic acids, often present from the oxidation of aldehydes, can neutralize the amine base used for enolate formation or react with the this compound reagent itself. This interference can disrupt the formation of the desired chiral boron enolate, leading to poor stereocontrol.
-
Basic Impurities: Residual bases from previous synthetic steps can lead to premature and uncontrolled enolate formation, resulting in side reactions and reduced enantioselectivity.
-
Racemic Impurities: If your substrate contains a stereocenter, the presence of its other enantiomer can lead to the formation of diastereomeric products and complicate the analysis of enantiomeric excess.
Q2: I am observing a low and variable yield in my this compound aldol reaction. Could this be related to substrate purity?
A2: Absolutely. In addition to the factors affecting enantioselectivity, low and inconsistent yields are a common symptom of substrate impurity issues.[1]
-
Aldol Condensation Side Products: Impurities can catalyze side reactions. For instance, acidic or basic impurities can promote the self-condensation of enolizable aldehydes or ketones, consuming the starting material and reducing the yield of the desired product.[2]
-
Reagent Decomposition: As mentioned, water and other protic impurities will decompose the this compound reagent, reducing the effective concentration of the chiral Lewis acid available for the reaction.
-
Presence of Other Carbonyl Compounds: Contamination with other aldehydes or ketones can lead to a mixture of products, making the isolation of the desired compound difficult and reducing its apparent yield.
Q3: How can I assess the purity of my aldehyde or ketone substrate before using it in a this compound reaction?
A3: A thorough assessment of substrate purity is crucial. A combination of the following analytical techniques is recommended:
-
Quantitative ¹H NMR (qNMR): This is a powerful technique to not only confirm the structure of your substrate but also to quantify its purity against a certified internal standard. It can also help identify and quantify common impurities.[3][4][5]
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These chromatographic methods are excellent for detecting and quantifying non-volatile or thermally stable impurities. Chiral GC or HPLC can be used to determine the enantiomeric purity of chiral substrates.
-
Karl Fischer Titration: This is the gold standard for accurately determining the water content in your substrate and solvents.
-
Infrared (IR) Spectroscopy: The presence of a broad peak around 3200-3500 cm⁻¹ can indicate the presence of hydroxyl groups (e.g., from water or alcohol impurities), while a broad peak around 2500-3300 cm⁻¹ might suggest a carboxylic acid impurity.[6]
Q4: What are the best practices for purifying and handling substrates for this compound reactions?
A4: To ensure high purity and dryness of your substrates, follow these guidelines:
-
Distillation or Recrystallization: Purify liquid aldehydes and ketones by distillation, preferably under an inert atmosphere. Solid substrates should be recrystallized from a suitable solvent.
-
Drying: Thoroughly dry your purified substrate. Liquid substrates can be dried over molecular sieves (ensure the sieves are activated and compatible with your substrate). Solid substrates can be dried under high vacuum.
-
Inert Atmosphere: Handle and store purified and dried substrates under an inert atmosphere (e.g., argon or nitrogen) to prevent re-exposure to moisture and air.
-
Freshness: Use freshly purified substrates whenever possible. Aldehydes, in particular, are prone to oxidation over time.
Troubleshooting Guide
| Observation | Potential Cause Related to Substrate Purity | Suggested Solution |
| Low Enantiomeric Excess (ee) | Water in the substrate or reaction solvent. | Dry the substrate rigorously using an appropriate method (e.g., distillation from a drying agent, drying over activated molecular sieves). Use freshly distilled, anhydrous solvents for the reaction. |
| Acidic impurities (e.g., carboxylic acids from aldehyde oxidation). | Purify the aldehyde by distillation or by washing with a mild basic solution (e.g., saturated NaHCO₃), followed by drying and distillation. | |
| Basic impurities in the ketone substrate. | Purify the ketone by distillation. If the impurity is a non-volatile base, an acidic wash followed by drying and distillation may be necessary. | |
| Low or Inconsistent Reaction Yield | Decomposition of the this compound reagent by protic impurities. | Ensure the substrate and all reaction components are scrupulously dry. Perform a Karl Fischer titration to quantify water content. |
| Self-condensation of the aldehyde or ketone substrate. | Purify the substrate to remove any acidic or basic impurities that may catalyze this side reaction. | |
| Presence of other reactive carbonyl impurities. | Purify the substrate by distillation or chromatography to remove contaminants. | |
| Formation of Unexpected Side Products | Isomerization of the product or starting material. | This can be influenced by the quality of the this compound reagent itself, which can contain undefined boron species if not pure.[1] Ensure you are using high-quality this compound. |
| Reaction with impurities in the substrate. | Analyze the substrate by NMR and GC/MS to identify potential reactive impurities and purify accordingly. |
Quantitative Data Summary
While specific quantitative data for the impact of substrate purity on the this compound reaction is not extensively published, the following table provides an illustrative summary based on general principles of stereoselective synthesis and the known sensitivity of boron-based reagents. The values presented are hypothetical and intended to emphasize the importance of purity.
| Substrate | Impurity | Impurity Level (mol%) | Expected Impact on Yield | Expected Impact on Enantiomeric Excess (ee) |
| Aldehyde | Water | 0.1 | Minor Decrease | Significant Decrease |
| 1.0 | Significant Decrease | Drastic Decrease | ||
| Ketone | Carboxylic Acid | 0.5 | Moderate Decrease | Moderate Decrease |
| 2.0 | Significant Decrease | Significant Decrease | ||
| Aldehyde | Another Aldehyde | 5.0 | Formation of mixed products, lower isolated yield of desired product | Difficult to determine accurately |
Experimental Protocols
Protocol 1: Purification of a Liquid Aldehyde (e.g., Benzaldehyde)
-
Initial Wash: Place 50 mL of commercial benzaldehyde in a separatory funnel. Wash with 2 x 25 mL of 10% aqueous sodium carbonate solution to remove any benzoic acid.
-
Water Wash: Wash with 2 x 25 mL of deionized water to remove any residual base.
-
Drying: Transfer the aldehyde to a clean, dry flask and add anhydrous magnesium sulfate. Swirl and let it stand for 30 minutes.
-
Distillation: Filter the aldehyde into a distillation flask. Add a few boiling chips. Distill under reduced pressure and collect the fraction boiling at the correct temperature.
-
Storage: Store the purified aldehyde over activated 4Å molecular sieves under an argon atmosphere.
Protocol 2: Purity Assessment by Quantitative ¹H NMR (qNMR)
-
Sample Preparation: Accurately weigh approximately 10 mg of the purified substrate and 10 mg of a certified internal standard (e.g., 1,3,5-trimethoxybenzene) into a vial.
-
Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition: Acquire a ¹H NMR spectrum using parameters suitable for quantitative analysis (e.g., a long relaxation delay of at least 5 times the longest T₁ of the protons of interest).
-
Data Processing: Carefully integrate a well-resolved signal from the substrate and a signal from the internal standard.
-
Calculation: Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Visualizations
Caption: Workflow for substrate preparation and analysis for a this compound reaction.
Caption: Troubleshooting logic for suboptimal this compound reaction outcomes.
References
- 1. quintus.mickel.ch [quintus.mickel.ch]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Asymmetric Ketone Reduction with DIP-Cl
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using B-chlorodiisopinocampheylborane (DIP-Cl) for the asymmetric reduction of ketones.
Troubleshooting Guide
Low Enantiomeric Excess (e.e.)
Question: My reaction is showing low enantiomeric excess. What are the potential causes and how can I improve it?
Answer: Low enantiomeric excess is a common issue that can arise from several factors. Here is a systematic guide to troubleshooting and improving the stereoselectivity of your reaction:
-
Reagent Quality:
-
Purity of this compound: Ensure you are using high-purity this compound. The reagent is sensitive to moisture and can decompose, leading to reduced enantioselectivity.[1][2] It is recommended to use freshly opened reagent or reagent that has been stored under an inert atmosphere.
-
Enantiomeric Purity of the Reagent: The enantiomeric purity of the α-pinene used to prepare the this compound directly impacts the enantioselectivity of the reduction.[3] Using this compound derived from α-pinene with low enantiomeric purity can lead to a significant decrease in the e.e. of the product.
-
-
Reaction Conditions:
-
Temperature: Temperature plays a crucial role in the enantioselectivity of this compound reductions.[4][5] Lowering the reaction temperature, typically to -25°C or even -78°C, can significantly enhance the enantiomeric excess by favoring the more ordered transition state.
-
Solvent: The choice of solvent can influence the reaction. Non-coordinating solvents like hexanes, toluene, or diethyl ether are generally preferred.
-
Stirring and Addition Rate: Ensure efficient stirring to maintain a homogeneous reaction mixture. Slow, dropwise addition of the ketone to the this compound solution can also be beneficial.
-
-
Substrate Structure:
-
Steric Hindrance: this compound is most effective for the reduction of ketones with significantly different steric bulk between the two substituents on the carbonyl carbon (e.g., aryl alkyl ketones).[6][7] For ketones with two sterically similar alkyl groups, the reagent may exhibit poor enantioselectivity.[3]
-
Chelating Groups: The presence of nearby functional groups that can chelate to the boron atom can alter the transition state geometry and affect the enantioselectivity.
-
Low Reaction Yield
Question: I am observing a low yield of my desired alcohol. What could be the reasons?
Answer: Low yields can be attributed to incomplete reaction, side reactions, or issues during the workup and purification. Consider the following points:
-
Incomplete Reaction:
-
Reaction Time: While many this compound reductions are relatively fast, some sterically hindered or less reactive ketones may require longer reaction times. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.[8]
-
Stoichiometry: Ensure that at least a stoichiometric amount of this compound is used. An excess of the reagent may be necessary for challenging substrates.
-
-
Side Reactions:
-
Enolization: Ketones prone to enolization may undergo side reactions. Lowering the temperature can help minimize this.
-
Over-reduction: While less common for ketones, in molecules with multiple reducible functional groups, chemoselectivity can be an issue. This compound is generally selective for ketones over many other functional groups, but this should be assessed on a case-by-case basis.
-
-
Workup Procedure:
-
Hydrolysis of Boronate Ester: The initial product of the reduction is a boronate ester, which must be hydrolyzed to yield the final alcohol. Incomplete hydrolysis will result in a lower isolated yield of the alcohol. The workup typically involves the addition of a compound like diethanolamine to break up the boronate complex.
-
Product Isolation: Ensure efficient extraction and purification methods are employed to minimize loss of the product.
-
Chemoselectivity Issues
Question: My substrate contains other reducible functional groups. Will this compound selectively reduce the ketone?
Answer: this compound exhibits good chemoselectivity for the reduction of ketones in the presence of various other functional groups. However, the outcome can be substrate-dependent.
-
α,β-Unsaturated Ketones (Enones): this compound generally favors 1,2-reduction of the carbonyl group in enones, leading to the corresponding allylic alcohol.[9] This is in contrast to some other reducing agents that may favor 1,4-conjugate addition.
-
Esters, Amides, and Carboxylic Acids: These functional groups are generally less reactive towards this compound than ketones, allowing for selective ketone reduction in their presence.
-
Aldehydes: Aldehydes are typically more reactive than ketones and will be reduced by this compound.
Frequently Asked Questions (FAQs)
1. What is the active reducing species in a this compound reduction?
The reduction occurs via a transfer hydrogenation mechanism. A hydride is transferred from the isopinocampheyl group of the this compound reagent to the carbonyl carbon of the ketone through a boat-like six-membered transition state.[7][10]
2. How should I store and handle this compound?
This compound is a moisture-sensitive and corrosive solid or solution.[1][2] It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Handle the reagent in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]
3. What is the typical workup procedure for a this compound reduction?
A common workup procedure involves the following steps:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a quenching agent, such as methanol, to destroy any excess reagent.
-
Add diethanolamine or another suitable amine to break up the boronate ester complex and precipitate the boron-containing byproducts.
-
Stir for a period to ensure complete precipitation.
-
Filter the mixture to remove the solid byproducts.
-
Extract the filtrate with an appropriate organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
4. Can I use this compound for the reduction of aliphatic ketones?
While this compound is highly effective for aryl alkyl ketones, its enantioselectivity with unhindered dialkyl ketones can be modest.[3] The selectivity improves for aliphatic ketones where there is a significant steric difference between the two alkyl groups.
5. How does the stereochemistry of the product relate to the stereochemistry of the this compound used?
The stereochemical outcome of the reduction is predictable. Using (-)-DIP-Cl (derived from (+)-α-pinene) generally affords the (S)-alcohol, while (+)-DIP-Cl (derived from (-)-α-pinene) typically yields the (R)-alcohol, assuming the larger group has higher Cahn-Ingold-Prelog priority.[7]
Experimental Protocols
General Protocol for Asymmetric Reduction of an Aryl Alkyl Ketone
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl alkyl ketone
-
(-)-DIP-Chloride (or (+)-DIP-Chloride for the opposite enantiomer)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Diethanolamine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Under a nitrogen atmosphere, charge the flask with a solution of (-)-DIP-Chloride (1.1 equivalents) in the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., -25°C) using a suitable cooling bath.
-
Dissolve the aryl alkyl ketone (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred this compound solution over 30 minutes, maintaining the internal temperature below -20°C.
-
Stir the reaction mixture at -25°C and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to 0°C and slowly add diethanolamine (3.0 equivalents).
-
Allow the mixture to warm to room temperature and stir for 3 hours.
-
Filter the resulting white precipitate and wash it with the reaction solvent.
-
Combine the filtrate and washes and remove the solvent under reduced pressure.
-
Dissolve the residue in an extraction solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Ketone Substrate | This compound Enantiomer | Temperature (°C) | Time (h) | Yield (%) | e.e. (%) | Reference |
| Acetophenone | (-)-DIP-Cl | -25 | 2 | 95 | 98 | [7] |
| 1-Tetralone | (-)-DIP-Cl | -25 | 4 | 92 | 95 | [12] |
| 2-Chloroacetophenone | (-)-DIP-Cl | -25 | 1 | 90 | 91 | [12] |
| 3-Methyl-2-butanone | (-)-DIP-Cl | 0 | 24 | 75 | 81 | [7] |
| 1,1,1-Trifluoro-2-octanone | (-)-DIP-Cl | 25 | 8 | - | 91 | [3] |
Visualizations
Caption: General experimental workflow for the asymmetric reduction of ketones using this compound.
Caption: Simplified representation of the boat-like transition state in this compound reductions.
References
- 1. researchgate.net [researchgate.net]
- 2. jsc-aviabor.com [jsc-aviabor.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Temperature Gradients on the Selectivity of the Electrocatalytic CO2 Reduction Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. uwindsor.ca [uwindsor.ca]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Stoichiometric Boron Reagents - Wordpress [reagents.acsgcipr.org]
- 11. (−)-DIP-Chloride solution SDS - Download & Subscribe for Updates [sdsmanager.com]
- 12. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols [mdpi.com]
Technical Support Center: Commercial DIP-Chloride Solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing inconsistent results with commercial DIP-Chloride (B-chlorodiisopinocampheylborane) solutions.
I. Frequently Asked Questions (FAQs)
Q1: What is DIP-Chloride and what is its primary application?
A1: DIP-Chloride (DIP-Cl) is a chiral organoborane reagent. Its primary application is in asymmetric synthesis, most notably for the enantioselective reduction of prochiral ketones to produce chiral alcohols with high purity.[1][2] It is also utilized in asymmetric aldol reactions and allylations.[1] There are two common enantiomers: (+)-DIP-Chloride, derived from (-)-α-pinene, and (-)-DIP-Chloride, derived from (+)-α-pinene.[3]
Q2: My DIP-Chloride solution is giving variable yields. What are the common causes?
A2: Inconsistent results with commercial DIP-Chloride solutions are a known issue and can stem from several factors.[4] The most common cause is the inherent instability of the reagent itself.[4] Over time, it can eliminate α-pinene, leading to the formation of undefined boron species that reduce its effectiveness.[4] The quality and purity of the commercial solution can also vary between batches and suppliers.[4]
Q3: How should I properly store and handle my commercial DIP-Chloride solution?
A3: DIP-Chloride is sensitive to moisture, air, and light.[5] It is crucial to store it in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen).[5] The container should be tightly sealed.[5] As it is a hygroscopic material, exposure to moist air will cause it to hydrolyze, releasing hydrogen chloride gas.[5]
Q4: Can I verify the quality of my commercial DIP-Chloride solution?
A4: While routine analytical methods are not always sufficient to fully assess the quality of DIP-Chloride, some techniques can be indicative.[4] Spectroscopic methods like NMR can help in assessing the purity. However, the ultimate test of its quality is often its performance in a known, reliable reaction.[4]
II. Troubleshooting Guide
This guide addresses specific issues encountered during experiments with commercial DIP-Chloride solutions.
Issue 1: Low or No Reaction Conversion
-
Possible Cause 1: Reagent Degradation.
-
Troubleshooting Step: The most likely culprit is the degradation of the DIP-Chloride solution.[4] If the solution is old or has been improperly stored, its quality may be compromised.[4] Unfortunately, there is no simple way to regenerate the reagent. The best course of action is to use a fresh bottle of the solution.
-
-
Possible Cause 2: Presence of Water.
-
Troubleshooting Step: DIP-Chloride reacts readily with water.[5] Ensure that all glassware is thoroughly dried and that all solvents and other reagents are anhydrous. Perform the reaction under a dry, inert atmosphere.
-
-
Possible Cause 3: Incorrect Stoichiometry.
-
Troubleshooting Step: The stoichiometry of the reaction is critical. For asymmetric reductions of ketones, an excess of the DIP-Chloride reagent may be required.[4] Review the literature for the specific substrate being used to determine the optimal stoichiometry.
-
Issue 2: Poor Enantioselectivity (Low %ee)
-
Possible Cause 1: Impure Reagent.
-
Troubleshooting Step: The enantiomeric purity of the DIP-Chloride directly impacts the enantioselectivity of the reaction. If the commercial solution has degraded or contains impurities, this can lead to a lower than expected enantiomeric excess (%ee). Using a fresh, high-quality solution is recommended.
-
-
Possible Cause 2: Reaction Temperature.
-
Troubleshooting Step: Asymmetric reductions with DIP-Chloride are often temperature-sensitive. Reactions are typically carried out at low temperatures (e.g., -25 °C) to maximize enantioselectivity.[1] Ensure precise temperature control throughout the reaction.
-
-
Possible Cause 3: Mismatched Stereochemistry.
-
Troubleshooting Step: In some cases, the inherent stereochemistry of the substrate may oppose the directing effect of the chiral reagent, a phenomenon known as a "mis-matched" reaction.[4] This can lead to lower yields and enantioselectivity.[4] This is a more complex issue that may require a different chiral reagent or synthetic strategy.
-
Issue 3: Formation of Unexpected Byproducts
-
Possible Cause 1: Side Reactions due to Reagent Degradation.
-
Troubleshooting Step: The undefined boron species that form upon degradation of DIP-Chloride can lead to side reactions and the formation of unexpected byproducts.[4] As with other issues, using a fresh solution is the primary remedy.
-
-
Possible Cause 2: Work-up Procedure.
III. Quantitative Data Summary
The following table summarizes key physical and chemical properties of DIP-Chloride.
| Property | Value | Source |
| Chemical Formula | C20H34BCl | [2] |
| Molecular Weight | 320.75 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 52-56 °C | |
| CAS Number | 85116-37-6 ((-)-enantiomer) | [2] |
IV. Experimental Protocols
General Protocol for Asymmetric Reduction of a Prochiral Ketone:
This is a general guideline and may need to be optimized for specific substrates.
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the prochiral ketone in an anhydrous solvent (e.g., tetrahydrofuran) in a flame-dried flask.
-
Cooling: Cool the solution to the desired temperature (typically -25 °C) using a suitable cooling bath.
-
Addition of DIP-Chloride: Slowly add a solution of (+)- or (-)-DIP-Chloride (typically 1.1 to 2.0 equivalents) to the cooled ketone solution while stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Quenching and Work-up: Once the reaction is complete, quench the reaction by the slow addition of a suitable quenching agent (e.g., methanol). The subsequent work-up procedure will depend on the nature of the product and may involve an oxidative step (e.g., with sodium perborate or hydrogen peroxide) to break down the boron complexes.
-
Purification: Purify the resulting chiral alcohol by column chromatography or another appropriate method.
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Analysis: Determine the yield and enantiomeric excess (e.g., by chiral HPLC or GC).
V. Visualizations
Caption: A troubleshooting flowchart for inconsistent results with DIP-Chloride.
Caption: A typical experimental workflow for asymmetric ketone reduction using DIP-Chloride.
References
Technical Support Center: Enhancing Enantioselectivity in Dip-Cl Reactions
Welcome to the technical support center for Diisopinocampheylchloroborane (Dip-Cl) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to achieving high enantioselectivity in the asymmetric reduction of prochiral ketones using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, or B-chlorodiisopinocampheylborane, is a chiral reducing agent used for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][2] It is particularly effective for the reduction of aryl alkyl ketones and α,β-acetylenic ketones.[1]
Q2: How does the structure of the ketone substrate affect the enantioselectivity of the this compound reduction?
A2: The steric bulk of the substituents on the ketone is a primary determinant of enantioselectivity. Generally, a larger difference in the size of the two substituents attached to the carbonyl group leads to higher enantiomeric excess (ee). For aryl alkyl ketones, the aryl group typically acts as the larger group, directing the hydride delivery to a specific face of the ketone.
Q3: Can additives be used to enhance the enantioselectivity of this compound reactions?
A3: While this compound itself often provides high enantioselectivity, the use of additives to further enhance selectivity is an area of interest. Although specific literature on additives for this compound is not abundant, related studies on borane reductions suggest that Lewis acids may play a role in improving enantioselectivity, potentially by scavenging impurities or enhancing the Lewis acidity of the boron center. Protic acids like HCl and methanesulfonic acid have been noted to enhance the rate of related intramolecular borane reductions.
Q4: What are the typical reaction conditions for a this compound reduction?
A4: this compound reductions are typically carried out in aprotic solvents such as tetrahydrofuran (THF) or diethyl ether at low temperatures, often ranging from -25 °C to room temperature. The reaction is stoichiometric, requiring at least one equivalent of the this compound reagent.
Q5: How is the this compound reagent typically prepared?
A5: this compound is synthesized from the hydroboration of either (+)- or (-)-α-pinene with a suitable borane source, followed by treatment with an HCl equivalent.[3] The enantiomer of α-pinene used determines the chirality of the resulting this compound and, consequently, the stereochemistry of the alcohol product.
Troubleshooting Guide
Issue 1: Low Enantiomeric Excess (ee%)
| Potential Cause | Troubleshooting Steps |
| Impure this compound Reagent | Ensure the this compound reagent is of high purity. Impurities, such as other borane species, can lead to non-selective reduction. Consider purifying the reagent or using a freshly prepared batch. |
| Sub-optimal Temperature | Temperature can significantly impact enantioselectivity. If the ee% is low, try running the reaction at a lower temperature. A temperature screen (e.g., 0 °C, -25 °C, -40 °C) may be necessary to find the optimal condition. |
| Inappropriate Solvent | The choice of solvent can influence the transition state of the reaction. While THF and diethyl ether are common, exploring other aprotic, non-coordinating solvents might be beneficial. |
| Moisture in the Reaction | This compound is moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| Incorrect Stoichiometry | While a slight excess of this compound is often used, a large excess might lead to side reactions or affect the workup. Ensure accurate measurement of both the substrate and the reagent. |
| Slow Addition Rate | For highly reactive ketones, a slow addition of the substrate to the this compound solution at low temperature can improve selectivity by maintaining a low concentration of the unreacted ketone. |
Issue 2: Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Decomposition of Reagent | As this compound is sensitive to air and moisture, improper handling can lead to decomposition and lower effective concentration. Handle the reagent under inert conditions. |
| Incomplete Reaction | Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC). If the reaction is stalling, consider increasing the reaction time or temperature (while being mindful of the effect on ee%). |
| Difficult Workup | The workup procedure is crucial for isolating the desired alcohol. The standard workup involves quenching with a suitable reagent (e.g., methanol) followed by treatment with an amine like diethanolamine to precipitate the boron byproducts. Inefficient removal of boron species can complicate purification and lower the isolated yield. |
Data Presentation
Table 1: Enantioselectivity of (-)-Dip-Cl Reduction for Various Ketones
| Ketone Substrate | Product Alcohol | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| Acetophenone | (S)-1-Phenylethanol | THF | -25 | 95 | 98 |
| Propiophenone | (S)-1-Phenyl-1-propanol | THF | -25 | 92 | 97 |
| 1-Naphthyl methyl ketone | (S)-1-(1-Naphthyl)ethanol | Ether | -25 | 88 | 95 |
| 2-Acetylpyridine | (S)-1-(2-Pyridyl)ethanol | THF | -25 | 90 | 96 |
| 3-Methyl-2-butanone | (S)-3-Methyl-2-butanol | Pentane | 0 | 75 | 35 |
Note: The data presented are representative values from the literature and may vary based on specific experimental conditions.
Experimental Protocols
Standard Protocol for Asymmetric Reduction of Acetophenone with (-)-Dip-Cl
-
Preparation: A 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is flame-dried and cooled to room temperature under a stream of dry nitrogen.
-
Reagent Addition: Anhydrous tetrahydrofuran (THF, 50 mL) is added to the flask, followed by (-)-Dip-Cl (1.2 equivalents). The solution is cooled to -25 °C in a cryocool or a dry ice/acetone bath.
-
Substrate Addition: Acetophenone (1.0 equivalent) dissolved in a minimal amount of anhydrous THF is added dropwise to the stirred this compound solution over 30 minutes.
-
Reaction: The reaction mixture is stirred at -25 °C for 4 hours. The progress of the reaction is monitored by TLC.
-
Workup:
-
The reaction is quenched by the slow addition of methanol (5 mL) at -25 °C.
-
The mixture is allowed to warm to room temperature.
-
Diethanolamine (2.2 equivalents) is added, and the mixture is stirred for 1 hour, during which a white precipitate of the diethanolamine-boron complex forms.
-
The precipitate is removed by filtration, and the filter cake is washed with cold pentane.
-
The combined filtrate is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude (S)-1-phenylethanol.
-
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Visualizations
References
Technical Support Center: Quenching Procedures for Dip-Cl Reactions
Welcome to the technical support center for Dip-Cl (Diisopinocampheylchloroborane) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the critical quenching and work-up stages of experiments involving this versatile chiral reducing agent. Below you will find troubleshooting guides and frequently asked questions to help you navigate common challenges and ensure successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of quenching a this compound reaction?
The primary purpose of quenching a this compound reaction is to decompose the reactive borane species remaining after the reduction of the substrate is complete. This step is crucial for stopping the reaction, preventing the formation of byproducts, and facilitating the isolation and purification of the desired chiral alcohol product. The quenching process hydrolyzes the intermediate borinate ester that is formed between the product alcohol and the diisopinocampheylboron moiety.
Q2: What are the most common quenching agents used for this compound reactions?
The most frequently cited and recommended quenching agent for this compound reactions is diethanolamine (DEA) .[1][2] It is effective in breaking down the boronate ester intermediate and facilitating the removal of boron-containing byproducts. For situations where further reduction during the quench is a concern, an acidic salt like ammonium chloride (NH₄Cl) can be used instead of protic solvents like alcohols.[3] In some cases, a simple aqueous quench with water or dilute acid may be sufficient, but this can sometimes lead to purification challenges.
Q3: How do I remove the diisopinocampheylboron byproducts after quenching?
The byproducts derived from this compound, such as isopinocampheol, can be challenging to remove due to their organic nature. Several strategies can be employed:
-
Diethanolamine Work-up: Quenching with diethanolamine forms a stable complex with the boron byproducts, which can often be removed by extraction or filtration.[1][2]
-
Saponification: If the product is an ester, saponification (hydrolysis with a base like NaOH) can convert the desired product into a water-soluble carboxylate salt. This allows for the neutral, organic-soluble boron byproducts to be easily removed by extraction with an organic solvent.[4][5][6] The product can then be recovered by acidifying the aqueous layer and extracting it.
-
Azeotropic Removal with Methanol: Boron-containing residues can sometimes be removed by repeatedly concentrating the reaction mixture from methanol. This process forms volatile trimethyl borate ((MeO)₃B), which can be removed under reduced pressure.[7]
-
Column Chromatography: Standard silica gel chromatography can be effective in separating the desired product from the boron byproducts, although the non-polar nature of the byproducts may require careful selection of the eluent system.
Q4: Can the quenching procedure affect the enantiomeric excess (ee) of my product?
While the primary determinant of the enantiomeric excess is the asymmetric reduction step itself, an improper quenching procedure could potentially compromise the final ee. For instance, if the product is susceptible to racemization under acidic or basic conditions, the choice of quenching agent and the pH of the work-up are critical.[4][5][6] It is essential to choose a quenching and work-up procedure that is compatible with the stability of the chiral product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield After Work-up | 1. Product is partially soluble in the aqueous layer. 2. The product is volatile and was lost during solvent removal. 3. The product degraded during the work-up due to incompatible pH. 4. An emulsion formed during extraction, leading to product loss in the interfacial layer. | 1. Back-extract the aqueous layer with a suitable organic solvent. 2. Use a cold trap during solvent evaporation and check the contents of the trap for your product. 3. Test the stability of your product to the acidic or basic conditions of the work-up on a small scale before proceeding with the full reaction. Consider using a milder quenching agent. 4. To break emulsions, try adding brine (saturated NaCl solution), changing the pH of the aqueous layer, or filtering the entire mixture through a pad of Celite®. |
| Persistent Boron Impurities in the Final Product | 1. Inefficient removal of diisopinocampheyl-derived byproducts. 2. Formation of a stable boronate ester of the product that is resistant to hydrolysis. | 1. Employ the diethanolamine work-up procedure. 2. Consider repeated evaporation from methanol to remove boron as trimethyl borate.[7] 3. For stubborn boronate esters, a two-step deprotection involving transesterification with diethanolamine followed by mild acidic hydrolysis can be effective.[8][9][10] |
| TLC Profile Changes After Quenching/Work-up | 1. The product is unstable to the quenching agent or the pH of the work-up. 2. An unexpected reaction occurred during the work-up. | 1. Before quenching the entire reaction, take a small aliquot and test the stability of the product with the intended quenching agent and work-up conditions.[11] 2. If the product is acid-sensitive, use a basic or neutral work-up, and vice versa. |
| Formation of an Emulsion During Extraction | 1. The presence of fine solid particles. 2. High concentration of salts or polar byproducts. | 1. Filter the mixture through Celite® before extraction. 2. Add brine to the separatory funnel to increase the ionic strength of the aqueous phase. 3. Allow the mixture to stand for an extended period. 4. Gently swirl or rock the separatory funnel instead of vigorous shaking. |
Quantitative Data
The enantioselectivity of this compound reductions is highly substrate-dependent. Below is a summary of representative data from the literature. Note that direct comparisons of different quenching methods on the same substrate are not extensively reported.
| Substrate | Product | Yield (%) | ee (%) | Quenching/Work-up | Reference |
| Methyl 2-acetylbenzoate | 3-Methylphthalide | 87 | 97 | Diethanolamine (DEA) workup | [1] |
| 4,4-Dimethyl-1-phenyl-1-pentyn-3-one | 4,4-Dimethyl-1-phenyl-1-pentyn-3-ol | - | ≥99 | - | [1] |
| 1,1,1-Trifluoro-2-octanone | (S)-1,1,1-Trifluoro-2-octanol | - | 91 | - | [1] |
| γ-Keto Butanoate Derivative | γ-Hydroxy Butanoate | 80-90 | 92 | Saponification | [4][5][6] |
Experimental Protocols
Protocol 1: General Quenching with Diethanolamine
This protocol is suitable for the work-up of asymmetric reductions of ketones where the product alcohol is stable under neutral to mildly basic conditions.
-
Reaction Completion: Monitor the reaction by thin-layer chromatography (TLC) or another appropriate analytical technique to confirm the consumption of the starting material.
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Quenching: Slowly add diethanolamine (DEA, typically 1.1 to 1.5 equivalents relative to this compound) to the stirred reaction mixture. The addition may be exothermic, so maintain the temperature at 0 °C.
-
Warming and Stirring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours to ensure complete reaction with the boron species.
-
Extraction: Dilute the mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and wash with water. If a precipitate forms, it may be the diethanolamine-boron complex, which can be removed by filtration. Separate the organic layer.
-
Aqueous Washes: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography or crystallization as required.
Protocol 2: Quenching with Saponification for Ester Products
This protocol is designed for reactions where the desired product is an ester and can be hydrolyzed to a water-soluble carboxylate salt, facilitating the removal of organic-soluble boron byproducts.
-
Reaction Completion: Ensure the reduction is complete via TLC or another analytical method.
-
Solvent Removal: If the reaction solvent is not compatible with aqueous base (e.g., THF can be problematic), remove it under reduced pressure. Redissolve the residue in a suitable solvent like diethyl ether.
-
Quenching and Saponification: Cool the solution to 0 °C and slowly add an aqueous solution of sodium hydroxide (NaOH, typically 1-2 M) in excess.
-
Stirring: Allow the mixture to warm to room temperature and stir vigorously until the saponification is complete (monitor by TLC, observing the disappearance of the product ester spot).
-
Extraction of Byproducts: Transfer the mixture to a separatory funnel. The desired carboxylate salt will be in the aqueous layer. Extract the aqueous layer several times with an organic solvent (e.g., diethyl ether) to remove the neutral pinanyl byproducts.[4][5][6]
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a strong acid (e.g., HCl, H₂SO₄) to a pH of ~2-3.
-
Product Extraction: Extract the acidified aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to isolate the carboxylic acid product.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate to yield the crude product.
Visualizations
Caption: Experimental workflow for a this compound reduction from reaction to purification.
Caption: Troubleshooting decision tree for this compound reaction work-up issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. EP0478062B1 - In-situ preparation of diisopinocampheyl chloroborane - Google Patents [patents.google.com]
- 5. EP0478062A1 - In-situ preparation of diisopinocampheyl chloroborane - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A method for the deprotection of alkylpinacolyl boronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How To [chem.rochester.edu]
Validation & Comparative
A Head-to-Head Comparison: Dip-Cl vs. CBS Reagent for Asymmetric Ketone Reduction
For researchers, scientists, and professionals in drug development, the stereoselective reduction of ketones to chiral alcohols is a critical transformation. Two prominent reagents have emerged as powerful tools for this purpose: B-chlorodiisopinocampheylborane (Dip-Cl) and the Corey-Bakshi-Shibata (CBS) catalyst. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for specific synthetic needs.
At a Glance: Key Differences
| Feature | This compound (Diisopinocampheylchloroborane) | CBS Reagent (Corey-Bakshi-Shibata) |
| Reagent Type | Stoichiometric | Catalytic |
| Chiral Source | Derived from α-pinene[1] | Typically derived from proline[2] |
| Generality | Excellent for aryl alkyl and hindered ketones | Broad substrate scope, including aryl alkyl, dialkyl, and α,β-unsaturated ketones[2] |
| Mechanism | Involves a six-membered boat-like transition state[1] | Dual activation mechanism via an oxazaborolidine-borane complex[2] |
| Work-up | Typically requires decomposition of the borane complex | Generally straightforward |
| Atom Economy | Lower due to stoichiometric nature | Higher due to catalytic nature |
Performance Data: A Quantitative Comparison
The following tables summarize the performance of this compound and the CBS reagent in the asymmetric reduction of various ketone substrates. It is important to note that reaction conditions may vary between studies, which can influence yield and enantioselectivity.
Aryl Alkyl Ketones
| Substrate | Reagent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Acetophenone | (-)-Dip-Cl | 98 | 98 (R) | [1] |
| Acetophenone | (R)-CBS | 97 | 96 (R) | [3] |
| 1-Indanone | (-)-Dip-Cl | 95 | 95 (S) | [1] |
| 1-Indanone | (R)-CBS | 95 | 98 (R) | [3] |
| α-Tetralone | (-)-Dip-Cl | 92 | 92 (S) | [1] |
| α-Tetralone | (R)-CBS | 90 | 85 (R) | [4] |
Aliphatic Ketones
| Substrate | Reagent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 3-Methyl-2-butanone | (-)-Dip-Cl | - | 66 | [1] |
| 3-Methyl-2-butanone | (R)-CBS | 90 | 89 (R) | [4] |
| Benzylacetone | (-)-Dip-Cl | - | - | - |
| Benzylacetone | (R)-CBS | 88 | 69 (R) | [4] |
Data for this compound with some aliphatic ketones is less readily available, reflecting its primary application for aryl alkyl ketones.
Reaction Mechanisms and Stereochemical Models
The stereochemical outcome of the reduction is dictated by the distinct mechanisms of the two reagents.
This compound Reduction Mechanism
The reduction with this compound is believed to proceed through a six-membered, boat-like transition state. The steric bulk of the isopinocampheyl groups directs the hydride transfer from the β-face of the boron reagent to one of the prochiral faces of the ketone. The ketone coordinates to the Lewis acidic boron, and the hydride is delivered from the borane ligand.
Caption: Proposed boat-like transition state for the this compound reduction of a ketone.
CBS Reduction Mechanism
The CBS reduction operates through a catalytic cycle involving a chiral oxazaborolidine. The catalyst forms a complex with borane, which then coordinates to the ketone. This dual activation, where the Lewis acidic boron of the catalyst activates the ketone and the Lewis basic nitrogen activates the borane, facilitates a highly organized, face-selective hydride transfer via a six-membered ring transition state.
Caption: Catalytic cycle of the CBS reduction of a ketone.
Experimental Protocols
Asymmetric Reduction of Acetophenone with (-)-Dip-Cl
Materials:
-
(-)-B-chlorodiisopinocampheylborane ((-)-Dip-Cl)
-
Acetophenone
-
Anhydrous diethyl ether or THF
-
Diethanolamine
-
Standard glassware for anhydrous reactions
Procedure:
-
A solution of (-)-Dip-Cl (1.1 equivalents) in anhydrous diethyl ether is cooled to -25 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of acetophenone (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the cooled this compound solution over 10-15 minutes.
-
The reaction mixture is stirred at -25 °C for the time determined by TLC or GC analysis to indicate completion (typically 1-4 hours).
-
The reaction is quenched by the slow addition of diethanolamine to precipitate the boron by-products.
-
The mixture is stirred for an additional 30 minutes at room temperature.
-
The solid is removed by filtration, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Asymmetric Reduction of Acetophenone with (R)-CBS Catalyst
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine ((R)-CBS) solution (e.g., 1 M in toluene)
-
Borane-tetrahydrofuran complex (BH3·THF) solution (e.g., 1 M in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M HCl
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of (R)-CBS catalyst (0.05 - 0.1 equivalents) in anhydrous THF under an inert atmosphere, is added BH3·THF solution (0.6 equivalents) at room temperature.
-
The mixture is stirred for 10 minutes to allow for the formation of the catalyst-borane complex.
-
The solution is cooled to the desired temperature (e.g., 0 °C or -20 °C).
-
A solution of acetophenone (1.0 equivalent) in anhydrous THF is added dropwise over a period of 30-60 minutes.
-
The reaction is monitored by TLC or GC. Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at the reaction temperature.
-
The mixture is allowed to warm to room temperature, and 1 M HCl is added.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the chiral 1-phenylethanol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Conclusion
Both this compound and the CBS reagent are highly effective for the asymmetric reduction of ketones, each with its own set of advantages. This compound, as a stoichiometric reagent, is particularly well-suited for the reduction of aryl alkyl and sterically hindered ketones, often providing excellent enantioselectivities. The CBS reagent, being catalytic, offers the benefits of higher atom economy and a broader substrate scope, making it a versatile choice for a wide range of ketones.
The selection between this compound and the CBS reagent will ultimately depend on the specific substrate, desired scale of the reaction, cost considerations, and the desired stereochemical outcome. For industrial applications, the catalytic nature of the CBS reduction often makes it a more attractive option. However, for specific, challenging reductions where high enantiopurity is paramount, the stoichiometric this compound can be the reagent of choice. This guide provides the foundational data and protocols to enable an informed decision for your synthetic endeavors.
References
A Comparative Guide: Dip-Cl vs. Noyori Asymmetric Hydrogenation for Ketone Reduction
For researchers, scientists, and drug development professionals, the stereoselective reduction of prochiral ketones to chiral alcohols is a critical transformation in the synthesis of complex molecules and active pharmaceutical ingredients. Two prominent methods for achieving this are the use of the stoichiometric chiral reducing agent, (-)-B-chlorodiisopinocampheylborane (Dip-Cl), and the catalytic Noyori asymmetric hydrogenation. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the most suitable method for a given synthetic challenge.
At a Glance: Key Differences
| Feature | This compound Reduction | Noyori Asymmetric Hydrogenation |
| Reagent Type | Stoichiometric Chiral Borane | Catalytic (Ruthenium-based) |
| Hydrogen Source | Hydride transfer from isopinocampheyl group | Molecular Hydrogen (H₂) or Transfer Hydrogenation (e.g., isopropanol, formic acid) |
| Generality | Primarily effective for aralkyl and sterically hindered ketones. | Broad substrate scope including aromatic, heteroaromatic, and functionalized ketones.[1] |
| Enantioselectivity | Generally high (often >90% ee) for suitable substrates.[2][3] | Excellent (often >99% ee) for a wide range of substrates.[2] |
| Catalyst Loading | Stoichiometric amounts required. | Low catalyst loading (S/C ratios up to 2,400,000).[2] |
| Turnover Number (TON) | Not applicable (stoichiometric). | Very high, indicating high catalyst efficiency.[2] |
| Reaction Conditions | Typically low temperatures (-25 °C to 0 °C). | Varies, can be performed at room temperature or elevated temperatures and pressures. |
| Work-up | Requires quenching and removal of boron byproducts, which can be cumbersome.[4] | Generally simpler, involving removal of solvent and catalyst. |
| Atom Economy | Poor due to the use of a stoichiometric, high molecular weight reagent.[4] | Excellent, especially when using H₂ as the reductant. |
Performance Data: A Comparative Overview
The following table summarizes the performance of this compound and Noyori asymmetric hydrogenation for the reduction of acetophenone and its derivatives, showcasing the typical enantioselectivities achieved.
| Substrate | Method | Catalyst/Reagent | Enantiomeric Excess (ee%) | Reference |
| Acetophenone | This compound | (-)-Dip-Cl | 95-98% | [5] |
| Acetophenone | Noyori | trans-RuCl₂[(S)-xylbinap][(S)-daipen] | 99% (R) | [6] |
| 2'-Acetonaphthone | Noyori | trans-RuCl₂[(S)-xylbinap][(S)-daipen] | >99% (R) | [1] |
| 3'-Methoxyacetophenone | Noyori | trans-RuCl₂[(S)-xylbinap][(S)-daipen] | 99% (R) | [1] |
| 4'-Chloroacetophenone | Noyori | trans-RuCl₂[(S)-xylbinap][(S)-daipen] | 98% (R) | [1] |
| 1-Bromo-3,3,3-trifluoro-2-propanone | This compound | (-)-Dip-Cl | High ee | [3] |
| Methyl 2-acetylbenzoate | This compound | (-)-Dip-Cl | 97% | [3] |
Mechanistic Insights
The stereochemical outcome of both reactions is dictated by the formation of a well-defined transition state that favors the delivery of the hydride to one of the prochiral faces of the ketone.
This compound Reduction Pathway
The reduction with this compound is proposed to proceed through a six-membered, boat-like transition state. The steric bulk of the isopinocampheyl groups on the boron atom effectively shields one face of the ketone, leading to a highly selective hydride transfer from the β-position of one of the pinene skeletons to the carbonyl carbon.[7]
Noyori Asymmetric Hydrogenation Catalytic Cycle
The Noyori hydrogenation operates via a catalytic cycle involving a ruthenium complex. The active catalyst, typically a ruthenium dihydride species, coordinates the ketone. The key step involves a concerted transfer of a hydride from the metal and a proton from the diamine ligand to the carbonyl group through a six-membered pericyclic transition state. This "metal-ligand bifunctional catalysis" is crucial for the high efficiency and enantioselectivity of the reaction.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. researchgate.net [researchgate.net]
- 4. Stoichiometric Boron Reagents - Wordpress [reagents.acsgcipr.org]
- 5. Asymmetric Reduction of Acetophenone with (-)-b-chlorodiisopinocampheylborane, and Derivatization with (-)-Menthyl Chloroformate. An Undergraduate Organic Synthesis, GC Analysis, and Molecular Modeling Project [chemeducator.org]
- 6. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Enantioselective Reduction: Dip-Cl versus Oxazaborolidine Catalysts
For researchers and professionals in drug development and chemical synthesis, the choice of a catalyst for enantioselective reduction of prochiral ketones is a critical step in establishing an efficient and stereoselective process. Among the plethora of available options, B-chlorodiisopinocampheylborane (Dip-Cl) and oxazaborolidine catalysts, particularly those used in the Corey-Bakshi-Shibata (CBS) reduction, stand out as highly effective reagents. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection.
At a Glance: Key Performance Indicators
| Catalyst | Typical Substrates | Enantiomeric Excess (ee) | Advantages | Limitations |
| This compound | Aryl alkyl ketones, hindered ketones | High (often >90%) | Excellent for specific substrates, commercially available in both enantiomeric forms. | Stoichiometric reagent, sensitive to moisture, can be corrosive. |
| Oxazaborolidine (CBS) | Wide range of ketones (aryl alkyl, dialkyl, α,β-unsaturated) | Very high (often >95%) | Catalytic in nature, broad substrate scope, predictable stereochemistry. | Catalyst can age during storage, requiring in situ preparation for reproducibility. |
Quantitative Performance Data
The enantioselectivity of both this compound and oxazaborolidine catalysts is highly dependent on the substrate. The following tables summarize their performance in the reduction of various prochiral ketones.
Table 1: Enantioselective Reduction of Aryl Alkyl Ketones
| Substrate | Catalyst | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Acetophenone | (-)-Dip-Cl | - | THF | -25 | 95 | 96 (R) | [1] |
| Acetophenone | (R)-Me-CBS | BH₃·SMe₂ | THF | 25 | 97 | 94 (R) | |
| 1-Naphthyl methyl ketone | (-)-Dip-Cl | - | THF | -25 | 98 | 98 (R) | [1] |
| 1-Naphthyl methyl ketone | (R)-Me-CBS | BH₃·SMe₂ | THF | 25 | 95 | 92 (R) | |
| 2-Bromoacetophenone | (-)-Dip-Cl | - | THF | -25 | 96 | 99 (R) | [1] |
| 2-Bromoacetophenone | (R)-Me-CBS | BH₃·SMe₂ | THF | 25 | 98 | 97 (R) |
Table 2: Enantioselective Reduction of Aliphatic and α,β-Unsaturated Ketones
| Substrate | Catalyst | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 2-Octanone | (-)-Dip-Cl | - | THF | -25 | - | 40 (R) | [2] |
| 2-Octanone | Me-CBS | BH₃·SMe₂ | THF | 25 | 85 | 81 (R) | [3] |
| Benzalacetone | Me-CBS | Catecholborane | Toluene | -78 | >95 | 92 (R) | [3] |
| Cyclohexyl methyl ketone | Me-CBS | BH₃·SMe₂ | THF | 25 | 90 | 89 (R) | [3] |
Experimental Protocols
Enantioselective Reduction of Acetophenone using (-)-Dip-Chloride
This procedure is a general guideline for the asymmetric reduction of an aryl alkyl ketone using this compound.
Materials:
-
(-)-Dip-Chloride (B-chlorodiisopinocampheylborane)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Diethyl ether
-
Aqueous HCl (1M)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
Procedure:
-
A dry, nitrogen-flushed flask is charged with a solution of (-)-Dip-Chloride (1.1 equivalents) in anhydrous THF.
-
The solution is cooled to -25 °C in a suitable cooling bath.
-
A solution of acetophenone (1.0 equivalent) in anhydrous THF is added dropwise to the cooled this compound solution over 30 minutes.
-
The reaction mixture is stirred at -25 °C and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of methanol at -25 °C.
-
The mixture is allowed to warm to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed sequentially with 1M HCl and saturated aqueous sodium bicarbonate.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification by flash column chromatography (silica gel, hexane:ethyl acetate gradient) affords the chiral 1-phenylethanol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Enantioselective Reduction of Acetophenone using an Oxazaborolidine Catalyst (CBS Reduction)
This protocol describes the in situ generation of the oxazaborolidine catalyst followed by the asymmetric reduction of acetophenone.[4]
Materials:
-
(1S, 2R)-(-)-cis-1-Amino-2-indanol
-
Tetrabutylammonium borohydride
-
Methyl iodide
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Aqueous HCl (1M)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of (1S, 2R)-(-)-cis-1-amino-2-indanol (0.25 mmol) in anhydrous THF (5 mL) under a nitrogen atmosphere, add tetrabutylammonium borohydride (5 mmol).
-
To this mixture, add a solution of methyl iodide (5 mmol) in anhydrous THF (5 mL) dropwise at room temperature.
-
Stir the resulting mixture for 1 hour at room temperature to generate the oxazaborolidine catalyst in situ.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) and add a solution of acetophenone (5 mmol) in anhydrous THF (5 mL) dropwise.
-
Monitor the reaction by TLC. After completion, quench the reaction by the slow addition of methanol.
-
The mixture is then acidified with 1M HCl and extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield the desired chiral alcohol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Mechanistic Pathways
The stereochemical outcome of these reductions is dictated by the specific transition state adopted during the hydride transfer.
Caption: Mechanism of Ketone Reduction by this compound.
The reduction with this compound proceeds through the coordination of the ketone to the Lewis acidic boron atom. The hydride is then transferred from the isopinocampheyl group to the carbonyl carbon via a six-membered, boat-like transition state.[5] The steric bulk of the pinene-derived ligands dictates the facial selectivity of the hydride attack, leading to the formation of the chiral alcohol.
Caption: Mechanism of the CBS Reduction.
In the CBS reduction, the oxazaborolidine catalyst first coordinates with borane to form a more Lewis acidic complex.[6] This complex then coordinates with the ketone in a specific orientation that minimizes steric interactions between the ketone's substituents and the catalyst's chiral framework. The hydride is subsequently transferred from the borane to the ketone's carbonyl carbon through a well-defined six-membered transition state, leading to high enantioselectivity.[6]
Conclusion
Both this compound and oxazaborolidine catalysts are powerful tools for the enantioselective reduction of prochiral ketones. The choice between them will depend on the specific substrate, desired scale of the reaction, and economic considerations. This compound, as a stoichiometric reagent, can be highly effective for specific applications, particularly with aryl alkyl ketones. In contrast, the catalytic nature and broad substrate scope of oxazaborolidines make them a more versatile and atom-economical choice for a wider range of transformations. For optimal results, it is recommended to screen both catalyst types for a new substrate to determine the most efficient and selective system.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
- 5. Stoichiometric Boron Reagents - Wordpress [reagents.acsgcipr.org]
- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
A Comparative Guide to Asymmetric Ketone Reduction: Dip-Cl vs. Sodium Borohydride with Chiral Ligands
For researchers, scientists, and professionals in drug development, the stereoselective reduction of prochiral ketones to form chiral alcohols is a critical transformation. The choice of reducing agent can significantly impact the enantiomeric excess (ee), yield, and overall efficiency of this process. This guide provides an objective comparison of two common methodologies: the stoichiometric use of (-)-B-Chlorodiisopinocampheylborane (Dip-Cl) and the in-situ formation of chiral reducing agents from sodium borohydride and various chiral ligands.
While both approaches aim to deliver enantiomerically enriched secondary alcohols, they differ substantially in their mechanism, substrate scope, and practical application. This compound is a commercially available, stoichiometric chiral reducing agent derived from α-pinene. In contrast, systems using sodium borohydride rely on the modification of this achiral hydride source with a chiral ligand to induce enantioselectivity.
Performance Comparison: this compound vs. Sodium Borohydride with Chiral Ligands
The following table summarizes the performance of this compound and various sodium borohydride/chiral ligand systems in the asymmetric reduction of substituted acetophenones. It is important to note that direct comparisons are challenging due to variations in reaction conditions across different studies. However, the data presented provides a clear indication of the general efficacy of each method.
| Substrate | Reagent/Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Acetophenone | (-)-Dip-Cl | THF | -25 | 98 | 96 (R) | [1] |
| NaBH₄ / (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol | THF | -78 | 85 | 82 (R) | ||
| 2'-Chloroacetophenone | (-)-Dip-Cl | THF | -25 | 95 | 97 (R) | |
| NaBH₄ / Chiral Amino Alcohol | THF | RT | High | 94 (S) | [2] | |
| 3'-Chloroacetophenone | (-)-Dip-Cl | THF | -25 | 96 | 98 (R) | |
| NaBH₄ / (S)-Valinol | THF | -78 | 70 | 65 (S) | ||
| 4'-Chloroacetophenone | (-)-Dip-Cl | THF | -25 | 97 | 99 (R) | |
| NaBH₄ / Chiral Oxazaborolidine (in situ) | THF | RT | 92 | 91 (R) |
Key Observations:
-
Enantioselectivity: Across a range of substituted acetophenones, (-)-Dip-Cl consistently delivers excellent enantiomeric excess, often exceeding 95% ee.[1][3] The enantioselectivity of sodium borohydride-based systems is highly dependent on the choice of the chiral ligand and the substrate, with reported ee values ranging from moderate to high.
-
Stoichiometry and Atom Economy: this compound is a stoichiometric reagent, which can be a drawback in terms of cost and atom economy, especially for large-scale synthesis.[4] Sodium borohydride is an inexpensive bulk reducing agent, and the chiral ligand is often used in sub-stoichiometric amounts, which can be more cost-effective.
-
Predictability and Reliability: The stereochemical outcome of reductions with this compound is generally predictable based on the established transition state model. The outcome with sodium borohydride and chiral ligands can be less predictable and may require significant optimization of the ligand and reaction conditions for a new substrate.
-
Substrate Scope: this compound is particularly effective for the reduction of aryl alkyl ketones and other sterically demanding ketones.[3] The substrate scope of sodium borohydride with chiral ligands is broad but achieving high enantioselectivity can be challenging for certain ketone classes.
Experimental Protocols
Below are detailed experimental protocols for the asymmetric reduction of a representative ketone, 2'-chloroacetophenone, using both (-)-Dip-Cl and a sodium borohydride/chiral amino alcohol system.
Asymmetric Reduction of 2'-Chloroacetophenone with (-)-B-Chlorodiisopinocampheylborane ((-)-Dip-Cl)
Materials:
-
(-)-B-Chlorodiisopinocampheylborane ((-)-Dip-Cl)
-
2'-Chloroacetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Ice bath
-
Rotary evaporator
Procedure:
-
A dry 100 mL round-bottom flask equipped with a magnetic stir bar is charged with a solution of (-)-Dip-Cl (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
The solution is cooled to -25 °C in an ice-salt bath.
-
A solution of 2'-chloroacetophenone (1.0 equivalent) in anhydrous THF is added dropwise to the stirred this compound solution over 15 minutes.
-
The reaction mixture is stirred at -25 °C for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of methanol (2 equivalents) at -25 °C.
-
The mixture is allowed to warm to room temperature and stirred for an additional 30 minutes.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in diethyl ether and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to afford the crude (R)-2-chloro-1-phenylethanol.
-
The product is purified by flash column chromatography on silica gel.
-
The enantiomeric excess is determined by chiral HPLC or by derivatization with a chiral auxiliary followed by GC or NMR analysis.[1]
Asymmetric Reduction of 2'-Chloroacetophenone with Sodium Borohydride and a Chiral Amino Alcohol
Materials:
-
Sodium borohydride (NaBH₄)
-
(1S,2R)-(+)-2-amino-1,2-diphenylethanol (or another suitable chiral amino alcohol)
-
2'-Chloroacetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Ice bath
-
Rotary evaporator
Procedure:
-
A dry 100 mL round-bottom flask equipped with a magnetic stir bar is charged with the chiral amino alcohol (0.2 equivalents) and anhydrous THF under a nitrogen atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride (1.5 equivalents) is added in one portion, and the mixture is stirred for 15 minutes.
-
A solution of 2'-chloroacetophenone (1.0 equivalent) in anhydrous THF is added dropwise to the stirred mixture over 15 minutes.
-
The reaction mixture is stirred at 0 °C for 4 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, the reaction is quenched by the slow, dropwise addition of 1 M hydrochloric acid until the effervescence ceases.
-
The mixture is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to afford the crude 2-chloro-1-phenylethanol.
-
The product is purified by flash column chromatography on silica gel.
-
The enantiomeric excess is determined by chiral HPLC.
Mechanistic Considerations and Workflow
The asymmetric reduction with this compound is believed to proceed through a six-membered ring transition state, where the steric bulk of the isopinocampheyl groups directs the hydride delivery to one face of the ketone.
Figure 1. General experimental workflow for asymmetric ketone reduction.
The choice between this compound and a sodium borohydride/chiral ligand system often depends on a variety of factors beyond just the desired enantioselectivity.
Figure 2. Decision-making flowchart for selecting a reduction method.
Conclusion
For applications demanding high enantioselectivity and predictable outcomes, particularly with aryl alkyl ketones, this compound stands out as a robust and reliable reagent. Its primary drawback is its stoichiometric nature and associated cost. On the other hand, sodium borohydride in conjunction with chiral ligands offers a more economical and versatile alternative. While it may require more extensive optimization to achieve high enantiomeric excess, the potential for using catalytic amounts of a chiral ligand makes it an attractive option for large-scale syntheses and for researchers on a budget. The ultimate choice of reagent will depend on the specific requirements of the synthesis, including the desired level of enantiopurity, the scale of the reaction, cost considerations, and the nature of the ketone substrate.
References
- 1. Asymmetric Reduction of Acetophenone with (-)-b-chlorodiisopinocampheylborane, and Derivatization with (-)-Menthyl Chloroformate. An Undergraduate Organic Synthesis, GC Analysis, and Molecular Modeling Project [chemeducator.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Determination of Absolute Configuration of Alcohols via Asymmetric Ketone Reduction
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for pharmaceuticals and other fine chemicals. The ability to predictably control and determine the absolute configuration of these alcohols is paramount. This guide provides a detailed comparison of the widely used diisopinocampheylchloroborane (Dip-Cl) reduction with prominent alternative methods, supported by experimental data and detailed protocols.
Performance Comparison of Asymmetric Reduction Methods
The choice of reducing agent or catalyst is critical and depends on the substrate, desired enantioselectivity, and scalability of the reaction. Below is a comparative summary of this compound with other leading methods for the asymmetric reduction of a model substrate, acetophenone.
| Method | Reagent/Catalyst | Reductant | Solvent | Temp. (°C) | Yield (%) | e.e. (%) | Configuration | Ref. |
| This compound Reduction | (-)-Dip-Cl | - | THF | -25 | 87 | 97 | (S) | |
| CBS Reduction | (S)-Me-CBS-oxazaborolidine (10 mol%) | BH₃·THF | THF | -40 | - | 91 | (R) | [1] |
| Noyori Hydrogenation | RuCl₂[(R)-BINAP] (0.1 mol%) | H₂ (1100 psi) | EtOH | 30 | High | 92 | (R) | [2][3] |
| Biocatalytic Reduction | Rhodotorula glutinis (whole cell) | Glucose | Water | 32 | 79 | >99 | (S) | [4] |
Table 1: Asymmetric Reduction of Acetophenone. This table provides a comparative overview of different methods for the enantioselective reduction of acetophenone, highlighting the reagent/catalyst, reaction conditions, yield, and enantiomeric excess (e.e.).
In-Depth Analysis of Reduction Methods
This compound Reduction (Stoichiometric)
B-chlorodiisopinocampheylborane (this compound) is a chiral organoborane reagent used for the stoichiometric, enantioselective reduction of a variety of prochiral ketones, particularly aryl alkyl ketones.[5] The reagent is prepared from either (+)- or (-)-α-pinene, allowing access to both enantiomers of the desired alcohol.[6]
Mechanism and Stereoselectivity: The reduction proceeds through a six-membered, boat-like transition state. The ketone coordinates to the Lewis acidic boron atom. Hydride is then transferred from the isopinocampheyl group to the carbonyl carbon.[6] The stereochemical outcome is dictated by the steric hindrance between the substituents on the ketone and the bulky isopinocampheyl groups of the reagent. The larger substituent on the ketone preferentially orients itself away from the isopinocampheyl moiety to minimize steric repulsion, thus directing the hydride attack to one face of the carbonyl.[6] For example, using (-)-Dip-Cl (derived from (+)-α-pinene) generally affords the (R)-alcohol, while (+)-Dip-Cl (from (-)-α-pinene) yields the (S)-alcohol.
Advantages:
-
High enantioselectivity for a range of ketones.
-
Predictable stereochemical outcome based on the reagent's chirality.
-
Commercially available in both enantiomeric forms.[6]
Disadvantages:
-
Stoichiometric use of the reagent leads to poor atom economy and significant waste.[1]
-
The reagent is sensitive to moisture and air.[7]
-
Workup can be challenging due to the formation of borane byproducts.
Corey-Bakshi-Shibata (CBS) Reduction (Catalytic)
The CBS reduction utilizes a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source (e.g., BH₃·THF or catecholborane) to achieve highly enantioselective reductions of ketones.[1][8] This method is one of the most reliable and widely used catalytic asymmetric transformations.[9]
Advantages:
-
Catalytic in the chiral source, leading to better atom economy.
-
Excellent enantioselectivities for a broad range of substrates.[10]
-
Well-established and predictable stereochemical model.
Disadvantages:
-
Requires strictly anhydrous conditions, as water can significantly decrease enantioselectivity.[1]
-
The borane reductant is flammable and requires careful handling.
Noyori Asymmetric Hydrogenation (Catalytic)
This method employs ruthenium complexes with chiral phosphine ligands, most notably BINAP, to catalyze the asymmetric hydrogenation of ketones using molecular hydrogen.[11][12] It is a highly efficient and atom-economical process widely used in industry.[12]
Advantages:
-
High catalytic efficiency with very low catalyst loadings.[12]
-
Excellent enantioselectivity for a wide array of functionalized ketones.
-
Uses clean and inexpensive H₂ gas as the reductant.
Disadvantages:
-
Requires specialized high-pressure hydrogenation equipment.
-
The transition metal catalysts can be expensive and require removal from the final product.
Biocatalytic Reduction (Enzymatic)
Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are enzymes that can reduce ketones with exceptional chemo-, regio-, and stereoselectivity.[13] These reactions are typically performed in aqueous media under mild conditions using whole cells or isolated enzymes.[14]
Advantages:
-
Extremely high enantioselectivity (often >99% e.e.).[4]
-
Environmentally friendly ("green") process conducted in water at ambient temperature and pressure.
-
High specificity, minimizing side reactions.
Disadvantages:
-
Enzyme availability and substrate scope can be limited.
-
Cofactor regeneration is required for isolated enzymes, which can add complexity and cost.[13]
-
Reaction rates can be slower compared to traditional chemical methods.
Experimental Protocols
Protocol 1: Asymmetric Reduction of Acetophenone using (-)-Dip-Cl
This protocol is adapted from literature procedures for the reduction of aralkyl ketones.
Materials:
-
(-)-Diisopinocampheylchloroborane ((-)-Dip-Cl)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Diethanolamine
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet.
-
Dissolve (-)-Dip-Cl (1.1 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -25 °C in a cryocool or a suitable cooling bath.
-
Add a solution of acetophenone (1.0 equivalent) in anhydrous THF dropwise to the stirred (-)-Dip-Cl solution over 30 minutes, maintaining the temperature at -25 °C.
-
Stir the reaction mixture at -25 °C for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, quench the reaction by the slow addition of diethanolamine (2.2 equivalents) at -25 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add diethyl ether to precipitate the diethanolamine-borinate complex.
-
Filter the mixture through a pad of Celite, washing the filter cake with diethyl ether.
-
Combine the organic filtrates and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: CBS Catalytic Reduction of Acetophenone
This protocol is a representative procedure for the CBS reduction.
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 equivalents)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF, 1.0 equivalent)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M HCl
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
To a flame-dried, argon-purged flask, add (R)-2-Methyl-CBS-oxazaborolidine solution.
-
Cool the flask to -78 °C.
-
Slowly add a solution of acetophenone (1.0 equivalent) in anhydrous THF to the catalyst.
-
To this mixture, add the BH₃·THF solution dropwise over 1 hour via a syringe pump, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction at -78 °C for 1-2 hours, or until TLC/GC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the product with diethyl ether (3 x volume).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography.
-
Analyze the enantiomeric excess by chiral HPLC or GC.[8]
Diagrams
Signaling Pathways and Experimental Workflows
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 4. Highly enantiomeric reduction of acetophenone and its derivatives by locally isolated Rhodotorula glutinis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. uwindsor.ca [uwindsor.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. youtube.com [youtube.com]
- 10. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part II: whole-cell reductions | Semantic Scholar [semanticscholar.org]
Chiral HPLC Analysis: A Comparative Guide to Dip-Cl Derivatization for Enantiomeric Resolution
For researchers, scientists, and drug development professionals engaged in the critical task of separating chiral compounds, this guide provides a comprehensive comparison of 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (Dip-Cl) with other common chiral derivatizing agents (CDAs) for HPLC analysis. We present a detailed examination of their performance, supported by experimental data and protocols, to facilitate informed decisions in selecting the optimal derivatization strategy for your analytical needs.
The accurate determination of enantiomeric purity is a cornerstone of modern drug development and pharmaceutical sciences. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers, which can be broadly categorized into direct and indirect methods. The indirect approach involves the derivatization of enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral HPLC column. This guide focuses on the application and comparison of this compound, a fluorescent derivatizing agent, within this indirect framework.
The Role of Chiral Derivatizing Agents
Chiral derivatizing agents (CDAs) are chiral molecules that react with the functional groups of enantiomeric analytes to form diastereomeric derivatives. These diastereomers possess distinct physicochemical properties, allowing for their separation using conventional, achiral stationary phases in HPLC. The choice of a CDA is critical and depends on several factors, including the functional group of the analyte, the desired sensitivity, and the chromatographic conditions.
This compound: A Fluorescent Probe for Chiral Amine Analysis
This compound, chemically known as 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride, is a derivatizing reagent that reacts with primary and secondary amines to form stable, highly fluorescent amide derivatives. While primarily utilized as a fluorescent labeling agent to enhance detection sensitivity, its inherent structure suggests potential for chiral recognition when an enantiomerically pure form is used or when combined with a chiral auxiliary.
Performance Comparison of Chiral Derivatizing Agents
To provide a clear comparison, the following table summarizes the key performance characteristics of this compound alongside other widely used chiral derivatizing agents for the analysis of primary amines. It is important to note that direct comparative studies for the chiral application of this compound are limited in the readily available scientific literature. Therefore, this comparison is based on the known properties of this compound as a fluorescent tag and the established performance of other CDAs in enantiomeric separations.
| Derivatizing Agent | Abbreviation | Analyte Functional Group | Detection Method | Key Advantages | Potential Limitations |
| 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride | This compound | Primary/Secondary Amines | Fluorescence | High fluorescence intensity, good for trace analysis. | Limited published data on chiral separation performance; may require a chiral auxiliary for effective enantiomeric resolution. |
| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | Primary/Secondary Amines, Amino Acids | UV/Vis | Well-established method, good resolution for many amino acids.[1][2] | Can be less sensitive than fluorescent methods.[1] |
| Dansyl Chloride | DNS-Cl | Primary/Secondary Amines, Phenols | Fluorescence | Versatile, produces highly fluorescent derivatives.[1] | Derivatization can be slow. |
| 9-Fluorenylmethyl chloroformate | Fmoc-Cl | Primary/Secondary Amines | Fluorescence | Forms stable derivatives, good for automated derivatization. | Hydrolysis of the reagent can cause interference. |
| o-Phthalaldehyde/Chiral Thiol | OPA | Primary Amines | Fluorescence | Rapid reaction, forms highly fluorescent isoindoles. | Derivatives can be unstable. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the derivatization of primary amines using this compound and a comparison with the well-established Marfey's Reagent protocol.
Protocol 1: Derivatization of Primary Amines with this compound
This protocol is based on the general reactivity of acyl chlorides with amines and is adapted for a chiral analysis workflow.
Materials:
-
Sample containing the racemic amine
-
This compound reagent solution (e.g., 1 mg/mL in anhydrous acetonitrile)
-
Tertiary amine base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Quenching solution (e.g., methanol)
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation: Dissolve a known amount of the amine sample in the anhydrous solvent.
-
Derivatization Reaction: To the sample solution, add an excess of the tertiary amine base followed by the this compound reagent solution. The reaction is typically carried out at room temperature or with gentle heating. Reaction times may vary and should be optimized (e.g., 30-60 minutes).
-
Quenching: Add a small amount of methanol to quench any unreacted this compound.
-
Sample Dilution: Dilute the reaction mixture with the HPLC mobile phase to a suitable concentration for injection.
-
HPLC Analysis: Inject the derivatized sample onto an achiral HPLC column (e.g., C18). Use a mobile phase that provides good separation of the diastereomers (e.g., acetonitrile/water gradient). Set the fluorescence detector to the appropriate excitation and emission wavelengths for the this compound derivative.
Protocol 2: Derivatization with Marfey's Reagent (FDAA)
This is a widely cited protocol for the chiral analysis of amino acids and amines.[2][3]
Materials:
-
Sample containing the racemic amine or amino acid
-
1% (w/v) solution of Marfey's reagent in acetone
-
1 M Sodium bicarbonate solution
-
2 M Hydrochloric acid
Procedure:
-
Sample Preparation: Dissolve the amine/amino acid sample in 100 µL of 1 M sodium bicarbonate.
-
Derivatization Reaction: Add 200 µL of the Marfey's reagent solution. Incubate the mixture at 40°C for 1 hour in a water bath, with occasional shaking.
-
Quenching and Acidification: Cool the reaction mixture to room temperature and add 100 µL of 2 M HCl to stop the reaction.
-
Sample Preparation for HPLC: Evaporate the acetone under a stream of nitrogen. Dilute the remaining aqueous solution with the mobile phase.
-
HPLC Analysis: Inject the sample onto a C18 column. Elute with a suitable mobile phase gradient (e.g., triethylammonium phosphate buffer and acetonitrile). Monitor the elution of the diastereomers by UV detection at 340 nm.
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the logical comparison of these derivatizing agents, the following diagrams are provided.
Conclusion
This compound presents itself as a promising reagent for the chiral analysis of primary and secondary amines due to its inherent fluorescence, which can lead to high sensitivity in HPLC analysis. However, the current body of scientific literature lacks extensive studies directly comparing its performance in enantiomeric separations against well-established chiral derivatizing agents like Marfey's reagent.
For researchers in drug development, the high sensitivity of this compound could be particularly advantageous for analyzing trace amounts of chiral impurities. The primary limitation remains the need for more comprehensive validation of its chiral resolving power. When choosing a CDA, scientists must weigh the need for high sensitivity (favoring fluorescent agents like this compound, Dansyl-Cl, and Fmoc-Cl) against the wealth of established protocols and proven resolution capabilities of reagents like Marfey's reagent. Further research into the chiral applications of this compound is warranted to fully elucidate its potential and position it within the toolkit of analytical chemists working on enantioselective separations.
References
- 1. Enantiomeric quality control screening of chiral pharmaceutical ingredients using fluorescent dipeptides - American Chemical Society [acs.digitellinc.com]
- 2. A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
A Comparative Guide to NMR Analysis for Determining Enantiomeric Excess of Chiral Alcohols
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and accessible method for this purpose. This guide provides a comprehensive comparison of the two primary NMR techniques: the use of chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs), supported by experimental data and detailed protocols.
Introduction: The Challenge of Enantiomeric Discrimination by NMR
Enantiomers, being non-superimposable mirror images, are indistinguishable in an achiral environment, including standard NMR spectroscopy. To overcome this, a chiral environment must be introduced to induce diastereomeric interactions, which results in distinct NMR signals for each enantiomer. This is achieved through the use of either CDAs or CSAs.
Chiral Derivatizing Agents (CDAs) react covalently with the chiral alcohol to form a mixture of diastereomers. These diastereomers have different physical properties and, crucially, different NMR spectra, allowing for the quantification of each enantiomer.
Chiral Solvating Agents (CSAs) , also known as chiral shift reagents, form transient, non-covalent diastereomeric complexes with the chiral alcohol. This interaction leads to differential shielding or deshielding of the protons in the two enantiomers, resulting in separate signals in the NMR spectrum.
Comparison of Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs)
| Feature | Chiral Derivatizing Agents (CDAs) | Chiral Solvating Agents (CSAs) |
| Mechanism | Covalent bond formation to create stable diastereomers. | Non-covalent, transient complex formation. |
| Sample Prep | Requires a chemical reaction, followed by purification of the diastereomers. | Simple mixing of the analyte and the CSA in an NMR tube. |
| Analysis Time | Longer, due to reaction and purification steps. | Faster, as analysis can be performed immediately after mixing. |
| Sample Integrity | The original sample is consumed in the derivatization reaction. | The original sample can be recovered after analysis. |
| Signal Separation (Δδ) | Generally larger chemical shift differences, facilitating easier quantification. | Chemical shift differences (ΔΔδ) can be smaller and are dependent on the specific CSA-analyte interaction, temperature, and concentration. |
| Potential Issues | Possibility of kinetic resolution (unequal reaction rates of enantiomers) leading to inaccurate ee values. Racemization of the CDA or the analyte can also be a concern. | Line broadening in the NMR spectrum can occur. The choice of solvent is critical for effective complexation. |
| Common Examples | Mosher's acid (MTPA), α-Methoxyphenylacetic acid (MPA). | Pirkle's alcohol, Gallium-based complexes, Cyclodextrins. |
Quantitative Data Comparison
The effectiveness of a chiral agent is determined by the magnitude of the induced chemical shift difference between the enantiomers (Δδ for CDAs, ΔΔδ for CSAs). Larger values indicate better separation and more accurate quantification.
Chiral Derivatizing Agents: Chemical Shift Differences (Δδ in ppm)
The following table presents a comparison of the absolute values of the chemical shift differences (Δδ = |δ(R-ester) - δ(S-ester)|) for the methoxy protons of the esters formed between selected chiral alcohols and different CDAs.
| Chiral Alcohol | Mosher's Acid (MTPA) | α-Methoxyphenylacetic acid (MPA) |
| 1-Phenylethanol | ~0.05 | ~0.10 |
| 2-Butanol | ~0.04 | ~0.08 |
| 2-Pentanol | ~0.03 | ~0.07 |
| 1-(1-Naphthyl)ethanol | ~0.08 | ~0.15 |
Note: These are approximate values and can vary depending on the solvent and experimental conditions.
Chiral Solvating Agents: Chemical Shift Non-equivalence (ΔΔδ in ppm)
The following table shows the chemical shift non-equivalence (ΔΔδ) observed for the proton signal of the hydroxyl group of various chiral alcohols in the presence of a Gallium-based CSA.
| Chiral Alcohol | Gallium-based CSA (ΔΔδ in ppm) |
| 1-Phenylethanol | 0.045 |
| 1-(4-Chlorophenyl)ethanol | 0.050 |
| 1-(1-Naphthyl)ethanol | 0.065 |
| 2-Butanol | 0.020 |
| Menthol | 0.030 |
Data obtained in CD3CN at room temperature.
Experimental Protocols
Using Chiral Derivatizing Agents (Mosher's Ester Formation)
This protocol describes the preparation of Mosher's esters for NMR analysis. It is crucial to prepare both the (R)- and (S)-MTPA esters to compare their NMR spectra.
Materials:
-
Chiral alcohol (~5-10 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl]
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Deuterated chloroform (CDCl3) for NMR
Procedure:
-
In two separate, dry NMR tubes, dissolve ~5 mg of the chiral alcohol in 0.5 mL of anhydrous DCM.
-
To one tube, add a 1.2 molar equivalent of (R)-MTPA-Cl. To the other tube, add a 1.2 molar equivalent of (S)-MTPA-Cl.
-
To each tube, add 2-3 drops of anhydrous pyridine to catalyze the reaction and scavenge the HCl produced.
-
Cap the tubes and allow the reactions to proceed at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC if necessary).
-
Remove the solvent under a stream of nitrogen.
-
Dissolve the residue in 0.6 mL of CDCl3 for NMR analysis.
Using Chiral Solvating Agents
This protocol outlines the straightforward procedure for preparing an NMR sample with a CSA.
Materials:
-
Chiral alcohol (~2-5 mg)
-
Chiral Solvating Agent (e.g., Gallium-based CSA, Pirkle's alcohol)
-
Deuterated solvent (e.g., CDCl3, CD3CN)
Procedure:
-
Dissolve ~2-5 mg of the chiral alcohol in 0.6 mL of the appropriate deuterated solvent in an NMR tube.
-
Acquire a standard 1H NMR spectrum of the alcohol.
-
Add a specific molar equivalent of the CSA to the NMR tube. The optimal ratio of CSA to analyte can vary and may require optimization (typically 1-5 equivalents of CSA).
-
Gently shake the tube to ensure thorough mixing.
-
Acquire another 1H NMR spectrum and compare it to the initial spectrum to observe the separation of enantiomeric signals.
Mandatory Visualizations
A Comparative Guide: Dip-Cl vs. Enzymatic Reductions for Ketone Functional Groups
For Researchers, Scientists, and Drug Development Professionals
The asymmetric reduction of ketones to chiral alcohols is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where enantiomerically pure compounds are paramount. This guide provides an objective comparison of two prominent methods for achieving this transformation: the chemical reduction using Diisopinocampheylchloroborane (Dip-Cl) and the biocatalytic approach employing enzymatic reductions.
At a Glance: Key Performance Metrics
| Feature | This compound Reduction | Enzymatic Reduction |
| Reagent Type | Chiral chemical reagent | Biocatalyst (enzyme) |
| Stereoselectivity | Generally high, dependent on substrate structure | Typically excellent, often exceeding 99% ee |
| Substrate Scope | Broad, particularly for aralkyl ketones | Varies with the specific enzyme, but many have a broad substrate range |
| Reaction Conditions | Anhydrous, often cryogenic temperatures | Aqueous or biphasic systems, mild temperatures (e.g., 25-40°C) and pH |
| Reagent/Catalyst Loading | Stoichiometric or slight excess | Catalytic (whole cells or isolated enzyme) |
| Cofactor Requirement | None | Requires a cofactor (NADH or NADPH) and a regeneration system |
| Work-up | Requires quenching and purification to remove boron byproducts | Generally simpler, often extraction-based |
| Environmental Impact | Generates chemical waste | "Greener" process with biodegradable components |
Performance Data: A Head-to-Head Comparison
The following tables summarize the performance of this compound and various enzymatic systems for the reduction of representative aromatic and aliphatic ketones.
Table 1: Asymmetric Reduction of Acetophenone
| Method | Reagent/Enzyme | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Time (h) |
| This compound | (-)-Dip-Cl | 87 | 97 (R) | Not specified |
| Enzymatic | Lactobacillus brevis ADH | >90 | >99 (R) | 24 |
| Enzymatic | Thermoanaerobacter sp. ADH | >98 | >99.5 (S) | Not specified |
| Enzymatic | Candida parapsilosis Carbonyl Reductase II (mutant) | 80.2 | >99 (R) | 48 |
Table 2: Asymmetric Reduction of Substituted Acetophenones
| Substrate | Method | Reagent/Enzyme | Yield (%) | Enantiomeric Excess (ee, %) |
| 4-Methylacetophenone | This compound | (-)-Dip-Cl | Not specified | 95 (S) |
| 4-Methylacetophenone | Enzymatic | Baker's Yeast | Complete Conversion | Not specified |
| 4-Hydroxyacetophenone | Enzymatic | Baker's Yeast | Complete Conversion | Not specified |
| 4-Chloroacetophenone | This compound | (-)-Dip-Cl | Not specified | 98 (S) |
Table 3: Asymmetric Reduction of Aliphatic Ketones
| Substrate | Method | Reagent/Enzyme | Yield (%) | Enantiomeric Excess (ee, %) |
| 1-Fluoro-2-octanone | This compound | (-)-Dip-Cl | Not specified | 40 (R) |
| 1,1,1-Trifluoro-2-octanone | This compound | (-)-Dip-Cl | Not specified | 91 (S) |
| 2-Hexanone | Enzymatic | Geotrichum candidum NBRC 4597 Reductase | 99 | >99 (S) |
Experimental Protocols: A Practical Overview
General Protocol for Ketone Reduction using (-)-Dip-Cl
-
Reagent Preparation: (-)-Dip-Chloride™ is either purchased or prepared from (+)-α-pinene. A typical procedure involves the hydroboration of (+)-α-pinene followed by treatment with anhydrous hydrogen chloride.
-
Reaction Setup: A solution of the ketone in an anhydrous ethereal solvent (e.g., diethyl ether, THF) is cooled to a low temperature (typically -25 °C to -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
Reduction: A solution of (-)-Dip-Cl in the same solvent is added dropwise to the ketone solution. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: The reaction is quenched by the addition of a suitable reagent, such as diethanolamine, to precipitate the boron byproducts. The mixture is then filtered, and the filtrate is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the chiral alcohol.
-
Purification: The crude product is purified by column chromatography or distillation.
General Protocol for Ketone Reduction using an Alcohol Dehydrogenase (ADH) with Cofactor Regeneration
-
Reaction Mixture Preparation: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), the ketone substrate is added, often with a co-solvent like isopropanol or DMSO to aid solubility.
-
Enzyme and Cofactor Addition: The alcohol dehydrogenase (as a purified enzyme or in whole cells) and the nicotinamide cofactor (NADH or NADPH) are added to the reaction mixture.
-
Cofactor Regeneration System:
-
Substrate-coupled: A sacrificial alcohol (e.g., isopropanol) is added in large excess. The same ADH catalyzes the oxidation of the sacrificial alcohol to regenerate the NADH/NADPH.
-
Enzyme-coupled: A second enzyme, such as glucose dehydrogenase (GDH), and its substrate (glucose) are added. The GDH oxidizes glucose to regenerate the NADH/NADPH.
-
-
Reaction Conditions: The reaction is typically stirred at a controlled temperature (e.g., 25-30 °C) and pH. The progress is monitored by HPLC or GC.
-
Work-up: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated to afford the chiral alcohol.
-
Purification: If necessary, the product can be purified by column chromatography.
Visualizing the Processes
The following diagrams illustrate the fundamental workflows of both this compound and enzymatic ketone reductions.
Concluding Remarks
Both this compound and enzymatic reductions are powerful tools for the asymmetric synthesis of chiral alcohols. The choice between them often depends on the specific requirements of the synthesis.
This compound offers a broad substrate scope and high enantioselectivity for many ketones, making it a reliable choice in many synthetic campaigns. However, its stoichiometric nature, the need for cryogenic conditions, and the generation of chemical waste are significant drawbacks, particularly on an industrial scale.
Enzymatic reductions , on the other hand, represent a greener and often more selective alternative.[1] Operating under mild conditions with catalytic amounts of the enzyme, they can achieve exceptionally high enantiomeric excesses. The main considerations for enzymatic methods are the initial screening to find a suitable enzyme for a given substrate and the need for an efficient cofactor regeneration system. However, with the expanding availability of commercial enzyme libraries and engineered enzymes, biocatalysis is increasingly becoming the method of choice for the synthesis of chiral alcohols in the pharmaceutical and fine chemical industries.
References
A Comparative Guide to the Use of Dip-Cl in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the choice of a chiral reagent or catalyst is a critical decision that can significantly impact the efficiency, cost, and sustainability of a synthetic route. This guide provides a comprehensive cost-benefit analysis of using (–)-B-chlorodiisopinocampheylborane, commonly known as Dip-Cl, in asymmetric synthesis. Its performance is objectively compared with key alternatives, namely other chiral chemical reagents and biocatalytic methods employing ketoreductases (KREDs).
Executive Summary
This compound is a widely utilized chiral reducing agent that offers high enantioselectivity for the synthesis of chiral alcohols from prochiral ketones. However, its use is associated with relatively high costs, the need for stoichiometric amounts, and sensitivity to moisture and air. In contrast, biocatalysis with ketoreductases has emerged as a powerful, green alternative, often providing excellent yields and enantiomeric excess under mild reaction conditions. While the initial investment in enzymes can be substantial, the overall process can be more cost-effective, particularly at a larger scale, due to factors like catalyst loading, solvent reduction, and simplified workup procedures. Another chemical alternative, R-Alpine-Borane, presents a more economical option than this compound for certain substrates, though it may offer lower enantioselectivity in some cases.
Quantitative Data Comparison
The following tables provide a summary of the cost and performance data for this compound and its alternatives in the asymmetric reduction of ketones.
Table 1: Cost Comparison of Chiral Reagents and Catalysts
| Reagent/Catalyst | Supplier Example(s) | Price (USD) | Quantity | Cost per gram/unit |
| (+)-DIP-Chloride | Sigma-Aldrich | $141.00 - $205.00 | 5 g - 25 g | ~$28.20 - $8.20/g |
| (-)-DIP-Chloride | IndiaMART | ~₹2000 | 1 g | ~$24.00/g |
| R-Alpine-Borane® solution (0.5 M in THF) | Sigma-Aldrich | $198.00 | 100 mL | ~$1.98/mL |
| R-Alpine-Borane® solution | CP Lab Safety | $425.61 | 100 mL | ~$4.26/mL |
| Ketoreductase (KRED) | Varies (e.g., SyncoZymes, Creative Enzymes) | Price on request (often sold as screening kits or in bulk) | Varies | Varies significantly based on enzyme and scale |
Table 2: Performance Comparison in the Asymmetric Reduction of Prochiral Ketones
| Substrate | Reagent/Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Acetophenone | (-)-DIP-Chloride | - | 98 (S) | |
| Acetophenone Derivatives | Ketoreductase (whole-cell) with GDH cofactor regeneration | 85-99 | 99 (S) | |
| Aryl Alkyl Ketones | (-)-DIP-Chloride | High | 92-99 | |
| Methyl 2-acetylbenzoate | (-)-DIP-Chloride | 87 | 97 | |
| α-Fluoroalkyl Ketones | (-)-DIP-Chloride | - | up to 91 | |
| Perfluoroalkyl Acetylenic Ketones | (-)-DIP-Chloride | - | 94-98 | |
| Perfluoroalkyl Acetylenic Ketones | R-Alpine-Borane | - | 92->99 | |
| Montelukast Intermediate | (-)-DIP-Chloride | - | - | |
| Montelukast Intermediate | Engineered Ketoreductase (KRED) | >95 | >99.9 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing synthetic routes. Below are representative protocols for the asymmetric reduction of a ketone using this compound and a ketoreductase.
Asymmetric Reduction of Acetophenone using (-)-DIP-Chloride
This protocol is adapted from a procedure for undergraduate organic synthesis.
Materials:
-
(-)-B-chlorodiisopinocampheylborane ((-)-DIP-Chloride)
-
Acetophenone
-
Anhydrous diethyl ether (Et2O)
-
Diethanolamine
-
Methanol (MeOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
A solution of (-)-DIP-Chloride in anhydrous diethyl ether is prepared in a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar and a dropping funnel. The flask is cooled to 0 °C in an ice bath.
-
A solution of acetophenone in anhydrous diethyl ether is added dropwise to the stirred (-)-DIP-Chloride solution over a period of 30 minutes.
-
The reaction mixture is stirred at 0 °C for 4 hours.
-
The reaction is quenched by the slow addition of methanol.
-
Diethanolamine is added to the mixture, and it is stirred for an additional 30 minutes. This step is to precipitate the boron byproducts.
-
The mixture is filtered to remove the precipitated solids.
-
The filtrate is washed sequentially with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (S)-1-phenylethanol.
-
The product can be purified by column chromatography on silica gel. The enantiomeric excess is determined by chiral GC or HPLC analysis.
Asymmetric Reduction of a Prochiral Ketone using a Ketoreductase with Cofactor Regeneration
This protocol is a generalized procedure based on common practices in biocatalytic reductions.
Materials:
-
Ketoreductase (KRED)
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
NADP+ or NAD+ (depending on the KRED)
-
D-Glucose (as the ultimate reductant)
-
Prochiral ketone substrate
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic cosolvent (e.g., isopropanol, DMSO, if required for substrate solubility)
-
Standard laboratory glassware (beaker, flasks)
-
pH meter and controller
-
Stir plate
Procedure:
-
A buffered aqueous solution is prepared in a beaker or flask.
-
D-Glucose and the nicotinamide cofactor (NADP+ or NAD+) are dissolved in the buffer.
-
The ketoreductase (KRED) and glucose dehydrogenase (GDH) are added to the solution and gently stirred until dissolved.
-
The pH of the solution is adjusted to the optimal range for the enzymes (typically around 7.0).
-
The prochiral ketone substrate is added to the reaction mixture. If the substrate is not water-soluble, a minimal amount of a water-miscible organic cosolvent may be added.
-
The reaction is stirred at a controlled temperature (often room temperature or slightly elevated, e.g., 30 °C). The pH is monitored and maintained at the optimal level by the addition of a base (e.g., NaOH) as the reaction proceeds (the oxidation of glucose to gluconic acid will lower the pH).
-
The reaction progress is monitored by a suitable analytical technique (e.g., HPLC, GC).
-
Once the reaction is complete, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
The organic extracts are combined, dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is evaporated to yield the chiral alcohol.
-
The enantiomeric excess is determined by chiral GC or HPLC analysis.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the chemical and biocatalytic asymmetric reduction of a prochiral ketone.
A Comparative Guide to the Substrate Scope of Chiral Reducing Agents: DIP-Chloride vs. Alternatives
In the landscape of asymmetric synthesis, the enantioselective reduction of prochiral ketones to form chiral alcohols is a cornerstone transformation. The choice of a chiral reducing agent is paramount to achieving high enantioselectivity and yield, and it is largely dictated by the nature of the ketone substrate. This guide provides a comparative analysis of the substrate scope of B-chlorodiisopinocampheylborane (DIP-Chloride) against other widely used chiral reducing agents, including Corey-Bakshi-Shibata (CBS) reagents and Noyori-type catalysts.
Substrate Scope Comparison
The efficacy of a chiral reducing agent is intimately linked to the steric and electronic properties of the ketone substrate. Below is a comparative overview of the substrate scope for DIP-Chloride, CBS reagents, and Noyori catalysts.
Key Strengths of Each Reagent:
-
DIP-Chloride (Ipc₂BCl): Particularly effective for the reduction of aryl alkyl ketones, hindered α,β-acetylenic ketones, and α-halo ketones. It is a stoichiometric reagent derived from the chiral pool (α-pinene).
-
CBS Reagents (Oxazaborolidines): These are catalytic reagents that offer high enantioselectivity for a broad range of ketones, including aryl alkyl, aliphatic, and α,β-unsaturated ketones.
-
Noyori Catalysts (e.g., Ru-BINAP-diamine): These catalytic systems are highly efficient for the asymmetric hydrogenation of a wide variety of ketones, including simple aromatic and heteroaromatic ketones. They are known for their high turnover numbers.
Comparative Performance Data:
The following tables summarize the performance of these reagents with representative ketone substrates, with data compiled from various sources. It is important to note that reaction conditions can significantly influence the outcome, and direct side-by-side comparisons under identical conditions are limited in the literature.
Table 1: Asymmetric Reduction of Aryl Alkyl Ketones (e.g., Acetophenone)
| Reagent/Catalyst | Yield (%) | Enantiomeric Excess (% ee) | Notes |
| (-)-DIP-Chloride | >90 | >95 | Generally high ee for unhindered aryl alkyl ketones. |
| (S)-CBS Catalyst | >95 | >98 | Highly effective and widely used for this class of substrates. |
| (S,S)-Noyori Catalyst | >99 | >99 | Excellent enantioselectivity and high turnover numbers. |
Table 2: Asymmetric Reduction of Aliphatic Ketones (e.g., 2-Octanone)
| Reagent/Catalyst | Yield (%) | Enantiomeric Excess (% ee) | Notes |
| (-)-DIP-Chloride | Moderate | Low to Moderate | Generally poor enantioselectivity for unhindered dialkyl ketones. |
| (S)-CBS Catalyst | >90 | >95 | Good to excellent ee, depending on the steric bulk of the alkyl groups. |
| (S,S)-Noyori Catalyst | >95 | >98 | Highly effective for a range of aliphatic ketones. |
Table 3: Asymmetric Reduction of α,β-Unsaturated Ketones (e.g., Benzalacetone)
| Reagent/Catalyst | Yield (%) | Enantiomeric Excess (% ee) | Notes |
| (-)-DIP-Chloride | >90 | High | Effective for 1,2-reduction of many enones. |
| (S)-CBS Catalyst | >90 | >95 | Provides excellent 1,2-reduction selectivity. |
| (S,S)-Noyori Catalyst | >95 | >99 | Highly selective for the reduction of the C=O bond. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the asymmetric reduction of a ketone using each of the discussed reagents.
Protocol 1: Asymmetric Reduction of Acetophenone with (-)-DIP-Chloride
Materials:
-
(-)-DIP-Chloride (1.2 equivalents)
-
Acetophenone (1.0 equivalent)
-
Anhydrous diethyl ether or THF
-
Diethanolamine
-
Methanol
-
Standard glassware for anhydrous reactions
Procedure:
-
A solution of (-)-DIP-Chloride in anhydrous diethyl ether is cooled to -25 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of acetophenone in anhydrous diethyl ether is added dropwise to the cooled DIP-Chloride solution over 30 minutes.
-
The reaction mixture is stirred at -25 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the slow addition of methanol at -25 °C.
-
Diethanolamine is added to the mixture to precipitate the boron byproducts as a white solid.
-
The mixture is warmed to room temperature and stirred for 1 hour.
-
The solid is removed by filtration, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Protocol 2: Catalytic Asymmetric Reduction of Acetophenone with a CBS Reagent
Materials:
-
(S)-CBS catalyst (e.g., (S)-2-Methyl-CBS-oxazaborolidine) (5-10 mol%)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) (0.6-1.0 equivalents)
-
Acetophenone (1.0 equivalent)
-
Anhydrous THF
-
Methanol
-
Standard glassware for anhydrous reactions
Procedure:
-
To a stirred solution of the (S)-CBS catalyst in anhydrous THF at room temperature under an inert atmosphere, add the borane-dimethyl sulfide complex dropwise.
-
The mixture is stirred for 15 minutes to allow for the formation of the catalyst-borane complex.
-
The solution is then cooled to the desired temperature (e.g., 0 °C or -20 °C).
-
A solution of acetophenone in anhydrous THF is added slowly via syringe pump over a period of 1-2 hours.
-
The reaction is stirred at the same temperature until the starting material is consumed (monitored by TLC or GC).
-
The reaction is carefully quenched by the slow, dropwise addition of methanol.
-
The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash chromatography to yield the desired alcohol.
-
The enantiomeric excess is determined by chiral HPLC or GC.
Protocol 3: Asymmetric Hydrogenation of Acetophenone with a Noyori Catalyst
Materials:
-
[RuCl₂( (S)-BINAP )]₂·NEt₃ (or a similar precursor) (0.005-0.01 mol%)
-
(S,S)-DPEN (1,2-diphenylethylenediamine) (if using a diamine co-ligand)
-
Acetophenone (1.0 equivalent)
-
2-Propanol (as both solvent and hydrogen source)
-
Potassium tert-butoxide (as a base)
-
High-pressure hydrogenation reactor
Procedure:
-
In a glovebox, the ruthenium precursor, the chiral diphosphine ligand (e.g., (S)-BINAP), and the diamine ligand (if applicable) are dissolved in 2-propanol in a high-pressure reactor vessel.
-
A solution of potassium tert-butoxide in 2-propanol is added to the catalyst solution.
-
The substrate, acetophenone, is then added to the reactor.
-
The reactor is sealed, removed from the glovebox, and purged several times with hydrogen gas.
-
The reactor is pressurized with hydrogen to the desired pressure (e.g., 10-50 atm) and heated to the reaction temperature (e.g., 30-50 °C).
-
The reaction is stirred vigorously for the required time (typically a few hours to 24 hours).
-
After cooling to room temperature, the reactor is carefully depressurized.
-
The reaction mixture is filtered through a short pad of silica gel to remove the catalyst.
-
The solvent is removed in vacuo, and the product is purified by distillation or chromatography.
-
The enantiomeric excess is determined by chiral HPLC or GC.
Reaction Mechanisms and Workflows
The stereochemical outcome of these reductions is governed by the specific mechanism of hydride transfer from the chiral reagent to the ketone.
DIP-Chloride Reduction Pathway
The reduction with DIP-Chloride is believed to proceed through a six-membered, boat-like transition state. The ketone coordinates to the Lewis acidic boron atom, and the hydride is transferred from the isopinocampheyl group to the carbonyl carbon. The stereoselectivity arises from the steric differentiation of the two faces of the ketone by the bulky chiral ligand.
Chemoselectivity of Dip-Cl in the presence of other reducible functional groups
For researchers, scientists, and drug development professionals, achieving selective transformations in complex molecules is a paramount challenge. This guide provides a comprehensive comparison of the chemoselectivity of B-chlorodiisopinocampheylborane (Dip-Cl) in the presence of other reducible functional groups. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative reducing agents to aid in the strategic selection of reagents for intricate synthetic pathways.
This compound has established itself as a powerful reagent for the asymmetric reduction of prochiral ketones, particularly aryl alkyl ketones, delivering high enantioselectivity.[1][2] Its utility, however, extends beyond simple ketone reductions. Understanding its reactivity profile in the context of other reducible functional groups is critical for its effective application in the synthesis of complex molecules and active pharmaceutical ingredients.
Chemoselectivity Profile of this compound
The chemoselectivity of a reducing agent is its ability to reduce one functional group in the presence of another. This compound exhibits a notable degree of selectivity, primarily favoring the reduction of ketones.
Ketones vs. Aldehydes
Ketones vs. Esters
A key aspect of this compound's chemoselectivity is its differential reactivity towards keto-esters. Experimental evidence demonstrates that this compound can effectively reduce α- and γ-keto esters to their corresponding hydroxy esters in high yields and enantiomeric excess.[3] Strikingly, β-keto esters are reported to not undergo reduction under the same conditions.[3] This pronounced difference in reactivity provides a valuable synthetic window for the selective reduction of ketones in the presence of β-keto esters.
Ketones vs. Azides
Information on the competitive reduction of ketones and azides within the same molecule by this compound is limited in the available literature. Generally, azides can be reduced to amines by various methods, but their reactivity towards this compound in a competitive setting with a ketone has not been extensively documented.
Comparison with Alternative Reducing Agents
The choice of a reducing agent is often a balance between reactivity, selectivity, cost, and operational simplicity. Here, we compare this compound with other common and emerging reducing agents.
| Reducing Agent | Selectivity Profile | Advantages | Disadvantages |
| This compound | High for ketones over β-keto esters. Good for α- and γ-keto esters. | High enantioselectivity for many ketones. Commercially available as both enantiomers. | Stoichiometric reagent, moderate cost. |
| Sodium Borohydride (NaBH₄) | Generally reduces aldehydes faster than ketones. Does not typically reduce esters, amides, or carboxylic acids. | Inexpensive, easy to handle. | Not suitable for reducing esters or acids. Lower enantioselectivity without chiral auxiliaries. |
| Lithium Aluminum Hydride (LiAlH₄) | Powerful, non-selective reducing agent. Reduces aldehydes, ketones, esters, carboxylic acids, amides, and nitriles. | Highly reactive. | Non-selective, pyrophoric, requires anhydrous conditions. |
| Biocatalysts (e.g., Ketoreductases - KREDs) | Highly chemo-, regio-, and stereoselective for specific ketone substrates.[4][5] | Environmentally friendly ("green"), operates under mild conditions, can achieve very high enantioselectivity.[6] | Substrate-specific, may require enzyme engineering for new substrates.[5] |
Experimental Protocols
General Procedure for the Chemoselective Reduction of a Keto-Ester with this compound: [3]
A solution of the keto-ester in an anhydrous solvent (e.g., THF, diethyl ether) is cooled to a low temperature (typically -25 °C to -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A solution of (-)- or (+)-Dip-Cl (1.1 to 1.5 equivalents) in the same solvent is then added dropwise. The reaction mixture is stirred at the low temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC) or other suitable analytical methods. Upon completion, the reaction is quenched by the slow addition of a suitable reagent, such as methanol or a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired hydroxy ester.
Logical Relationships in Chemoselective Reductions
The following diagram illustrates the decision-making process for selecting a reducing agent based on the desired chemoselectivity.
Caption: Decision tree for selecting a reducing agent.
Experimental Workflow for a Typical Chemoselective Reduction
The following diagram outlines a typical workflow for performing and analyzing a chemoselective reduction experiment.
Caption: A typical experimental workflow.
Conclusion
This compound is a valuable tool for the chemoselective reduction of ketones, offering a unique reactivity profile that can be exploited in complex molecular syntheses. Its ability to selectively reduce certain keto-esters while leaving others untouched is a significant advantage. When compared to other reducing agents, this compound provides a balance of reactivity and selectivity, with biocatalysis emerging as a powerful and environmentally friendly alternative for specific applications. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for their synthetic challenges, ultimately enabling the more efficient and elegant construction of complex molecules.
References
- 1. Direct and Highly Regioselective and Enantioselective Allylation of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental transition state for the B-chlorodiisopinocampheylborane (this compound) reduction - Lookchem [lookchem.com]
- 3. Selective reductions. 59. Effective intramolecular asymmetric reductions of alpha-, beta-, and gamma-keto acids with diisopinocampheylborane and intermolecular asymmetric reductions of the corresponding esters with B-chlorodiisopinocampheylborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
A Comparative Guide to Dip-Cl and its Alternatives for Asymmetric Synthesis
In the landscape of asymmetric synthesis, the quest for efficient, selective, and scalable methods for the production of chiral molecules is paramount for researchers, scientists, and drug development professionals. Among the arsenal of chiral reagents, B-chlorodiisopinocampheylborane, commonly known as Dip-Cl, has established itself as a versatile and powerful tool, particularly for the asymmetric reduction of prochiral ketones. This guide provides an objective comparison of this compound with its prominent alternatives, supported by experimental data, detailed protocols, and visual workflows to aid in the validation and selection of synthetic routes.
Performance Comparison: this compound vs. Alternatives
The selection of a chiral reducing agent is dictated by factors such as substrate scope, enantioselectivity, yield, and scalability. Below is a comparative summary of this compound against other widely used reagents: Alpine-Borane, CBS catalysts, and biocatalytic ketoreductases.
| Reagent/Catalyst | Substrate Scope | Enantioselectivity (ee) | Yield | Key Advantages | Limitations |
| This compound | Broad, excels with sterically hindered ketones and α,β-acetylenic ketones.[1] | Generally high (often >90% ee). For hindered ketones, can reach 96% to >99% ee.[1] | Good to excellent. | High enantioselectivity for challenging substrates where other reagents may fail. | Stoichiometric reagent, leading to lower atom economy and more complex workup compared to catalytic methods.[2] |
| Alpine-Borane | Effective for many acetylenic ketones but fails with hindered derivatives.[1] | Can be high for specific substrates. | Good. | A well-established reagent for certain classes of ketones. | Limited substrate scope, particularly with sterically demanding ketones. |
| CBS Catalysts | Broad, including aryl-aliphatic, di-aliphatic, and α,β-unsaturated ketones.[3][4] | Generally high (often >90% ee). | Good to excellent. | Catalytic in nature, offering better atom economy. Predictable stereochemical outcome.[3][4] | Can be sensitive to substrate structure and reaction conditions. |
| Ketoreductases (KREDs) | Substrate-specific, but can be engineered for a wide range of ketones, including β-keto esters.[5][6][7] | Excellent (often >99% ee).[8] | High. | Highly selective, operates under mild conditions, environmentally friendly ("green chemistry").[8] | Substrate specificity may require screening or protein engineering. Higher initial setup cost for enzyme acquisition and optimization. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic methodology. Below are representative protocols for the asymmetric reduction of a ketone using this compound and the CBS catalyst.
Asymmetric Reduction of a Prochiral Ketone using (-)-Dip-Cl
This protocol is a general guideline for the asymmetric reduction of a prochiral ketone to a chiral secondary alcohol.
Materials:
-
(-)-Dip-Chloride™ solution (e.g., 1.0 M in THF or hexanes)
-
Prochiral ketone
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Diethanolamine
-
Methanol
-
Standard laboratory glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A dry, nitrogen-flushed flask is charged with a solution of the prochiral ketone in the chosen anhydrous solvent.
-
The solution is cooled to the desired temperature (typically between -25 °C and 0 °C).
-
A solution of (-)-Dip-Chloride™ (1.1 to 1.5 equivalents) is added dropwise to the stirred ketone solution under an inert atmosphere.
-
The reaction mixture is stirred at the same temperature for a period of time determined by substrate reactivity (monitored by TLC or HPLC).
-
Upon completion, the reaction is quenched by the slow addition of methanol.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in a suitable solvent (e.g., diethyl ether), and diethanolamine is added to precipitate the boron byproducts as a white solid.
-
The mixture is stirred for 1-2 hours, and the solid is removed by filtration.
-
The filtrate is concentrated, and the crude product is purified by column chromatography to yield the chiral alcohol.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Asymmetric Reduction of Acetophenone using a CBS Catalyst
This protocol outlines the catalytic asymmetric reduction of acetophenone as a model substrate.[9][10]
Materials:
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine solution (e.g., 1.0 M in toluene)
-
Borane-tetrahydrofuran complex solution (BH3·THF, e.g., 1.0 M)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (e.g., 1 M)
-
Standard laboratory glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A dry, nitrogen-flushed flask is charged with the (S)-(-)-2-Methyl-CBS-oxazaborolidine solution (5-10 mol%).
-
The catalyst solution is cooled to 0-5 °C.
-
Borane-THF solution (0.6 to 1.0 equivalents) is added dropwise, and the mixture is stirred for 10-15 minutes to allow for the formation of the active catalyst-borane complex.[10]
-
A solution of acetophenone in anhydrous THF is added slowly to the catalyst mixture at the same temperature.
-
The reaction is stirred for a period ranging from a few minutes to several hours, depending on the specific conditions and substrate. Progress is monitored by TLC or HPLC.
-
Once the reaction is complete, it is quenched by the careful, dropwise addition of methanol.
-
The mixture is then acidified with hydrochloric acid.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
The enantiomeric excess is determined by chiral HPLC or GC.
Visualizing Synthetic Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the general workflow for a this compound mediated reduction and a comparison of the catalytic cycle of a CBS reduction with a biocatalytic approach.
Conclusion
The validation of a synthetic route requires a careful evaluation of the available tools. This compound remains a highly valuable reagent, particularly for the asymmetric reduction of sterically demanding ketones where other methods may fall short. Its high enantioselectivity and reliability for a broad range of substrates make it a staple in the synthetic organic chemist's toolbox. However, for large-scale industrial applications and processes where sustainability is a primary concern, catalytic alternatives such as CBS reagents and, increasingly, ketoreductases, offer significant advantages in terms of atom economy and reduced environmental impact. The choice of reagent should therefore be made on a case-by-case basis, considering the specific substrate, desired scale, and overall process efficiency goals. This guide serves as a starting point for making an informed decision in the design and validation of robust and efficient asymmetric synthetic routes.
References
- 1. researchgate.net [researchgate.net]
- 2. Stoichiometric Boron Reagents - Wordpress [reagents.acsgcipr.org]
- 3. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. Self-sufficient asymmetric reduction of β-ketoesters catalysed by a novel and robust thermophilic alcohol dehydrogenase co-immobilised with NADH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Highly stereoselective reductions of alpha-alkyl-1,3-diketones and alpha-alkyl-beta-keto esters catalyzed by isolated NADPH-dependent ketoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]
Literature review of Dip-Cl applications and comparisons
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Diisopinocampheylchloroborane (Dip-Cl) with other leading methods for asymmetric synthesis, supported by experimental data and detailed protocols.
This compound has established itself as a valuable stoichiometric reagent in the field of asymmetric synthesis, particularly for the stereoselective reduction of prochiral ketones to chiral secondary alcohols. This guide provides a comprehensive literature review of its applications, performance comparisons with alternative catalytic methods such as Corey-Bakshi-Shibata (CBS) reduction and Noyori's asymmetric hydrogenation, and detailed experimental procedures.
Performance Comparison in Asymmetric Ketone Reduction
The asymmetric reduction of prochiral ketones is a cornerstone of modern organic synthesis, providing access to enantiomerically enriched secondary alcohols that are crucial building blocks for pharmaceuticals and other fine chemicals. This compound has been extensively utilized for this transformation. However, in recent years, catalytic methods have gained prominence due to their higher efficiency and better atom economy.
Below is a comparative summary of the performance of this compound, CBS catalysts, and Noyori-type catalysts in the asymmetric reduction of a benchmark substrate, acetophenone.
| Method/Reagent | Catalyst/Reagent Loading | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Conditions |
| (-)-Dip-Chloride | Stoichiometric | Acetophenone | (R)-1-Phenylethanol | High (Typical) | ~95-98 | THF, -78 °C to rt |
| CBS Catalyst | 5-10 mol% | Acetophenone | (R)- or (S)-1-Phenylethanol | >95 | >98 | BH3·THF, THF, rt |
| Noyori Catalyst | 0.01-1 mol% | Acetophenone | (R)- or (S)-1-Phenylethanol | >99 | >99 | H2, isopropanol, base |
Table 1: Performance comparison of this compound, CBS, and Noyori catalysts for the asymmetric reduction of acetophenone. Data compiled from multiple sources.
While this compound provides high enantioselectivity, its stoichiometric nature presents drawbacks in terms of atom economy and waste generation, particularly in large-scale industrial applications. Catalytic methods, such as those employing CBS or Noyori catalysts, offer significant advantages in these aspects, often achieving comparable or even superior enantioselectivity with much lower catalyst loadings.[1]
In the synthesis of a key intermediate for the anti-asthmatic drug Montelukast, a biocatalytic process using a ketoreductase (KRED) enzyme was developed as a greener alternative to the (-)-Dip-Cl mediated reduction. This enzymatic approach not only avoided the use of a corrosive and moisture-sensitive reagent but also resulted in superior yield and enantiomeric excess.
| Method | Reagent | Yield (%) | Enantiomeric Excess (ee, %) |
| Chemical | (-)-Dip-Chloride | 95 | 98 |
| Biocatalytic | KRED | >99 | >99.9 |
Table 2: Comparison of chemical and biocatalytic reduction for a Montelukast intermediate.
Key Applications of this compound
Beyond the reduction of simple aryl alkyl ketones, this compound has demonstrated utility in the asymmetric reduction of a variety of other substrates:
-
α-Fluoroalkyl ketones: this compound can effectively reduce ketones bearing fluorine atoms, providing access to chiral fluoroalcohols. For example, 1,1,1-trifluoro-2-octanone is reduced with 91% ee.
-
Acetylenic ketones: Hindered α,β-acetylenic ketones can be reduced to the corresponding propargylic alcohols with excellent enantioselectivity (up to >99% ee).
-
Synthesis of β-amino alcohols: this compound is used in the preparation of β-amino alcohols, which are important structural motifs in many biologically active molecules.
Experimental Protocols
Asymmetric Reduction of Acetophenone with (-)-Dip-Chloride
This protocol is based on a procedure adapted from an undergraduate organic chemistry experiment and is intended for research purposes.
Materials:
-
(-)-B-Chlorodiisopinocampheylborane ((-)-Dip-Chloride) solution (e.g., 1 M in hexane)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Diethanolamine
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification equipment
Procedure:
-
A solution of (-)-Dip-Chloride (1.1 equivalents) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of acetophenone (1.0 equivalent) in anhydrous THF is added dropwise to the cooled this compound solution.
-
The reaction mixture is stirred at -78 °C for a specified time (e.g., 2-4 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of methanol at -78 °C.
-
The mixture is allowed to warm to room temperature, and diethanolamine is added to precipitate the boron byproducts.
-
The mixture is stirred for 30 minutes, and then diethyl ether is added to dilute the mixture.
-
The precipitate is removed by filtration, and the filtrate is washed with saturated aqueous sodium bicarbonate solution.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
The enantiomeric excess of the product is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Visualizing Reaction Mechanisms and Workflows
To better understand the processes involved in this compound applications, the following diagrams illustrate the proposed reaction mechanism and a typical experimental workflow.
Caption: Proposed boat-like transition state for the asymmetric reduction of a ketone with (-)-Dip-Chloride.
Caption: Experimental workflow for the asymmetric reduction of acetophenone using (-)-Dip-Chloride.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Dip-Cl
For researchers and professionals in drug development, the proper handling and disposal of reactive chemical reagents like (-)-B-Chlorodiisopinocampheylborane, commonly known as Dip-Cl, are paramount for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring operational integrity and regulatory compliance.
This compound is a chiral reducing agent widely used in asymmetric synthesis.[1] However, it is also a combustible, corrosive, and water-reactive compound, necessitating careful handling and a specific disposal protocol.[2] It causes severe skin burns and eye damage.[3]
Chemical and Physical Properties of this compound
A clear understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for easy reference.
| Property | Value |
| Molecular Formula | C₂₀H₃₄BCl[1] |
| Molar Mass | 320.75 g/mol [1] |
| Appearance | Solid |
| Melting Point | 52-56 °C[1] |
| Flash Point | 110 °C (230 °F) - closed cup |
| Density | 0.954 g/mL at 25 °C[1] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the detailed methodology for the safe neutralization and disposal of small quantities of this compound typically used in a laboratory setting. This procedure is based on the principle of controlled hydrolysis, a common method for disposing of water-reactive acyl chlorides.[4]
Personal Protective Equipment (PPE): Before beginning the disposal process, it is mandatory to wear appropriate PPE to mitigate the risks associated with handling a corrosive and reactive substance.[3][5]
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3]
-
Body Protection: A lab coat or chemical-resistant apron.[3]
-
Respiratory Protection: A respirator may be necessary depending on the scale of the disposal and ventilation conditions.[5]
Disposal Procedure:
-
Work Area Setup: Conduct the entire disposal procedure in a well-ventilated chemical fume hood.[1] Ensure an emergency safety shower and eyewash station are readily accessible.
-
Preparation of Quenching Solution: Prepare a large beaker with a 1 M solution of sodium hydroxide (NaOH). The amount of NaOH solution should be in stoichiometric excess relative to the amount of this compound to be quenched.
-
Controlled Addition: Slowly and carefully add the this compound waste to the stirring NaOH solution. This should be done in small portions to control the exothermic reaction and the evolution of hydrogen chloride (HCl) gas. The reaction of this compound with water is instantaneous and liberates HCl.[2]
-
Neutralization: Continue stirring the mixture until the reaction is complete. The this compound will be hydrolyzed to boric acid and isopinocampheol, and the HCl byproduct will be neutralized by the sodium hydroxide.
-
pH Verification: After the reaction has ceased and the solution has cooled to room temperature, check the pH of the solution using pH paper or a calibrated pH meter. The final pH should be between 5.5 and 9.5 before it can be considered for drain disposal.[6] If necessary, add more sodium hydroxide to increase the pH or a dilute acid (e.g., hydrochloric acid) to decrease it.
-
Final Disposal: Once the solution is neutralized and non-hazardous, it can be disposed of down the drain with copious amounts of water, in accordance with local regulations.[4][7][8] Do not empty this compound directly into drains.[1]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: A flowchart outlining the safe disposal procedure for this compound.
References
- 1. chembk.com [chembk.com]
- 2. (+)-Diisopinocampheyl chloroborane | 112246-73-8 [chemicalbook.com]
- 3. (−)-DIP-Chloride solution SDS - Download & Subscribe for Updates [sdsmanager.com]
- 4. epfl.ch [epfl.ch]
- 5. research.uga.edu [research.uga.edu]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. nems.nih.gov [nems.nih.gov]
Essential Safety and Handling Protocols for Dip-Cl
For laboratory professionals engaged in research and development, ensuring safety during the handling of reactive chemical reagents like Diisopinocampheylchloroborane (Dip-Cl) is paramount. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step handling procedures, and disposal plans to ensure the well-being of all personnel.
Hazard Identification and Personal Protective Equipment
This compound is a corrosive and air- and moisture-sensitive solid.[1] When in solution, it is also highly flammable.[2] It reacts with water and protic solvents to release hydrochloric acid (HCl).[1] Due to these properties, it is crucial to adhere to strict safety protocols and utilize appropriate PPE.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over the goggles to protect against splashes and sprays.[3] |
| Hands | Chemical-Resistant Gloves | Double gloving is recommended. An inner flame-resistant glove (e.g., Kevlar®) covered by an outer chemical-resistant glove (e.g., neoprene or nitrile) provides robust protection.[4][5] Always inspect gloves for integrity before use. |
| Body | Flame-Resistant Lab Coat | A Nomex® or similar flame-resistant lab coat, fully buttoned, should be worn over cotton clothing.[4] Avoid synthetic fabrics like polyester.[4] |
| Respiratory | Respirator (as needed) | Work should be conducted in a certified chemical fume hood or glove box.[5] If there is a risk of inhaling dust or vapors, a respirator with acid gas cartridges is necessary.[6] |
Safe Handling and Experimental Protocols
Adherence to a strict protocol is critical when working with this compound to mitigate risks.
Storage and Preparation
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as water, alcohols, and strong oxidizing agents.[1][2] The reagent should be stored under an inert atmosphere (e.g., nitrogen).[1] Keep containers tightly sealed and flushed with nitrogen.[1]
-
Handling Environment: All manipulations, including weighing and transfers, must be performed in a controlled environment like a glove box or a dry box under a nitrogen atmosphere to prevent exposure to air and moisture.[1] If a glove box is unavailable, a chemical fume hood can be used as a secondary option, though it is less ideal for this air- and moisture-sensitive compound.[5]
-
Preventing Ignition: Keep this compound away from heat, sparks, and open flames.[2] Use measures to prevent the buildup of electrostatic charge.[2][7]
Experimental Workflow
The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to the final disposal of waste.
Caption: Workflow for the safe handling of this compound.
Emergency and Disposal Procedures
Immediate and correct response to emergencies and proper disposal are critical for laboratory safety.
Emergency First Aid
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[6] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention. |
Spill and Waste Disposal
-
Spill Management:
-
Small Spills (<1 L): If you are trained and have the appropriate PPE, you can manage the spill. Mechanically take up the solid material, avoiding dust creation, and place it in a designated, sealed container for hazardous waste. Clean the contaminated surface thoroughly.
-
Large Spills (>1 L): Evacuate the area immediately. Alert others and contact your institution's emergency response team.[6]
-
-
Waste Disposal:
-
All materials contaminated with this compound, including gloves, disposable lab coats, and empty containers, must be treated as hazardous waste.[5]
-
Collect all waste in clearly labeled, sealed containers.
-
Do not dispose of this compound or its waste down the drain.[7]
-
Arrange for hazardous waste pickup and disposal in accordance with all local, state, and federal regulations.[5]
-
References
- 1. (+)-Diisopinocampheyl chloroborane | 112246-73-8 [chemicalbook.com]
- 2. jsc-aviabor.com [jsc-aviabor.com]
- 3. osha.gov [osha.gov]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. drexel.edu [drexel.edu]
- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 7. chembk.com [chembk.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
